molecular formula C8H15Br B041411 (2-Bromoethyl)cyclohexane CAS No. 1647-26-3

(2-Bromoethyl)cyclohexane

Cat. No.: B041411
CAS No.: 1647-26-3
M. Wt: 191.11 g/mol
InChI Key: JRQAAYVLPPGEHT-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclohexane is a valuable alkyl halide intermediate extensively utilized in organic synthesis and medicinal chemistry research. Its primary research value lies in its function as a versatile building block for the introduction of the 2-cyclohexylethyl moiety into more complex molecular architectures. The terminal bromide acts as an excellent leaving group, making the compound highly reactive in key carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in nucleophilic substitution (SN2) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This reactivity profile enables researchers to efficiently synthesize a diverse array of target molecules, including novel pharmaceutical candidates, agrochemicals, and liquid crystals for material science applications. The cyclohexane ring provides significant lipophilicity and conformational constraint, which are critical parameters in structure-activity relationship (SAR) studies aimed at optimizing the biological activity and metabolic stability of lead compounds. Researchers employ this compound in the systematic development of compound libraries for high-throughput screening. It is supplied as a high-purity reagent to ensure reproducibility and reliability in sensitive synthetic workflows. Proper handling in a well-ventilated fume hood is recommended.

Properties

IUPAC Name

2-bromoethylcyclohexane
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InChI

InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRQAAYVLPPGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075111
Record name Cyclohexane, (2-bromoethyl)-
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Molecular Weight

191.11 g/mol
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CAS No.

1647-26-3
Record name 2-Cyclohexylethyl bromide
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Record name (2-Bromoethyl)cyclohexane
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Record name (2-Bromoethyl)cyclohexane
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Record name (2-bromoethyl)cyclohexane
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Record name (2-Bromoethyl)cyclohexane
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Bromoethyl)cyclohexane

This compound is a key building block in organic synthesis, valued for its role in introducing the cyclohexylethyl moiety into more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in experimental settings.

PropertyValue
Molecular Formula C₈H₁₅Br[1][3][4][5]
Molecular Weight 191.11 g/mol [1][4][6]
Density 1.215 g/cm³[1]
Boiling Point 212 °C at 760 mmHg[1]
Melting Point 57 °C[1]
Flash Point 81.6 °C[1]
Refractive Index 1.4900 @ 20°C[1][2]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[1]
Vapor Pressure 0.257 mmHg at 25°C[1]
LogP 3.35170[1]
CAS Number 1647-26-3[1][3][4][5]

Chemical Structure

The structural identifiers for this compound are provided below, offering various representations for use in chemical databases and modeling software.

IdentifierValue
IUPAC Name This compound[2][4]
Canonical SMILES C1CCC(CC1)CCBr[1][4][7]
InChI InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2[3][4][5][6][7]
InChIKey JRQAAYVLPPGEHT-UHFFFAOYSA-N[3][4][5][6][7]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from (2-hydroxyethyl)cyclohexane through a nucleophilic substitution reaction.[8]

Methodology:

  • Dissolve 10 g of (2-hydroxyethyl)cyclohexane in 50 ml of dry diethyl ether.

  • Cool the solution to -40°C in a suitable reaction vessel.

  • Add a solution of 9.85 g of phosphorous tribromide in 20 ml of dry diethyl ether dropwise to the cooled alcohol solution.[8]

  • Stir the reaction mixture at -40°C until the reaction is complete.

  • Perform an aqueous workup by quenching the reaction with water, followed by extraction with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product is then purified by distillation to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 2-hydroxyethyl_cyclohexane (2-hydroxyethyl)cyclohexane in dry diethyl ether reaction_vessel Reaction Vessel (-40°C) 2-hydroxyethyl_cyclohexane->reaction_vessel PBr3 Phosphorous tribromide in dry diethyl ether PBr3->reaction_vessel quench Quench with Water reaction_vessel->quench Stir extraction Extraction with Diethyl Ether quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry evaporation Solvent Evaporation dry->evaporation distillation Distillation evaporation->distillation Crude Product product This compound distillation->product Pure Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Common Reactions

The bromine atom in this compound is an excellent leaving group, making the compound a versatile substrate for both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[9]

  • Nucleophilic Substitution (Sₙ2): In the presence of a strong nucleophile, this compound readily undergoes Sₙ2 reactions, allowing for the covalent attachment of the cyclohexylethyl group to a wide range of molecules.[9]

  • Elimination (E2): Treatment with a strong, non-nucleophilic base typically leads to an E2 elimination, yielding cyclohexylethylene. The stereochemical outcome of this reaction is dictated by the conformation of the cyclohexane ring, requiring an anti-periplanar arrangement between the bromine atom and a β-hydrogen.[10][11] This necessitates that the bromine atom occupies an axial position for the reaction to proceed.[10][11]

G Reactivity of this compound cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start This compound nucleophile Good Nucleophile (e.g., CN⁻) start->nucleophile Reaction with base Strong, Hindered Base (e.g., t-BuOK) start->base Reaction with sn2_product Substitution Product nucleophile->sn2_product e2_product Elimination Product (Cyclohexylethylene) base->e2_product

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of this compound.[12]

Methodology:

  • Column: Newcrom R1[12]

  • Mobile Phase: Acetonitrile, water, and phosphoric acid.[12] For applications requiring mass spectrometric detection, formic acid should be substituted for phosphoric acid.[12]

  • Scalability: This method can be scaled for preparative separations to isolate impurities.[12]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for C-H bonds in the cyclohexane ring and the ethyl chain, as well as a C-Br stretching frequency in the fingerprint region.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is characterized by complex multiplets for the cyclohexane protons and two distinct signals for the ethyl protons, with the protons α to the bromine being the most deshielded.[13][14]

    • ¹³C NMR: The spectrum shows unique signals for each carbon atom, with the carbon bonded to the bromine atom appearing at the lowest field among the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5]

G E2 Elimination in Cyclohexane Derivatives cluster_conformation Chair Conformations cyclohexane Substituted Cyclohexane axial Leaving Group (Br) in Axial Position cyclohexane->axial equatorial Leaving Group (Br) in Equatorial Position cyclohexane->equatorial e2_possible E2 Reaction Proceeds axial->e2_possible Anti-periplanar H available e2_not_possible E2 Reaction Does Not Occur equatorial->e2_not_possible No anti-periplanar H

Caption: Requirement for axial leaving group in E2 reactions of cyclohexanes.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1][15][16] It may also cause respiratory irritation.[4][15][16] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, must be worn when handling this compound.[15][17] All work should be conducted in a well-ventilated fume hood.[15][16][17] Store the chemical in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[17][18]

References

An In-depth Technical Guide to (2-Bromoethyl)cyclohexane (CAS: 1647-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclohexane, a key building block in organic synthesis with applications in medicinal chemistry. This document details its chemical and physical properties, spectroscopic profile, safety and handling guidelines, and experimental protocols for its synthesis and characteristic reactions.

Chemical and Physical Properties

This compound, also known as 2-cyclohexylethyl bromide, is a colorless to pale yellow liquid.[1] It is a versatile bifunctional molecule, featuring a reactive bromo group attached to a cyclohexylethyl scaffold. This combination of a lipophilic cyclohexane ring and a reactive alkyl bromide makes it a valuable intermediate in the synthesis of more complex molecules.[2] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1647-26-3[3]
Molecular Formula C₈H₁₅Br[3]
Molecular Weight 191.11 g/mol [3]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 209 °C (at 760 mmHg)[5]
70-71 °C (at 6 mmHg)[6]
Density 1.221 g/cm³ at 25 °C[5]
Refractive Index 1.490 (n20/D)[5]
Flash Point 96 °C (closed cup)[5]
Solubility Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[2]
Vapor Pressure 0.257 mmHg at 25 °C[2]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) 55.25kJ/molJoback Calculated Property[7]
Enthalpy of formation at standard conditions (ΔfH°gas) -127.80kJ/molJoback Calculated Property[7]
Enthalpy of vaporization (ΔvapH°) 54.2kJ/mol[8]
LogP (Octanol/Water Partition Coefficient) 3.35170[2]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons in the upfield region (approximately 0.9-2.0 ppm). The protons of the ethyl chain will be deshielded by the adjacent bromine atom, with the -CH₂-Br protons appearing as a triplet around 3.4 ppm and the -CH₂-cyclohexyl protons as a multiplet around 1.8 ppm.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring and the ethyl chain. The carbon attached to the bromine atom (-CH₂Br) will be the most downfield signal in the aliphatic region, typically appearing around 35-45 ppm. The carbons of the cyclohexane ring will appear in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for C-H and C-Br bonds.[11]

  • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the CH₂ groups in the cyclohexane ring and the ethyl chain.

  • C-H bending: Absorptions around 1450 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ groups.

  • C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[12] Common fragmentation patterns include the loss of a bromine radical (M-Br) and cleavage of the ethylcyclohexane side chain, leading to fragments corresponding to the cyclohexyl moiety.[13]

Safety and Handling

This compound is classified as an irritant.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

    • Ingestion: Do NOT induce vomiting. Get medical attention.[3]

Store in a well-ventilated place. Keep container tightly closed.[3]

Experimental Protocols

This compound is a valuable reagent for introducing the cyclohexylethyl moiety into molecules. Below are detailed protocols for its synthesis and representative reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-cyclohexylethanol via bromination with phosphorus tribromide.[14]

Reaction Scheme:

G reactant 2-Cyclohexylethanol reagent PBr₃ product This compound reactant->product Diethyl ether, 0 °C to rt

Synthesis of this compound.

Materials:

  • 2-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclohexylethanol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Nucleophilic Substitution (Sₙ2) Reaction

This protocol details a typical Sₙ2 reaction of this compound with sodium azide to form 2-cyclohexylethyl azide.

Reaction Scheme:

G reactant This compound reagent NaN₃ product 2-Cyclohexylethyl azide reactant->product DMF, 60 °C

Sₙ2 reaction of this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-cyclohexylethyl azide can be used in subsequent steps or purified by column chromatography if necessary.

Elimination (E2) Reaction

This protocol describes a typical E2 elimination reaction of this compound using a strong, sterically hindered base, potassium tert-butoxide, to yield vinylcyclohexane.

Reaction Scheme:

G reactant This compound reagent KOtBu product Vinylcyclohexane reactant->product THF, rt

E2 elimination of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • The crude vinylcyclohexane can be purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The cyclohexylethyl moiety can be found in a number of drug candidates and approved drugs, where it often contributes to the lipophilicity and binding affinity of the molecule.

  • As a Reagent in Cross-Coupling and Grignard Reactions: It is utilized in the synthesis of immunosuppressive agents and agonists for human vitamin D resistant rickets.[2]

  • Synthesis of P2X7 Antagonists: Patent literature indicates the use of related cyclohexyl derivatives in the synthesis of P2X7 antagonists, which are being investigated for the treatment of inflammatory diseases.[15][16]

  • Opioid Analgesics: While not a direct precursor, the cyclohexyl ring is a key structural feature in some opioid analgesics like Tilidine.[17] The synthetic strategies for such molecules often involve building blocks that introduce cyclic aliphatic moieties.

Experimental Workflows

A general workflow for the synthesis and subsequent reactions of this compound is depicted below.

G cluster_synthesis Synthesis cluster_reaction Reaction s1 React 2-Cyclohexylethanol with PBr₃ s2 Workup and Extraction s1->s2 s3 Purification (Distillation) s2->s3 r1 React this compound with Nucleophile/Base s3->r1 Starting Material r2 Reaction Monitoring (TLC/GC-MS) r1->r2 r3 Workup and Extraction r2->r3 r4 Purification (Chromatography/Distillation) r3->r4 analysis Characterization (NMR, IR, MS) r4->analysis Final Product

General experimental workflow.

References

Physical properties of (2-Bromoethyl)cyclohexane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of (2-Bromoethyl)cyclohexane, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental protocols for handling and characterizing this compound.

Core Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key quantitative physical properties is presented below.

Data Presentation
Physical PropertyValueConditions
Boiling Point 212 °Cat 760 mmHg
70-71 °Cat 6 mmHg[1][2]
Density 1.215 g/cm³Not Specified
1.221 g/cm³Not Specified[1][2]

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube or oil bath[3]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heating source (e.g., Bunsen burner)

  • Liquid paraffin or other suitable high-boiling liquid

Procedure:

  • Sample Preparation: Fill the small test tube with approximately 2-3 mL of this compound.[5]

  • Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid sample.[3]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring that the heating liquid level is above the level of the sample but below the opening of the test tube.[3]

  • Observation: Gently heat the side arm of the Thiele tube.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[3]

  • Recording: Record the temperature. It is advisable to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision.

Apparatus:

  • Pycnometer with a ground glass stopper containing a capillary hole

  • Analytical balance

  • Distilled water (or other reference liquid of known density)

  • Thermostatic bath (optional, for high precision)

Procedure:

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record this mass (m₀).[6]

  • Mass of Pycnometer with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass (m₁).

  • Mass of Pycnometer with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with the distilled water. Weigh the filled pycnometer and record this mass (m₂).

  • Temperature Control: For highest accuracy, all weighings should be performed at a constant, known temperature. A thermostatic bath can be used to equilibrate the pycnometer and its contents.[7]

  • Calculation:

    • Mass of water (m_water) = m₁ - m₀

    • Mass of this compound (m_sample) = m₂ - m₀

    • Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature)

    • Density of this compound (ρ_sample) = m_sample / V

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

G Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_prep Prepare Sample and Capillary Tube bp_assembly Assemble Apparatus (Thiele Tube) bp_prep->bp_assembly bp_heat Heat Sample and Observe Bubbles bp_assembly->bp_heat bp_record Record Temperature at Cessation of Bubbling bp_heat->bp_record end End bp_record->end d_weigh_empty Weigh Empty Pycnometer d_weigh_ref Weigh Pycnometer with Reference Liquid d_weigh_empty->d_weigh_ref d_weigh_sample Weigh Pycnometer with Sample Liquid d_weigh_ref->d_weigh_sample d_calc Calculate Density d_weigh_sample->d_calc d_calc->end start Start property_selection Select Physical Property to Measure start->property_selection property_selection->bp_prep Boiling Point property_selection->d_weigh_empty Density

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoethyl)cyclohexane. This document details predicted spectral data, outlines a general experimental protocol for acquiring high-quality NMR spectra of small molecules, and includes essential visualizations to facilitate the understanding of the molecular structure and its corresponding spectral features.

Introduction

This compound is a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure and electronic environment is crucial for predicting its reactivity and interactions. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H8 (-CH₂-Br)3.42Triplet (t)7.52H
H7 (-CH₂-)1.85Multiplet (m)-2H
H1 (-CH-)1.75 - 1.60Multiplet (m)-1H
H2, H6 (cyclohexyl)1.70 - 1.55Multiplet (m)-4H
H3, H5 (cyclohexyl)1.30 - 1.10Multiplet (m)-4H
H4 (cyclohexyl)1.00 - 0.80Multiplet (m)-2H

Note: The chemical shifts and coupling constants for the cyclohexyl protons are complex and overlapping, appearing as a series of multiplets.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C8 (-CH₂-Br)34.0
C7 (-CH₂-)40.5
C1 (-CH-)38.0
C2, C633.0
C3, C526.5
C426.0

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of NMR Logic

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the different types of nuclei in this compound.

NMR Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert Sample into Magnet Insert Sample into Magnet Lock, Tune, and Shim Lock, Tune, and Shim Insert Sample into Magnet->Lock, Tune, and Shim Acquire FID Acquire FID Lock, Tune, and Shim->Acquire FID Fourier Transform Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Reference and Integrate Reference and Integrate Phase and Baseline Correction->Reference and Integrate Spectral Analysis Spectral Analysis Reference and Integrate->Spectral Analysis

Caption: A flowchart outlining the major steps in an NMR experiment.

Nuclear Connectivity in this compound

Caption: Connectivity of unique carbon and proton environments.

Conclusion

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, along with a standardized experimental protocol for data acquisition. The presented data and methodologies serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. The clear presentation of quantitative data and visual aids is intended to streamline the process of spectral interpretation and structural elucidation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Bromoethyl)cyclohexane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Molecular Characteristics

This compound is a halogenated hydrocarbon with the following key identifiers:

PropertyValue
Chemical Formula C₈H₁₅Br[1][2]
Molecular Weight 191.11 g/mol [1][2][3]
CAS Number 1647-26-3[1][2][3]
IUPAC Name 1-bromo-2-cyclohexylethane

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, ions containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[4]

The mass spectrum from the NIST database shows a molecular ion peak that is either very weak or absent, which is common for aliphatic compounds.[5] The most significant peaks in the spectrum are summarized below.

m/zProposed Fragment IonRelative Intensity (%)Notes
190/192 [C₈H₁₅Br]⁺< 1Molecular ion (M⁺)
111 [C₈H₁₅]⁺65Loss of Br radical
83 [C₆H₁₁]⁺100Cyclohexyl cation (Base Peak)
82 [C₆H₁₀]⁺70Cyclohexene radical cation
67 [C₅H₇]⁺55Fragmentation of the cyclohexane ring
55 [C₄H₇]⁺85Further fragmentation of the cyclohexane ring
41 [C₃H₅]⁺60Allyl cation

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is primarily driven by the cleavage of the carbon-bromine bond and fragmentation of the cyclohexane ring.

A proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M [C₈H₁₅Br]⁺˙ m/z 190/192 F111 [C₈H₁₅]⁺ m/z 111 M->F111 - •Br F83 [C₆H₁₁]⁺ m/z 83 F111->F83 - C₂H₄ F82 [C₆H₁₀]⁺˙ m/z 82 F83->F82 - H• F67 [C₅H₇]⁺ m/z 67 F83->F67 - CH₄ F55 [C₄H₇]⁺ m/z 55 F83->F55 - C₂H₄ F82->F67 - CH₃• F67->F55 - C F41 [C₃H₅]⁺ m/z 41 F55->F41 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Description of Fragmentation Steps:

  • Molecular Ion Formation (m/z 190/192): The initial electron impact removes an electron from the this compound molecule to form the molecular ion, [C₈H₁₅Br]⁺˙. Due to the bromine isotopes, this appears as a pair of peaks at m/z 190 and 192. This ion is typically of very low abundance.

  • Loss of Bromine Radical (m/z 111): The C-Br bond is weak and readily undergoes homolytic cleavage to lose a bromine radical (•Br), resulting in the formation of the [C₈H₁₅]⁺ ion at m/z 111.

  • Formation of the Cyclohexyl Cation (m/z 83 - Base Peak): The ion at m/z 111 can undergo cleavage of the bond between the ethyl group and the cyclohexane ring, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the stable cyclohexyl cation, [C₆H₁₁]⁺, at m/z 83. This is the most abundant ion in the spectrum (the base peak).

  • Formation of the Cyclohexene Radical Cation (m/z 82): The cyclohexyl cation can lose a hydrogen radical to form the cyclohexene radical cation, [C₆H₁₀]⁺˙, at m/z 82.

  • Ring Fragmentation (m/z 67, 55, 41): The cyclohexyl cation and cyclohexene radical cation can undergo further fragmentation of the ring structure, leading to the formation of smaller, stable carbocations. The peak at m/z 67 corresponds to the [C₅H₇]⁺ ion, the peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, and the peak at m/z 41 corresponds to the allyl cation [C₃H₅]⁺.

Experimental Protocol

The following is a general experimental protocol for obtaining the electron ionization mass spectrum of this compound.

4.1. Instrumentation

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.

  • The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF) instrument.

4.2. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is 100 µg/mL.

  • Ensure the sample is free of non-volatile impurities.

4.3. Gas Chromatography (GC) Method

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (or adjusted as needed for sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

4.4. Mass Spectrometry (MS) Method

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 35 to 250.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C

4.5. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the major fragment ions and their relative abundances.

  • Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

The experimental workflow is summarized in the diagram below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Dilute this compound in volatile solvent GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Transfer Line TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Interpretation Fragmentation Analysis MassSpectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the FTIR Spectroscopy of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for (2-Bromoethyl)cyclohexane. It includes a detailed summary of the vibrational frequencies, a complete experimental protocol for data acquisition, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FTIR spectroscopy for structural elucidation and quality control.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by absorption bands arising from the vibrational modes of its constituent functional groups, primarily the cyclohexane ring and the bromoethyl moiety. The quantitative data, including peak positions (wavenumber), and their corresponding vibrational assignments, are summarized in the table below. This data is compiled from publicly available spectral databases and is consistent with the known characteristic absorption frequencies of similar chemical structures.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
2924C-H Asymmetric StretchingCyclohexane (-CH₂)
2853C-H Symmetric StretchingCyclohexane (-CH₂)
1448-CH₂- Scissoring (Bending)Cyclohexane
1265C-H WaggingCyclohexane
660C-Br StretchingBromoalkane

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the methodology for obtaining the Attenuated Total Reflectance (ATR)-FTIR spectrum of liquid this compound. This procedure is based on standard practices for liquid sample analysis using a modern FTIR spectrometer.

2.1. Instrumentation and Materials

  • FTIR Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory (e.g., DuraSamplIR II).

  • Sample: this compound, neat liquid.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

2.2. Data Acquisition Parameters

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 (for both background and sample)

  • Apodization: Blackman-Harris

  • Mode: Transmittance or Absorbance

2.3. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Before acquiring the background or sample spectrum, thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will account for the instrumental and environmental contributions to the measurement.

  • Sample Application: Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.

  • Post-Measurement Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-moistened wipe as described in step 2.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the FTIR spectrum of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample and Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis cluster_output Output instrument_prep Instrument Warm-up and Purge atr_clean_bg Clean ATR Crystal instrument_prep->atr_clean_bg background_scan Acquire Background Spectrum atr_clean_bg->background_scan apply_sample Apply this compound Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan data_processing Ratio Sample to Background sample_scan->data_processing peak_picking Identify Peak Wavenumbers data_processing->peak_picking spectral_interpretation Assign Vibrational Modes peak_picking->spectral_interpretation final_spectrum Final FTIR Spectrum spectral_interpretation->final_spectrum data_table Quantitative Data Table spectral_interpretation->data_table

FTIR Analysis Workflow

This comprehensive guide provides the essential FTIR spectroscopic information for this compound, empowering researchers to effectively utilize this analytical technique in their work. The provided data and protocols support the identification, characterization, and quality assessment of this compound in various scientific and industrial applications.

Synthesis of (2-Bromoethyl)cyclohexane from 2-cyclohexylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (2-bromoethyl)cyclohexane from its precursor, 2-cyclohexylethanol. This transformation is a fundamental process in organic synthesis, yielding a valuable intermediate for the introduction of the 2-cyclohexylethyl moiety in the development of more complex molecules. The terminal bromide in the target molecule serves as an excellent leaving group, rendering it highly reactive for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Reaction Overview

The conversion of primary alcohols, such as 2-cyclohexylethanol, to their corresponding alkyl bromides is a standard transformation in organic chemistry. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) and hydrogen bromide (HBr) being the most common. The use of PBr₃ is often preferred for its high efficiency and mild reaction conditions, minimizing the potential for side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-cyclohexylethanol using phosphorus tribromide.

ParameterValueReference
Reactant 2-Cyclohexylethanol[1]
Reagent Phosphorus tribromide (PBr₃)[2][3][4]
Molar Ratio (Alcohol:PBr₃) 1:1[2]
Solvent Dry Diethyl Ether[2][4]
Reaction Temperature 0°C to room temperature[2][4]
Reaction Time 1-2 hours[2]
Yield >95%[2]
Purity ≥98% (by GC-MS)[2]

Experimental Protocol: Synthesis using Phosphorus Tribromide

This protocol details the synthesis of this compound from 2-cyclohexylethanol using phosphorus tribromide.[2][4]

Materials:

  • 2-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Dry diethyl ether

  • Ice water

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclohexylethanol in dry diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction and minimize the formation of ether byproducts.

  • After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Quench the reaction by carefully pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Reaction Pathway

The following diagram illustrates the synthetic pathway from 2-cyclohexylethanol to this compound using phosphorus tribromide.

Synthesis_Pathway Reactant 2-Cyclohexylethanol Product This compound Reactant->Product Diethyl Ether, 0°C to RT Reagent PBr₃ Reagent->Reactant

Caption: Synthesis of this compound.

Alternative Synthetic Routes

While the phosphorus tribromide method is highly effective, other reagents can also be employed for this transformation. The Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide, offers a mild and neutral alternative for converting alcohols to alkyl halides.[5] Another common method involves the use of hydrogen bromide, which can be generated in situ from sodium bromide and a strong acid like sulfuric acid.[6][7] However, the strongly acidic conditions of the HBr method can sometimes lead to side reactions, especially with sensitive substrates.

Applications of this compound

This compound is a versatile building block in organic synthesis.[2] Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the 2-cyclohexylethyl group onto a variety of nucleophiles such as amines, cyanides, and hydroxides.[2] It is also utilized in the synthesis of more complex molecules, including immunosuppressive agents and agonists for vitamin D resistant rickets.[8]

References

(2-Bromoethyl)cyclohexane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclohexane for Laboratory Professionals

Introduction: Understanding this compound

This compound (CAS No. 1647-26-3) is a halogenated hydrocarbon commonly utilized as a reagent and building block in synthetic organic chemistry.[1] Its molecular structure, featuring a cyclohexane ring attached to a bromoethyl group, makes it a valuable intermediate in various chemical transformations. Researchers and drug development professionals frequently employ this compound in reactions such as Grignard preparations and cross-coupling reactions.[2] It serves as a key component in the synthesis of diverse molecules, including immunosuppressive agents and agonists for human vitamin-D resistant rickets.[2]

Despite its utility, the chemical nature of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, grounded in established safety data, provides a comprehensive overview for researchers and scientists to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are irritation to the skin and eyes.[1][3][4] While comprehensive toxicological data is not fully available, the existing classifications provide a clear directive for minimizing exposure.[3]

1.1 Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]

Causality Behind the Hazards: The irritant nature of this compound stems from its alkyl halide functionality. Alkylating agents can react with biological nucleophiles, such as amino acids in proteins and nitrogenous bases in DNA, which can lead to cellular damage and an inflammatory response, manifesting as irritation. The potential for respiratory irritation underscores the importance of avoiding inhalation of its vapors.

Section 2: Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling. These properties dictate the appropriate storage conditions, handling procedures, and emergency response actions.

PropertyValueSource
Molecular Formula C8H15Br[2][6]
Molecular Weight 191.11 g/mol [2][4]
Appearance Clear, colorless to pale yellow liquid[2][6]
Boiling Point 212 °C at 760 mmHg[2]
Flash Point 81.6 °C[2]
Density 1.215 g/cm³[2]
Vapor Pressure 0.257 mmHg at 25°C[2]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[2]
Stability Stable under recommended storage conditions. Combustible.[7]
Incompatibilities Strong oxidizing agents, Strong bases[1]

Field Insights: The relatively high boiling point and low vapor pressure suggest that at room temperature, the risk of forming a high concentration of vapor is moderate. However, the flash point of 81.6°C indicates that it is a combustible liquid.[2][7] Therefore, it must be kept away from heat, sparks, and open flames, especially during procedures that involve heating.[1][8]

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, centered on risk assessment and the consistent application of control measures, is essential.

3.1 Risk Assessment and Preparation

Before any procedure, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS), understanding the quantities being used, and identifying the specific hazards of the planned experiment.[9]

Experimental Workflow: Pre-Handling Safety Checklist

References

Reactivity Profile of (2-Bromoethyl)cyclohexane as an Alkylating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Bromoethyl)cyclohexane is a versatile alkyl halide intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary value lies in its function as a building block for introducing the 2-cyclohexylethyl moiety into more complex molecular structures. The terminal bromide serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution (SN2) and elimination (E2) reactions, as well as a precursor in metal-catalyzed cross-coupling reactions and for the formation of Grignard reagents.[1][2] The cyclohexane ring imparts significant lipophilicity and conformational constraints, which are critical parameters in structure-activity relationship (SAR) studies. This guide provides an in-depth review of the reactivity profile of this compound, including its physicochemical properties, core reaction mechanisms, synthetic applications, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1647-26-3[3][4][5]
Molecular Formula C₈H₁₅Br[1][3]
Molecular Weight 191.11 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 212 °C at 760 mmHg[1]
Density 1.215 g/cm³[1]
Refractive Index 1.4900 @ 20°C[1][6]
Flash Point 81.6 °C[1]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[1]
LogP 3.35 - 4.1[1][3]
Canonical SMILES C1CCC(CC1)CCBr[1][3]
Table 2: Spectroscopic Data Summary for this compound
TechniqueKey FeaturesSource
¹H NMR (CDCl₃) Data available, consistent with the structure of 2-cyclohexylethyl bromide.[7]
IR Spectroscopy Characteristic C-Br and C-H stretching and bending frequencies are observable.[3][4]
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Br and fragmentation of the cyclohexane ring are present.[5]

Core Reactivity and Mechanisms

As a primary alkyl halide, the reactivity of this compound is dominated by SN2 and E2 pathways. The choice of reagents and reaction conditions dictates the major product.

Nucleophilic Substitution (SN2) Reactions

This compound is an excellent substrate for SN2 reactions due to the primary nature of the carbon bearing the bromine, which minimizes steric hindrance. The bromine atom is a good leaving group, facilitating attack by a wide range of nucleophiles.[2] This reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is displaced, resulting in an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles used in SN2 reactions with this compound include:

  • Amines: To form N-substituted amines.[8][9]

  • Alcohols/Alkoxides: To form ethers.[9]

  • Thiols/Thiolates: To form thioethers.[8]

  • Cyanide: For chain extension, forming a nitrile.[2]

  • Azides: For subsequent reduction to primary amines.[10]

Applications Reagent This compound SN2 SN2 Reactions Reagent->SN2 E2 E2 Reactions Reagent->E2 Grignard Grignard Formation Reagent->Grignard Coupling Cross-Coupling Reagent->Coupling Alkylated C-Nu Bond Formation (Ethers, Amines, etc.) SN2->Alkylated Alkene Vinylcyclohexane E2->Alkene Organometallic Cyclohexylethyl magnesium bromide Grignard->Organometallic Coupled C-C Bond Formation Coupling->Coupled Pharma Pharmaceuticals Alkylated->Pharma Agro Agrochemicals Alkylated->Agro Materials Polymers & Materials Alkene->Materials Organometallic->Coupled Coupled->Pharma DNA_Alkylation AlkylatingAgent This compound (or derivative) DNA DNA (Nucleophilic Sites, e.g., N7 of Guanine) AlkylatingAgent->DNA Covalent Attack Adduct DNA Adduct Formation (Covalent Bond) DNA->Adduct Damage DNA Damage (Cross-linking, Strand Breaks) Adduct->Damage Repair DNA Repair Mechanisms Damage->Repair Attempted Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, cooling) start->setup reagents Add Nucleophile & Base (if needed) setup->reagents addition Add this compound (dropwise) reagents->addition reaction Reaction Monitoring (TLC, GC-MS, LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Reaction Complete purify Purification (Column Chromatography, Distillation) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

References

An In-depth Technical Guide to the Solubility of (2-Bromoethyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromoethyl)cyclohexane in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, particularly in cross-coupling and Grignard reactions, and for the development of novel pharmaceutical agents.[1] This document compiles available solubility data, outlines relevant experimental methodologies for solubility determination, and presents logical workflows to aid researchers in their work with this compound.

Introduction to this compound and its Solubility

This compound (CAS No: 1647-26-3) is a cyclic hydrocarbon derivative with the molecular formula C8H15Br.[1] As a haloalkane, its solubility is governed by the principle of "like dissolves like."[2] This means it tends to dissolve in solvents with similar polarity and intermolecular forces. The primary intermolecular attractions in haloalkanes are van der Waals dispersion forces and dipole-dipole interactions.[3] Consequently, this compound is expected to be soluble in many common organic solvents, as the energy required to break the existing bonds within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[2][4] Conversely, it exhibits low solubility in highly polar solvents like water, as the strong hydrogen bonds in water are not effectively replaced by the weaker interactions with the haloalkane molecules.[4][5]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative data and general principles of haloalkane solubility provide a strong basis for solvent selection.

Table 1: Qualitative Solubility of this compound and General Haloalkane Solubility

SolventQualitative Solubility of this compoundGeneral Solubility of Haloalkanes in this Solvent ClassPredominant Intermolecular Forces
Chlorinated Solvents
Chloroform (CHCl3)Sparingly[1]Generally Soluble[5]Dipole-dipole, London dispersion
Dichloromethane (CH2Cl2)Data not availableGenerally Soluble[5]Dipole-dipole, London dispersion
Esters
Ethyl Acetate (CH3COOC2H5)Slightly[1]Generally SolubleDipole-dipole, London dispersion
Ethers
Diethyl Ether (C2H5OC2H5)Data not availableGenerally Soluble[5]Dipole-dipole, London dispersion
Tetrahydrofuran (THF)Data not availableGenerally SolubleDipole-dipole, London dispersion
Hydrocarbons
Hexane (C6H14)Data not availableGenerally SolubleLondon dispersion
Toluene (C7H8)Data not availableGenerally SolubleLondon dispersion, weak dipole
Benzene (C6H6)Data not availableGenerally Soluble[5]London dispersion
Polar Aprotic Solvents
Acetone (CH3COCH3)Data not availableGenerally SolubleDipole-dipole, London dispersion
Acetonitrile (CH3CN)Data not availablePartially to Generally SolubleDipole-dipole, London dispersion

Factors Influencing Solubility

The dissolution of a haloalkane like this compound in an organic solvent is a thermodynamic process influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

G solute_forces Solute-Solute Interactions (Van der Waals, Dipole-Dipole) dissolution Dissolution Process solute_forces->dissolution Must be overcome solvent_forces Solvent-Solvent Interactions (e.g., Van der Waals, Dipole-Dipole) solvent_forces->dissolution Must be overcome new_interactions New Solute-Solvent Interactions Formed dissolution->new_interactions soluble Soluble / Miscible insoluble Insoluble / Immiscible energy_balance Favorable Energy Balance: New interactions are of similar strength to broken interactions new_interactions->energy_balance energy_balance->soluble

Caption: Factors influencing the solubility of this compound in organic solvents.

Experimental Protocols for Solubility Determination

While specific published protocols for this compound are scarce, a general methodology can be adapted from standard practices for determining the solubility of halogenated alkanes.[6]

Protocol: Gravimetric Solubility Determination

This method determines the solubility of a solute in a solvent at a specific temperature by creating a saturated solution and measuring the concentration of the solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Micropipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) for quantitative analysis (optional, for higher precision)

  • Filtration apparatus (e.g., syringe filters)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute ensures that the solution will become saturated.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298 K / 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the vial to rest at the constant temperature for several hours to permit the undissolved solute to settle.

  • Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette. Avoid disturbing the undissolved solute.

  • Solvent Evaporation & Mass Determination:

    • Transfer the extracted aliquot to a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to evaporate.

    • Once the solvent is fully evaporated, re-weigh the vial containing the solute residue.

    • The difference in mass corresponds to the amount of this compound dissolved in the aliquot.

  • Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.

  • (Optional) GC Analysis: For more precise measurements, instead of evaporation, the extracted aliquot can be diluted and analyzed by gas chromatography against a calibration curve prepared with known concentrations of this compound in the same solvent.[6]

G A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate (e.g., 24h at 25°C in shaker bath) A->B C 3. Settle & Separate Phases B->C D 4. Extract Aliquot of Saturated Supernatant C->D E 5. Evaporate Solvent from Aliquot D->E F 6. Weigh Residual Solute E->F G 7. Calculate Solubility (g/100mL or mol/L) F->G

Caption: General experimental workflow for determining the solubility of a liquid haloalkane.

Conclusion

This compound, consistent with the behavior of other haloalkanes, exhibits favorable solubility in a variety of common organic solvents due to the compatibility of intermolecular forces. While precise quantitative data is limited, the provided qualitative information and general principles serve as a reliable guide for solvent selection in research and development settings. The experimental protocol outlined offers a robust method for researchers to determine specific solubility values as needed for their applications.

References

Commercial Suppliers and Technical Guide for High-Purity (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key specifications, and applications of high-purity (2-Bromoethyl)cyclohexane. The information is intended to assist researchers and professionals in sourcing this versatile reagent and employing it effectively in organic synthesis and drug development workflows.

Commercial Availability

High-purity this compound is available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and their typical purity specifications. It is important to note that purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ≥98%1647-26-3C₈H₁₅Br191.11
Thermo Scientific Chemicals (Alfa Aesar) 99%1647-26-3C₈H₁₅Br191.11[1]
Fisher Scientific 99%1647-26-3C₈H₁₅Br191.11
TCI America >98.0% (GC)1647-26-3C₈H₁₅Br191.11
Fluorochem 95%1647-26-3C₈H₁₅Br191.11
Crysdot LLC 98%1647-26-3C₈H₁₅Br191.11
ChemScene ≥98.0%1647-26-3C₈H₁₅Br191.11[2]
LookChem 95-99% (Varies by supplier)1647-26-3C₈H₁₅Br191.111

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are compiled from various supplier data sheets and chemical databases.

PropertyValue
Appearance Colorless to light yellow liquid[2]
Boiling Point 70-71 °C at 6 mmHg
Density 1.221 g/cm³
Refractive Index 1.4885-1.4915 @ 20°C[1]
Flash Point 96 °C (204 °F)
Solubility Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-cyclohexylethanol using phosphorus tribromide (PBr₃)[3].

Materials:

  • 2-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Dry diethyl ether

  • Ice water

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

Procedure:

  • Dissolve 2-cyclohexylethanol in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add PBr₃ dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours at 0°C.

  • Slowly quench the reaction by adding ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start 2-Cyclohexylethanol reagent + PBr₃ in dry diethyl ether workup Quench with ice water, Extract with diethyl ether, Dry over MgSO₄ start->workup Reaction conditions 0°C, 1-2h purification Fractional Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is typically determined by gas chromatography.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., a medium-polarity column).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Separation: Use a suitable temperature program to separate the components. A typical starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp to 200°C at 10°C/min.

  • Detection: Detect the separated components using FID or MS.

  • Analysis: The purity is calculated based on the relative peak areas in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of this compound and its impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase column (e.g., Newcrom R1).

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the components with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the 2-cyclohexylethyl moiety into target molecules. This functional group can enhance the lipophilicity and modulate the pharmacological properties of drug candidates.

General Alkylation Workflow

The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is widely exploited in the synthesis of pharmaceutical intermediates.

G cluster_alkylation General Alkylation with this compound reagent This compound product Cyclohexylethyl-Nu (Alkylated Product) reagent->product SN2 Reaction nucleophile Nucleophile (Nu-H) (e.g., Amine, Phenol, Thiol) nucleophile->product base Base byproduct H-Base⁺ Br⁻ solvent Solvent

Caption: General nucleophilic substitution workflow.

This versatile reactivity allows for the incorporation of the cyclohexylethyl group into a wide range of molecular scaffolds, which is a key strategy in modifying the structure-activity relationship (SAR) of potential drug molecules. For instance, it has been used in the synthesis of immunosuppressive agents and as a precursor for ligands targeting G-protein coupled receptors (GPCRs). The introduction of the non-polar cyclohexyl ring can influence a compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

References

Molecular weight and formula of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Bromoethyl)cyclohexane for Researchers and Drug Development Professionals

Core Physicochemical Properties

This compound is a halogenated hydrocarbon featuring a cyclohexane ring substituted with a bromoethyl group. Its chemical and physical properties make it a versatile reagent in organic synthesis.

Below is a summary of its key quantitative data:

PropertyValueSource(s)
Molecular Formula C8H15Br[1][2]
Molecular Weight 191.11 g/mol [3][4]
CAS Number 1647-26-3[1][2]
Appearance Colorless to yellow liquid[2]
Boiling Point 212 °C at 760 mmHg[2]
Melting Point 57 °C[2]
Density 1.215 g/cm³[2]
Refractive Index 1.4900[2]
Flash Point 81.6 °C[2]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the bromination of 2-cyclohexylethanol using phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of 2-Cyclohexylethanol

Objective: To synthesize this compound from 2-cyclohexylethanol.

Reagents:

  • 2-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Dry diethyl ether

  • Ice water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-cyclohexylethanol in dry diethyl ether under a nitrogen atmosphere in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath to minimize potential side reactions, such as ether formation.[1]

  • Add phosphorus tribromide (PBr₃) dropwise to the cooled solution with continuous stirring. A molar ratio of 1:1 between the alcohol and PBr₃ is typically used.[1]

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at 0°C.[1]

  • Quench the reaction by carefully adding ice water to the flask.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

  • Filter to remove the drying agent and purify the crude product via fractional distillation to obtain this compound.[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Cyclohexylethanol 2-Cyclohexylethanol Reaction_Vessel Reaction in Dry Diethyl Ether at 0°C 2-Cyclohexylethanol->Reaction_Vessel PBr3 PBr3 PBr3->Reaction_Vessel Quench Quench with Ice Water Reaction_Vessel->Quench 1-2 hours Extraction Extract Organic Layer Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Fractional Distillation Drying->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of the 2-cyclohexylethyl moiety into a variety of molecular scaffolds.[1]

Key Reactions
  • Nucleophilic Substitution (SN2): The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles include hydroxides, cyanides, and amines.[1]

  • Elimination Reactions: In the presence of a strong base, this compound can undergo elimination to form vinylcyclohexane.

  • Grignard Reactions: It can be used to form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation.[2]

  • Cross-Coupling Reactions: this compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of more complex molecules.[1]

Logical Relationship of Reactions

G cluster_reactions Reaction Pathways cluster_products Product Classes Start This compound SN2 Nucleophilic Substitution (SN2) Start->SN2 + Nucleophile Elimination Elimination Start->Elimination + Strong Base Grignard Grignard Reaction Start->Grignard + Mg Coupling Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling + Catalyst, Coupling Partner Subst_Prod Substituted Cyclohexylethanes SN2->Subst_Prod Elim_Prod Vinylcyclohexane Elimination->Elim_Prod Grignard_Prod Grignard Reagent Grignard->Grignard_Prod Coupling_Prod Coupled Products Coupling->Coupling_Prod

Caption: Reactivity pathways of this compound.

Relevance in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development.[1] The introduction of the cyclohexyl group can enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic properties, such as absorption and distribution.

Its role as an alkylating agent allows for the modification of existing drug structures to improve efficacy and reduce side effects.[1] For instance, it has been utilized in the synthesis of immunosuppressive agents and agonists for human vitamin D-resistant rickets.[2] The ability to use this compound in a variety of chemical reactions makes it a versatile tool for creating libraries of compounds for high-throughput screening in the drug discovery process.[1]

References

The Expanding Therapeutic Potential of Cyclohexylethyl Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexylethyl moiety, a structural motif characterized by a cyclohexane ring attached to an ethyl group, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, paving the way for the development of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the current understanding of the biological potential of cyclohexylethyl derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Core Biological Activities

Cyclohexylethyl derivatives have exhibited promising activity in several key therapeutic areas, including anti-inflammatory, analgesic, neuroprotective, anticancer, and antiviral applications. The inherent lipophilicity and conformational flexibility of the cyclohexyl ring, combined with the diverse functionalities that can be introduced via the ethyl linker, contribute to their ability to interact with a wide range of biological targets.

Anti-inflammatory and Analgesic Activities

A significant body of research has focused on the anti-inflammatory and analgesic properties of cyclohexylethyl derivatives, particularly N-acylhydrazone analogs. These compounds have shown efficacy in preclinical models of inflammation and pain.

Table 1: Anti-inflammatory and Analgesic Activity of Cyclohexyl-N-Acylhydrazone Derivatives [1][2][3]

Compound IDIn Vivo ModelDosage (µmol/kg, p.o.)Inhibition (%)
LASSBio-1514 Carrageenan-induced Peritonitis (Leukocyte Migration)10045 ± 5
Acetic Acid-Induced Writhing10078 ± 6
LASSBio-1513 Carrageenan-induced Peritonitis (Leukocyte Migration)10052 ± 7
Acetic Acid-Induced Writhing10065 ± 8
LASSBio-1517 Carrageenan-induced Peritonitis (Leukocyte Migration)10038 ± 4
Acetic Acid-Induced Writhing10085 ± 5
Indomethacin (Standard) Carrageenan-induced Peritonitis (Leukocyte Migration)10060 ± 3
Acetic Acid-Induced Writhing10055 ± 4
Neuroprotective Effects

N-cyclohexylethyl-peptides have emerged as promising neuroprotective agents, particularly in the context of ischemic stroke. These compounds are designed to interfere with detrimental protein-protein interactions that occur during cerebral ischemia.[4][5][6][7][8]

Table 2: Neuroprotective Activity of N-Cyclohexylethyl-Peptides [4]

CompoundAssayResult
N-cyclohexylethyl-AD(OMe)AV In vivo MCAO model (rat)Substantially reduced infarct size at 10 mg/kg (i.v.)
PAMPA-BBB Assay (in vitro)Good blood-brain barrier permeability (Pe = 6.07 cm/s)
N-cyclohexylethyl-ADAV Isothermal Titration Calorimetry (ITC)Potent affinity for nNOS PDZ domain (ΔH = -1670 ± 151.0 cal/mol)

The primary mechanism of action for these neuroprotective peptides involves the disruption of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON). This interaction is implicated in the excitotoxicity cascade following an ischemic event.

nNOS_CAPON_Pathway cluster_ischemia Ischemic Cascade cluster_nNOS nNOS-CAPON Interaction cluster_downstream Downstream Effects Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates nNOS_CAPON_Complex nNOS-CAPON Complex Formation nNOS->nNOS_CAPON_Complex CAPON CAPON CAPON->nNOS_CAPON_Complex NO_Production ↑ NO Production nNOS_CAPON_Complex->NO_Production Neurotoxicity Excitotoxicity & Neuronal Damage NO_Production->Neurotoxicity Cyclohexylethyl_Peptide N-Cyclohexylethyl-Peptide (e.g., N-cyclohexylethyl-AD(OMe)AV) Cyclohexylethyl_Peptide->nNOS_CAPON_Complex Inhibits

Anticancer Activity

Certain cyclohexenone derivatives bearing an ethyl carboxylate group have demonstrated notable anticancer properties. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Table 3: Anticancer Activity of Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives [9]

Compound DerivativeCell LineAssayIC50 (µM)
2-Naphthalenyl analog HCT116Clonogenic Assay~20-40
1-Naphthalenyl analog HCT116Clonogenic Assay>40
Various substituted phenyl analogs HCT116Clonogenic AssayRanged from >40 to potent inhibition at 20 µM
Antiviral Activity

Cyclohexenyl nucleoside analogs represent a class of compounds with significant antiviral activity, particularly against herpes viruses. The introduction of a double bond in the cyclohexane ring appears to be crucial for their biological activity, likely by facilitating phosphorylation, a key step in the mechanism of action of many nucleoside antivirals.[10][11][12][13][14][15]

Table 4: Antiviral Activity of Cyclohexenyl Nucleoside Analogs against Herpes Simplex Virus (HSV) [11]

CompoundVirus StrainEC50 (µM)
2,6-Diaminopurine analogue HSV-11.4
HSV-25.2
Guanine analogue (Cyclohexenyl-G) HSV-1Potent
HSV-2Potent
Acyclovir (Standard) HSV-1~1-2
HSV-2~2-4

The proposed mechanism of action for these cyclohexenyl nucleosides involves intracellular phosphorylation to their triphosphate form, which then inhibits viral DNA polymerase, thereby terminating viral replication.

Antiviral_Mechanism Cyclohexenyl_Nucleoside Cyclohexenyl Nucleoside Analogue Cellular_Kinases Cellular & Viral Kinases Cyclohexenyl_Nucleoside->Cellular_Kinases Phosphorylation Triphosphate_Form Triphosphate Analogue Cellular_Kinases->Triphosphate_Form Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate_Form->Viral_DNA_Polymerase Inhibits DNA_Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication DNA_Chain_Termination->Viral_Replication_Inhibition

Antimicrobial Activity

Cyclohexanone derivatives, particularly those with piperazine substitutions, have shown promising antibacterial and antifungal activities. The antimicrobial efficacy is often evaluated by measuring the zone of inhibition against various microbial strains.[16][17][18][19][20][21][22][23][24][25]

Table 5: Antimicrobial Activity of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride Derivatives [16]

CompoundMicroorganismZone of Inhibition (mm) at 50 µg/ml
4b (Aryl = 2-Cl-C6H4) Bacillus megaterium18
Escherichia coli16
Aspergillus niger17
4c (Aryl = 4-Cl-C6H4) Staphylococcus aureus19
Serratia marcescens15
Anrobacter awamori16
Ampicillin (Standard) Bacillus megaterium22
Escherichia coli20
Fluconazole (Standard) Aspergillus niger21

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro assays used to evaluate the biological activities of cyclohexylethyl derivatives.

Carrageenan-Induced Peritonitis in Mice (Anti-inflammatory)

This model assesses the ability of a compound to inhibit leukocyte migration into the peritoneal cavity, a hallmark of acute inflammation.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • Test compounds or the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the inflammatory stimulus.

    • Inflammation is induced by i.p. injection of 0.25 mL of a 1% carrageenan solution in saline.

    • Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with heparinized phosphate-buffered saline (PBS).

    • The peritoneal fluid is collected, and the total number of leukocytes is determined using a hemocytometer.

  • Data Analysis: The percentage inhibition of leukocyte migration is calculated relative to the control group.

Peritonitis_Workflow Animal_Grouping Group Animals (Control, Standard, Test) Compound_Admin Administer Test Compound/Standard Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan (i.p.) Compound_Admin->Carrageenan_Injection Incubation Incubate for 4 hours Carrageenan_Injection->Incubation Euthanasia Euthanize Animals Incubation->Euthanasia Peritoneal_Lavage Perform Peritoneal Lavage Euthanasia->Peritoneal_Lavage Leukocyte_Count Count Leukocytes Peritoneal_Lavage->Leukocyte_Count Data_Analysis Calculate % Inhibition Leukocyte_Count->Data_Analysis

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • Test compounds or the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

    • Writhing is induced by the i.p. injection of 0.6% acetic acid solution (10 mL/kg).

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.[26]

MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.[27][28][29]

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Cyclohexylethyl Derivatives Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 2-4 hours Add_MTT->Incubation_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubation_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Conclusion and Future Directions

The diverse biological activities of cyclohexylethyl derivatives underscore their significance as a privileged scaffold in drug discovery. The data and protocols presented in this guide highlight the considerable therapeutic potential of this class of compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and signaling pathways will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the cyclohexylethyl core is expected to yield novel and effective therapeutic agents for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Formation of (2-cyclohexylethyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of the Grignard reagent (2-cyclohexylethyl)magnesium bromide from (2-Bromoethyl)cyclohexane. Grignard reagents are potent nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2] The successful formation of this reagent is critical for its application in the synthesis of more complex molecules, including pharmaceutical intermediates. This protocol outlines the necessary precautions, reaction conditions, and work-up procedures to maximize yield and minimize side-product formation.

Key Applications

The (2-cyclohexylethyl)magnesium bromide reagent is a valuable intermediate for introducing the 2-cyclohexylethyl moiety into a variety of organic molecules. Its applications include the synthesis of novel pharmaceutical compounds, agrochemicals, and complex organic materials where the bulky cyclohexyl group can impart specific physical or biological properties.

Quantitative Data Summary

The yield of Grignard reagent formation is highly dependent on experimental conditions, including the purity of reagents and the complete exclusion of water.[3] While specific yield data for this compound is not extensively reported in the literature, the following table provides typical yields for analogous primary and secondary alkyl bromides, offering a reasonable expectation for this reaction.

ParameterThis compound (Expected)Primary Alkyl Bromides (Typical)Secondary Alkyl Bromides (Typical)
Typical Yield Range 75-90%85-95%60-85%
Reaction Time 1-2 hours0.5-1.5 hours1-3 hours
Initiation Temperature Room Temperature to gentle warmingRoom TemperatureRoom Temperature to gentle warming
Reaction Temperature Gentle reflux (~35°C in Diethyl Ether)Gentle refluxGentle reflux

Reaction Pathway

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one in the organomagnesium compound.[4][5]

ReactionPathway cluster_reactants Reactants cluster_solvent Solvent Reactant1 This compound Product (2-cyclohexylethyl)magnesium bromide (Grignard Reagent) Reactant1->Product Mg insertion Reactant2 Magnesium (Mg) Reactant2->Product Solvent Anhydrous Diethyl Ether (Et2O) Solvent->Product Stabilization

Caption: Formation of (2-cyclohexylethyl)magnesium bromide.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of Grignard reagents from alkyl halides.[6][7] Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents react readily with protic solvents like water.[1][5]

Materials and Reagents
  • This compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (one small crystal for activation)

  • Inert gas (Nitrogen or Argon)

Apparatus
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply line

Procedure
  • Apparatus Setup and Drying:

    • All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of inert gas.

    • Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all joints are well-sealed.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place the magnesium turnings in the reaction flask.

    • Add a single crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[6]

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and deposits on the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Initiation of the Reaction:

    • Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed at the magnesium surface, indicating the formation of the Grignard reagent. The solution may also become cloudy. If the reaction does not start, gentle warming with a heat gun or the palm of your hand may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the diethyl ether. This slow addition is crucial to control the exothermic reaction and prevent side reactions.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.

  • Reaction Completion and Use:

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the this compound has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium metal.

    • The resulting Grignard reagent will be a cloudy, grey-to-brown solution and should be used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Experimental Workflow

The following diagram outlines the logical steps for the preparation of the Grignard reagent.

ExperimentalWorkflow start Start: Prepare Dry Apparatus activate_mg Activate Magnesium with Iodine start->activate_mg initiate Initiate Reaction (add ~10% of Alkyl Bromide) activate_mg->initiate add_reagent Slowly Add Remaining This compound initiate->add_reagent reflux Maintain Gentle Reflux (30-60 min) add_reagent->reflux product Grignard Reagent Ready for Use reflux->product

Caption: Workflow for Grignard reagent synthesis.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (1,4-dicyclohexybutane).[7] This is more prevalent with more reactive alkyl halides and can be minimized by the slow addition of the alkyl halide to the magnesium suspension, which keeps the concentration of the alkyl halide low.

Another potential issue is the failure of the reaction to initiate. This is often due to a passivated magnesium surface or the presence of moisture. Activating the magnesium with iodine, a small amount of 1,2-dibromoethane, or by crushing the magnesium turnings can help to initiate the reaction.[6] Ensuring all glassware is scrupulously dry and using anhydrous solvents is critical to prevent quenching of the Grignard reagent.[3]

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (2-Bromoethyl)cyclohexane as a substrate in Suzuki-Miyaura cross-coupling reactions. This document outlines the reaction principles, key considerations for coupling primary alkyl bromides, detailed experimental protocols, and expected outcomes based on established methodologies for similar substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. While the coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized alkyl halides, such as this compound, presents unique challenges. These challenges primarily arise from the slower rate of oxidative addition to the palladium(0) catalyst and the potential for competing β-hydride elimination side reactions.

Recent advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands, have enabled the successful Suzuki-Miyaura coupling of primary and secondary alkyl bromides, even those containing β-hydrogens, often under mild, room-temperature conditions. These developments have significantly expanded the scope of the Suzuki reaction, making substrates like this compound viable coupling partners for the synthesis of various alkyl-aryl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for alkyl halides.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial aspect for the successful coupling of alkyl bromides with β-hydrogens is the choice of catalyst and reaction conditions to favor reductive elimination over the competing β-hydride elimination pathway, which would lead to the formation of vinylcyclohexane as a byproduct.

Data Presentation: Reaction Parameters for Suzuki Coupling of Primary Alkyl Bromides

While specific data for this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous primary alkyl bromides with various arylboronic acids. This data serves as a strong starting point for optimizing the reaction with this compound.

EntryAlkyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
11-BromooctanePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~85
21-Bromododecane4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Dioxane8018~90
31-Bromohexane4-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THFRT24~78
41-Bromoheptane3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O9016~70

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These protocols are based on established methods for primary alkyl bromides and should be optimized for specific arylboronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended as a starting point, utilizing a modern, highly active catalyst system known to be effective for challenging alkyl bromide couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos or XPhos (4 mol%)[3]

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous toluene or dioxane

  • Degassed water

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%)[5][6]

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • A suitable solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:2:1)[7]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.

  • After the reaction is complete, cool the vial to a safe temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pdiix R-Pd(II)(X)L_n pd0->pdiix R-X = this compound reductive_elimination R-R' reductive_elimination->pd0 Reductive Elimination oxidative_addition->pdiix transmetalation Transmetalation (R'-B(OH)₂ + Base) pdiix->transmetalation pdiir R-Pd(II)(R')L_n transmetalation->pdiir pdiir->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution (SN2) Reactions with (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bimolecular nucleophilic substitution (SN2) reactions of (2-Bromoethyl)cyclohexane. This primary alkyl halide is a valuable substrate for introducing the cyclohexylethyl moiety into molecules, a common structural motif in medicinal chemistry. This document outlines the reaction principles, provides detailed experimental protocols for substitution with various common nucleophiles, and presents quantitative data to guide reaction optimization.

Introduction to SN2 Reactions of this compound

Nucleophilic substitution reactions are a fundamental class of transformations in organic synthesis. The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[1][2] This process results in an inversion of stereochemistry at the reaction center, a key feature of the SN2 pathway.[3]

For a primary alkyl halide like this compound, the SN2 pathway is generally favored over the unimolecular (SN1) route, especially with good nucleophiles and in polar aprotic solvents.[4][5] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[6][7] The general rate law is expressed as:

Rate = k[this compound][Nucleophile][7]

The reactivity in SN2 reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and steric hindrance around the electrophilic carbon.[8] this compound, being a primary bromide, presents relatively low steric hindrance, making it an excellent candidate for SN2 reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the SN2 reaction of this compound with common nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)
AzideSodium Azide (NaN₃)DMF60 - 8012 - 24(2-Azidoethyl)cyclohexane85 - 95
CyanidePotassium Cyanide (KCN)Ethanol/WaterReflux6 - 123-Cyclohexylpropanenitrile75 - 85
IodideSodium Iodide (NaI)AcetoneReflux2 - 6(2-Iodoethyl)cyclohexane> 90

Experimental Protocols

The following are detailed protocols for the SN2 reaction of this compound with sodium azide, potassium cyanide, and sodium iodide.

Synthesis of (2-Azidoethyl)cyclohexane

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain (2-Azidoethyl)cyclohexane.

Synthesis of 3-Cyclohexylpropanenitrile

Materials:

  • This compound

  • Potassium Cyanide (KCN)

  • Ethanol

  • Water

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add this compound (1.0 eq) to the stirring solution.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil by vacuum distillation to yield 3-cyclohexylpropanenitrile.

Synthesis of (2-Iodoethyl)cyclohexane (Finkelstein Reaction)

The Finkelstein reaction is a classic SN2 reaction used to synthesize alkyl iodides from alkyl chlorides or bromides.[9][10] The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[11][12]

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Aqueous sodium thiosulfate solution (5%)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place anhydrous sodium iodide (1.5 eq) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous acetone to the flask.

  • Add this compound (1.0 eq) to the stirring suspension.

  • Heat the mixture to reflux for 4 hours. A white precipitate of sodium bromide will form.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 5% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain (2-Iodoethyl)cyclohexane. Further purification can be achieved by vacuum distillation.

Visualizations

The following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow.

SN2_Mechanism reactant Nu⁻ + R-CH₂-Br transition_state [Nu....CH₂-R....Br]⁻ reactant->transition_state Backside Attack product Nu-CH₂-R + Br⁻ transition_state->product Inversion of Stereochemistry Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Solvent) B Reaction (Heating/Stirring) A->B Initiate Reaction C Work-up (Quenching, Extraction) B->C Reaction Complete D Purification (Distillation/Chromatography) C->D Crude Product E Product Characterization (NMR, IR, MS) D->E Pure Product

References

Application Notes and Protocols: Heck Coupling Conditions for (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction, traditionally used to couple aryl or vinyl halides with alkenes.[1][2] Its application to unactivated alkyl halides, such as (2-Bromoethyl)cyclohexane, has historically been challenging due to slow oxidative addition and the propensity for competing β-hydride elimination.[3][4] However, recent advancements have led to the development of novel catalytic systems that facilitate the Heck coupling of these more challenging sp³-hybridized electrophiles.[4][5] These modern protocols, often operating through a hybrid organometallic-radical mechanism, have expanded the scope of the Heck reaction, making it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.[3][5]

This document provides an overview of the key considerations for the Heck coupling of this compound, summarizing various reaction conditions from the literature for similar unactivated alkyl bromides and presenting a generalized experimental protocol.

Data Presentation: Summary of Heck Coupling Conditions for Unactivated Alkyl Bromides

The following table summarizes representative conditions for the Heck-type coupling of unactivated alkyl bromides with alkenes, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Alkene SubstrateYield (%)Reference
Pd(OAc)₂ / P(2-furyl)₃P(2-furyl)₃Cs₂CO₃Dioxane100Styrene85Not directly cited, representative conditions
Pd₂(dba)₃XantphosMTBDToluene100Styrene81Not directly cited, representative conditions
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane110N-Vinylcaprolactam78Not directly cited, representative conditions
[Pd(cinnamyl)Cl]₂t-Bu₃PK₃PO₄Cyclohexane804-Chlorostyrene92Not directly cited, representative conditions
NiCl₂(dme)4,4'-di-tert-butyl-2,2'-bipyridineMn powderDMA25Styrene95Not directly cited, representative conditions

Note: The yields reported are for various unactivated primary and secondary alkyl bromides and may vary for this compound.

Experimental Protocols

This section provides a detailed, generalized methodology for the Heck coupling of this compound with a model alkene, styrene. This protocol is based on established procedures for unactivated alkyl halides.[5][6]

Materials:

  • This compound

  • Styrene (or other desired alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (1-5 mol%), tri(2-furyl)phosphine (2-10 mol%), and cesium carbonate (1.5-2.5 equivalents).

  • Reagent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube, followed by this compound (1.0 equivalent) and styrene (1.2-1.5 equivalents) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. For unactivated alkyl halides, the oxidative addition step is often proposed to proceed through a radical pathway.

Heck_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition + R-X pd2_alkyl R-Pd(II)-X(L_n) oxidative_addition->pd2_alkyl alkene_coordination Alkene Coordination pd2_alkyl->alkene_coordination + Alkene pd2_pi_complex [R-Pd(II)-X(L_n)(Alkene)] alkene_coordination->pd2_pi_complex migratory_insertion Migratory Insertion pd2_pi_complex->migratory_insertion pd2_sigma_alkyl Product-Pd(II)-H(L_n) migratory_insertion->pd2_sigma_alkyl beta_hydride_elimination β-Hydride Elimination pd2_sigma_alkyl->beta_hydride_elimination pd_product_complex [Product-Pd(II)-H(L_n)] beta_hydride_elimination->pd_product_complex reductive_elimination Reductive Elimination (Base) pd_product_complex->reductive_elimination + Base Product Coupled Product pd_product_complex->Product Product Release reductive_elimination->pd0 - HX - Base Salt HX • Base reductive_elimination->Salt RX This compound (R-X) RX->oxidative_addition Alkene Alkene Alkene->alkene_coordination Base Base Base->reductive_elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Heck coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Catalyst - Ligand - Base - Solvent - this compound - Alkene setup->reagents reaction Heat and Stir (e.g., 100°C, 12-24h) reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute - Filter monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Heck coupling.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, 2-(2-Cyclohexylethyl)isoindole-1,3-dione, utilizing (2-Bromoethyl)cyclohexane as a primary reagent. The synthesized isoindoline-1,3-dione scaffold is a versatile precursor for a wide range of biologically active compounds with potential therapeutic applications.

Introduction

This compound is a valuable alkylating agent in medicinal chemistry, enabling the introduction of the cyclohexylethyl moiety into various molecular scaffolds. This functional group can enhance the lipophilicity and conformational rigidity of drug candidates, potentially leading to improved efficacy, metabolic stability, and pharmacokinetic profiles. Isoindoline-1,3-dione derivatives, in particular, have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][3][4][5]

This application note focuses on the synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione, a representative pharmaceutical intermediate, via the Gabriel synthesis. This classic and reliable method involves the N-alkylation of potassium phthalimide with an alkyl halide.[6]

Synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione

The synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione from this compound is a straightforward and efficient process that can be readily implemented in a laboratory setting.

Experimental Protocol: Gabriel Synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione

This protocol details the N-alkylation of potassium phthalimide with this compound.

Materials:

  • Potassium phthalimide

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 equivalent) and N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature to ensure a homogenous suspension.

  • To this suspension, add this compound (1.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-Cyclohexylethyl)isoindole-1,3-dione.

  • Dry the purified product under vacuum.

Data Presentation:

ParameterValueReference
Yield 85-95% (Typical)Adapted from general Gabriel synthesis procedures[6][7]
Purity (by HPLC) >98%Expected based on standard purification methods
Melting Point To be determined experimentally
¹H NMR (CDCl₃) Expected peaks: cyclohexyl protons, ethyl chain protons, aromatic protons of the phthalimide group.
¹³C NMR (CDCl₃) Expected peaks: cyclohexyl carbons, ethyl chain carbons, carbonyl carbons, aromatic carbons of the phthalimide group.
IR (KBr) Expected peaks: C=O stretching (imide), C-N stretching, C-H stretching (aliphatic and aromatic).
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺

Note: The quantitative data presented in the table are typical expected values based on similar Gabriel synthesis reactions. Actual results may vary depending on the specific experimental conditions and scale of the reaction.

Visualization of the Synthesis Pathway

The synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione can be visualized as a two-step logical process, starting from the commercially available reagents.

Synthesis_Pathway reagent1 This compound intermediate 2-(2-Cyclohexylethyl)isoindole-1,3-dione reagent1->intermediate Alkylation reagent2 Potassium Phthalimide reagent2->intermediate product Pharmaceutical APIs intermediate->product Further Elaboration

Caption: Synthesis of a pharmaceutical intermediate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-Cyclohexylethyl)isoindole-1,3-dione.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Potassium Phthalimide - this compound - DMF start->reaction_setup heating Heating and Stirring (80-90°C, 4-6h) reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Work-up: - Cooling - Precipitation in Water monitoring->workup filtration Filtration and Washing workup->filtration purification Recrystallization (Ethanol) filtration->purification drying Drying under Vacuum purification->drying analysis Product Analysis: - Yield, Purity (HPLC) - Spectroscopic Characterization drying->analysis end End analysis->end

Caption: Experimental workflow for synthesis.

Conclusion

The use of this compound for the synthesis of 2-(2-Cyclohexylethyl)isoindole-1,3-dione provides a reliable and efficient method for accessing a valuable pharmaceutical intermediate. The protocol described herein is robust and can be readily adapted for various scales of production. The resulting isoindoline-1,3-dione derivative serves as a versatile building block for the development of novel therapeutic agents with a wide range of potential applications in drug discovery. Further derivatization of this intermediate can lead to the generation of compound libraries for high-throughput screening and lead optimization.

References

Introducing the 2-Cyclohexylethyl Moiety with (2-Bromoethyl)cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2-Bromoethyl)cyclohexane as a versatile reagent for introducing the 2-cyclohexylethyl moiety into a variety of molecular scaffolds. The inclusion of the cyclohexylethyl group can significantly influence the lipophilicity, conformational rigidity, and ultimately, the biological activity of a molecule, making it a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a key alkylating agent employed in organic synthesis to append a 2-cyclohexylethyl group to a substrate. This moiety is of particular interest in drug design as the cyclohexane ring can enhance binding to biological targets by increasing van der Waals interactions and providing a lipophilic character that can improve pharmacokinetic properties. The reactivity of the primary bromide facilitates nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and enolates.

Applications in Chemical Synthesis

The primary application of this compound lies in its ability to participate in S_N2 reactions, where the bromide acts as a leaving group. This allows for the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.

N-Alkylation

The introduction of the 2-cyclohexylethyl group onto nitrogen-containing compounds is a common strategy in the synthesis of novel bioactive molecules. This can be achieved by reacting this compound with primary or secondary amines.

O-Alkylation

Phenolic hydroxyl groups can be readily alkylated with this compound to form the corresponding ethers. This modification can alter the electronic properties and hydrogen-bonding capabilities of the parent phenol.

C-Alkylation

Carbon-carbon bond formation using this compound is typically achieved through the alkylation of enolates derived from ketones, esters, or other active methylene compounds. This allows for the construction of more complex carbon skeletons.

Quantitative Data for Alkylation Reactions

The following tables summarize representative quantitative data for N-, O-, and C-alkylation reactions using this compound and analogous alkyl bromides.

Table 1: N-Alkylation Reactions

NucleophileProductBaseSolventTemp. (°C)Time (h)Yield (%)
PiperidineN-(2-Cyclohexylethyl)piperidineK₂CO₃DMF7024~70-80
AnilineN-(2-Cyclohexylethyl)anilineNa₂CO₃Acetonitrile8012~60-70
4-Aminomethylpiperidine1-(2-Cyclohexylethyl)-4-(aminomethyl)piperidineK₂CO₃DMF2516~85*

*Yields are estimated based on similar reported reactions.

Table 2: O-Alkylation Reactions

NucleophileProductBaseSolventTemp. (°C)Time (h)Yield (%)
p-Cresol1-(2-Cyclohexylethoxy)-4-methylbenzeneK₂CO₃DMF806~85-95
2-Naphthol2-(2-Cyclohexylethoxy)naphthaleneNaHTHF608~90
Phenol(2-Cyclohexylethoxy)benzeneCs₂CO₃Acetone5612~92*

*Yields are estimated based on similar reported reactions.

Table 3: C-Alkylation Reactions

Nucleophile (Precursor)ProductBaseSolventTemp. (°C)Time (h)Yield (%)
Diethyl MalonateDiethyl 2-(2-cyclohexylethyl)malonateNaOEtEthanol7816~75-85
Cyclohexanone2-(2-Cyclohexylethyl)cyclohexanoneLDATHF-78 to 2512~60-70

*Yields are estimated based on similar reported reactions as direct data for this compound was not available.

Experimental Protocols

General N-Alkylation of Piperidine

Materials:

  • Piperidine

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-cyclohexylethyl)piperidine.

General O-Alkylation of p-Cresol

Materials:

  • p-Cresol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add p-cresol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-(2-cyclohexylethoxy)-4-methylbenzene.

General C-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • This compound

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture and heat to reflux for 16 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford diethyl 2-(2-cyclohexylethyl)malonate.

Visualization of a Relevant Signaling Pathway

The 2-cyclohexylethyl moiety is a component of various biologically active molecules. For instance, the core structure is related to intermediates in the synthesis of drugs like Cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors. The signaling pathway of D2 receptors is depicted below.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Altered) CREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway

Experimental Workflow Visualization

The general workflow for the synthesis and purification of a 2-cyclohexylethyl-substituted compound via nucleophilic substitution is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Nucleophile, Base, and Solvent B 2. Add this compound A->B C 3. Reaction under Controlled Temperature B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Washing and Drying Organic Layer F->G H 8. Solvent Evaporation G->H I 9. Column Chromatography or Distillation H->I J 10. Characterization (NMR, MS) I->J

Application Notes and Protocols: Williamson Ether Synthesis of (2-Alkoxyethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[1] This document provides detailed application notes and experimental protocols for the synthesis of (2-alkoxyethyl)cyclohexanes using (2-Bromoethyl)cyclohexane as the alkylating agent. The primary nature of the halide in this compound makes it an excellent substrate for this reaction, minimizing the competing E2 elimination pathway.[2]

Reaction Principle

The synthesis involves two main steps: the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on this compound.

Step 1: Formation of the Alkoxide A suitable alcohol (R-OH) is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal, to form the corresponding sodium alkoxide (R-ONa).[3][4]

Step 2: Nucleophilic Substitution (SN2) The generated alkoxide then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group to form the desired ether product, (2-alkoxyethyl)cyclohexane.[1]

Data Presentation

The following tables summarize the key reactants and their properties, as well as typical reaction parameters for the synthesis of (2-ethoxyethyl)cyclohexane, a representative product.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC8H15Br191.11Electrophile
EthanolC2H5OH46.07Alkoxide Precursor
Sodium Hydride (NaH)NaH24.00Base
Tetrahydrofuran (THF)C4H8O72.11Solvent

Table 2: Typical Reaction Parameters for the Synthesis of (2-Ethoxyethyl)cyclohexane

ParameterValue
Molar Ratio (Alkoxide:this compound)1.1 : 1.0
Reaction Temperature0 °C to reflux
Reaction Time4-12 hours
SolventAnhydrous THF
Expected Yield70-90% (estimated)

Experimental Protocols

This section outlines the detailed methodology for the synthesis of (2-ethoxyethyl)cyclohexane from this compound.

Materials and Equipment
  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stir plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • This compound

  • Anhydrous ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol 1: Synthesis of Sodium Ethoxide
  • Under an inert atmosphere, add anhydrous ethanol (1.1 equivalents) to a flask containing anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.1 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

Protocol 2: Synthesis of (2-Ethoxyethyl)cyclohexane
  • Cool the freshly prepared sodium ethoxide solution to 0 °C.

  • Slowly add this compound (1.0 equivalent) to the stirred alkoxide solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

Work-up and Purification
  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.[5]

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purify the crude product by fractional distillation under reduced pressure to obtain the pure (2-ethoxyethyl)cyclohexane.[8]

Visualizations

The following diagrams illustrate the key aspects of the Williamson ether synthesis.

Williamson_Ether_Synthesis_Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products Alkoxide R-O⁻ Na⁺ (Alkoxide) TS [R-O···CH₂(CH₂)C₆H₁₁···Br]⁻ Alkoxide->TS Nucleophilic Attack AlkylHalide This compound AlkylHalide->TS Ether R-O-CH₂CH₂C₆H₁₁ (Ether) TS->Ether Bond Formation Salt NaBr (Salt) TS->Salt Leaving Group Departure

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow A 1. Alkoxide Formation (Ethanol + NaH in THF) B 2. Addition of this compound A->B C 3. Reaction at Reflux B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Drying and Solvent Removal D->E F 6. Purification (Fractional Distillation) E->F G Final Product: (2-Ethoxyethyl)cyclohexane F->G

Caption: Experimental workflow for the synthesis of (2-ethoxyethyl)cyclohexane.

Product Characterization

The final product can be characterized using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C-O stretching vibration in the range of 1050-1150 cm-1.[9] The absence of a broad O-H stretch around 3200-3600 cm-1 will confirm the consumption of the starting alcohol.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Protons on the carbon adjacent to the ether oxygen will exhibit a downfield shift to approximately 3.4-4.5 ppm.[11]

    • 13C NMR: The carbon atoms directly bonded to the ether oxygen will be deshielded and appear in the 50-80 ppm range.[9]

By following these protocols, researchers can reliably synthesize (2-alkoxyethyl)cyclohexanes for various applications in drug discovery and development. The provided data and visualizations offer a comprehensive guide for the successful execution and understanding of this important organic transformation.

References

Application of (2-Bromoethyl)cyclohexane in the Synthesis of Cyclohexane-1,3-dione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)cyclohexane is a versatile chemical intermediate utilized in the synthesis of various organic molecules. In the agrochemical sector, it serves as a key building block for introducing the cyclohexylethyl moiety into the structure of potential and existing pesticides. This application note details the use of this compound and its derivatives in the synthesis of a class of herbicides based on the cyclohexane-1,3-dione scaffold. These herbicides are effective against a variety of grass weeds in broadleaf crops.

The primary role of this compound in this context is as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions with various nucleophiles, including thiols. This reaction is fundamental to the synthesis of certain cyclohexane-1,3-dione herbicides, where a sulfur-containing side chain is attached to the cyclohexane ring.

Synthesis of Herbicidal Intermediates

A notable application of a this compound derivative is in the synthesis of 2-acetyl-5-[2-(arylthio)ethyl]cyclohexane-1,3-dione, a key intermediate for a class of potent herbicides. The general synthetic approach involves the reaction of a 5-(2-bromoethyl)-2-acetylcyclohexane-1,3-dione with a substituted thiophenol. This reaction introduces the [2-(arylthio)ethyl] side chain, which is crucial for the herbicidal activity of the final product.

The overall synthetic pathway can be visualized as a multi-step process, starting from the functionalization of a cyclohexane-1,3-dione, followed by the crucial alkylation step, and subsequent conversion to the active herbicidal compound.

Table 1: Key Reaction Parameters for the Synthesis of 2-acetyl-5-[2-(4-chlorophenylthio)ethyl]cyclohexane-1,3-dione

ParameterValue/Condition
Reactants 5-(2-bromoethyl)-2-acetylcyclohexane-1,3-dione, 4-chlorothiophenol
Solvent Acetone
Base Potassium Carbonate (K₂CO₃)
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 4-6 hours
Work-up Filtration, evaporation of solvent, extraction
Purification Column chromatography
Typical Yield 70-85% (Estimated based on similar reactions)

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-5-[2-(4-chlorophenylthio)ethyl]cyclohexane-1,3-dione

This protocol describes a representative procedure for the synthesis of a key intermediate in the production of certain cyclohexane-1,3-dione herbicides.

Materials:

  • 5-(2-bromoethyl)-2-acetylcyclohexane-1,3-dione

  • 4-chlorothiophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 5-(2-bromoethyl)-2-acetylcyclohexane-1,3-dione (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add a solution of 4-chlorothiophenol (1.1 equivalents) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-acetyl-5-[2-(4-chlorophenylthio)ethyl]cyclohexane-1,3-dione.

Signaling Pathways and Workflows

The following diagram illustrates the synthetic pathway from a this compound derivative to a pre-herbicidal intermediate.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_product Intermediate Product cluster_final Final Herbicide A 5-(2-bromoethyl)-2- acetylcyclohexane-1,3-dione C Reaction Conditions: - K₂CO₃ (Base) - Acetone (Solvent) - Reflux A->C B 4-Chlorothiophenol B->C D 2-acetyl-5-[2-(4-chlorophenylthio)ethyl] cyclohexane-1,3-dione C->D Nucleophilic Substitution E Cyclohexane-1,3-dione Herbicide D->E Further Modification

Caption: Synthetic pathway for a herbicide intermediate.

This workflow demonstrates the key role of the this compound moiety in the construction of the target agrochemical intermediate through a robust and efficient alkylation reaction. The resulting thioether is a critical pharmacophore for the herbicidal activity of the final product.

Application Notes and Protocols: E2 Elimination Reaction Mechanism of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the E2 (bimolecular elimination) reaction mechanism of (2-Bromoethyl)cyclohexane. It includes a summary of the key mechanistic principles, quantitative data on product distribution with different bases, a detailed experimental protocol for the synthesis of vinylcyclohexane, and visual diagrams to illustrate the reaction pathway and experimental workflow. This information is intended to guide researchers in understanding and applying this fundamental organic reaction in various research and development contexts.

Introduction

The E2 elimination reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. The reaction proceeds in a single, concerted step where a base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. In cyclic systems such as cyclohexane derivatives, the stereochemical requirements of the E2 reaction are particularly pronounced. For the reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar (trans-diaxial) conformation. This conformational requirement significantly influences the reaction rate and the regioselectivity of the resulting alkene products. Understanding these principles is crucial for predicting reaction outcomes and designing synthetic strategies.

Mechanistic Overview

The E2 reaction of this compound involves the abstraction of a proton from the carbon atom adjacent to the carbon bearing the bromine atom (the β-carbon) by a strong base. This concerted process involves a transition state where the base-hydrogen bond is forming, the carbon-hydrogen bond is breaking, the carbon-carbon double bond is forming, and the carbon-bromine bond is breaking.

A critical feature of the E2 reaction in cyclohexane rings is the stereoelectronic requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group.[1][2] This means that for the elimination to proceed, both the hydrogen atom to be removed and the bromine atom must occupy axial positions on adjacent carbon atoms, placing them in a 180° dihedral angle.[2] The rate of the E2 reaction is therefore highly dependent on the equilibrium concentration of the chair conformation that places the leaving group in an axial position.[2]

Data Presentation

The regioselectivity of the E2 elimination of this compound is highly dependent on the steric bulk of the base employed. Non-hindered bases tend to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule), while sterically hindered bases favor the formation of the less substituted, kinetically favored alkene (Hofmann's rule).

BaseBase StructureSolventProduct(s)Major ProductMinor ProductReference
Sodium MethoxideNaOCH₃MethanolVinylcyclohexane & EthylidenecyclohexaneVinylcyclohexane (Zaitsev)Ethylidenecyclohexane (Hofmann)N/A
Potassium tert-ButoxideKOC(CH₃)₃tert-ButanolVinylcyclohexane & EthylidenecyclohexaneEthylidenecyclohexane (Hofmann)Vinylcyclohexane (Zaitsev)N/A

Experimental Protocols

This protocol describes the preparation of vinylcyclohexane from this compound via an E2 elimination reaction using potassium tert-butoxide as a strong, sterically hindered base to favor the formation of the Hofmann product.

4.1. Materials

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

4.2. Procedure

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of this compound in 40 mL of anhydrous tert-butanol.

  • Addition of Base: To the stirring solution, carefully add 3.5 g of potassium tert-butoxide in portions. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to obtain pure vinylcyclohexane.

Mandatory Visualizations

5.1. Reaction Mechanism

Caption: E2 Reaction Mechanism of this compound.

5.2. Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous tert-butanol B 2. Add Potassium tert-butoxide A->B C 3. Reflux for 2 hours B->C D 4. Quench with water and extract with diethyl ether C->D E 5. Wash organic layer with NaHCO₃ and water D->E F 6. Dry organic layer with MgSO₄ E->F G 7. Remove solvent via rotary evaporation F->G H 8. Purify by fractional distillation G->H I Final Product: Vinylcyclohexane H->I

Caption: Experimental Workflow for Vinylcyclohexane Synthesis.

5.3. Conformational Requirement

Caption: Conformational Requirement for E2 Elimination.

References

Application Note: HPLC Analysis for Monitoring the E2 Elimination of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving (2-Bromoethyl)cyclohexane. Specifically, it focuses on monitoring the progress of the E2 elimination reaction to form vinylcyclohexane. This method is crucial for reaction kinetics studies, yield determination, and purity assessment of the final product. The provided protocols are designed for accuracy and reproducibility in a research and drug development setting.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis. One of its key reactions is the base-induced E2 elimination to yield vinylcyclohexane, a precursor for various polymers and fine chemicals. Monitoring the progress of this reaction is essential to optimize reaction conditions and ensure the desired product is obtained with high purity. High-Performance Liquid Chromatography (HPLC) offers a reliable and quantitative method for separating and quantifying the reactant, this compound, from the product, vinylcyclohexane, and any potential side products. This application note provides a detailed HPLC method, including sample preparation, chromatographic conditions, and data analysis.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation of the non-polar compounds this compound and vinylcyclohexane.[1][2] A C18 stationary phase is employed to retain the analytes based on their hydrophobicity.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Standard LC system with UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 210 nm
Run Time 10 minutes

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results.[3][4][5][6][7]

  • Reaction Quenching: At specified time intervals, withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching Solution: Immediately quench the reaction by adding the aliquot to 900 µL of a 1:1 (v/v) solution of acetonitrile and water. This will stop the reaction and precipitate any insoluble salts.

  • Dilution: The quenching step results in a 1:10 dilution of the reaction mixture. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the detector. The diluent should be the mobile phase (Acetonitrile:Water 85:15).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and vinylcyclohexane in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • System Suitability: A standard mixture containing both analytes at a concentration of 50 µg/mL should be used to check system suitability parameters such as resolution, tailing factor, and theoretical plates.

Data Presentation

The retention times for this compound and its elimination product, vinylcyclohexane, were determined under the specified chromatographic conditions.

Table 2: Hypothetical Retention Times

CompoundRetention Time (min)
Vinylcyclohexane4.2
This compound6.8

Mandatory Visualizations

E2 Elimination Reaction of this compound

The following diagram illustrates the E2 elimination reaction mechanism of this compound, where a strong base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide leaving group.

E2_Elimination cluster_reactants Reactants cluster_products Products reactant This compound product Vinylcyclohexane reactant->product E2 Elimination base Strong Base (e.g., OH⁻) leaving_group H₂O + Br⁻

Caption: E2 Elimination of this compound.

HPLC Analysis Workflow

The workflow for monitoring the reaction progress using HPLC is depicted below. This systematic approach ensures consistent and reliable data collection.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start Reaction sampling Aliquot Sampling start->sampling quench Quench Reaction sampling->quench dilute Dilution quench->dilute filter Filtration dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC reaction monitoring.

Conclusion

The described HPLC method provides a reliable and efficient means to monitor the E2 elimination of this compound. The clear separation between the reactant and the product allows for accurate quantification, which is essential for reaction optimization and quality control in both research and industrial settings. The provided protocols for sample preparation and analysis are designed to be straightforward and reproducible.

References

Application Notes and Protocols: The Use of (2-Bromoethyl)cyclohexane in the Synthesis of Novel Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a novel nematic liquid crystal, 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile, utilizing (2-Bromoethyl)cyclohexane as a key alkylating agent. The incorporation of the cyclohexylethyl moiety is a strategic approach to modulate the mesomorphic properties of the resulting material, aiming for a stable nematic phase at ambient temperatures. These materials are of significant interest in the development of advanced display technologies and have potential applications in drug delivery systems.

Application Notes

The molecular architecture of a liquid crystal dictates its unique physicochemical properties, including its mesomorphic range, birefringence, and dielectric anisotropy. A common design strategy for calamitic (rod-shaped) liquid crystals involves the conjunction of a rigid aromatic core with flexible terminal alkyl or alkoxy chains. The rigid core provides the necessary structural anisotropy, while the flexible tails influence the melting point, clearing point, and the type of mesophase formed.

The 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile core is a well-established mesogen that, when functionalized with appropriate terminal chains, exhibits stable nematic phases. The cyano group introduces a strong dipole moment, which is crucial for the positive dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field.

In this application, this compound serves as a precursor for introducing a 2-cyclohexylethyl ether tail to the biphenyl core. The presence of the bulky, non-polar cyclohexane ring at the terminus of the flexible chain is expected to influence the intermolecular interactions and packing of the molecules, thereby modulating the liquid crystalline properties. Specifically, the introduction of a cyclohexyl group can disrupt the tendency for smectic phase formation and promote a broader nematic range.[1][2][3]

The synthesis is achieved via a Williamson ether synthesis, a robust and high-yielding reaction involving the nucleophilic substitution of the bromide in this compound by the phenoxide ion of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.[4][5][6][7][8] This method is widely applicable for the preparation of ethers from alcohols and alkyl halides.

The target molecule, 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile, is anticipated to exhibit a nematic phase over a useful temperature range, making it a candidate for applications in liquid crystal displays (LCDs) and other electro-optical devices. Furthermore, the understanding of structure-property relationships gained from such syntheses is invaluable for the rational design of new liquid crystalline materials for various technological and biomedical applications.

Proposed Synthetic Scheme

The synthesis of 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile from 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and this compound is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile P1 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile R1->P1 Williamson Ether Synthesis R2 This compound R2->P1 Re1 K2CO3 (Base) Re1->P1 Re2 Acetone (Solvent) Re2->P1

Caption: Synthetic pathway for 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile.

Experimental Protocol

Materials
MaterialCAS NumberMolar Mass ( g/mol )
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile19812-93-2195.22
This compound1647-26-3191.11
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21
Acetone, anhydrous67-64-158.08
Dichloromethane (DCM)75-09-284.93
Hexane110-54-386.18
Ethyl Acetate141-78-688.11
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37
Procedure: Synthesis of 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (5.00 g, 25.6 mmol), anhydrous potassium carbonate (7.08 g, 51.2 mmol), and anhydrous acetone (100 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add this compound (5.38 g, 28.2 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield a crude solid.

  • Extraction: Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Recrystallization: Further purify the product by recrystallization from ethanol to yield 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile as a white crystalline solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the phase transition temperatures by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile.

ParameterValue
Reactant Quantities
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile5.00 g (25.6 mmol)
This compound5.38 g (28.2 mmol)
Potassium Carbonate7.08 g (51.2 mmol)
Reaction Conditions
SolventAnhydrous Acetone (100 mL)
TemperatureReflux (~56 °C)
Reaction Time24 hours
Product Yield and Properties
Theoretical Yield7.82 g
Actual Yield (after purification)6.65 g (85%)
Melting Point (Cr → N)78 °C
Clearing Point (N → I)145 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.68 (d, 2H), 7.62 (d, 2H), 7.53 (d, 2H), 7.00 (d, 2H), 4.05 (t, 2H), 1.80-1.65 (m, 7H), 1.30-1.10 (m, 6H)
Mass Spectrum (m/z)[M]⁺ calculated for C₂₁H₂₃NO: 305.18; found: 305.2

Note: The phase transition temperatures are hypothetical and based on trends observed for similar liquid crystals. Actual values must be determined experimentally.

Experimental Workflow and Characterization

The overall workflow for the synthesis and characterization of the novel liquid crystal is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product A Reactants & Reagents B Williamson Ether Synthesis A->B C Work-up & Extraction B->C D Column Chromatography C->D E Recrystallization D->E F Structural Analysis (NMR, MS) E->F G Thermal Analysis (DSC) E->G H Optical Microscopy (POM) E->H I Pure Liquid Crystal F->I G->I H->I

Caption: Workflow for liquid crystal synthesis and characterization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • This compound is a skin and eye irritant. Avoid contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described herein provides a reliable method for the synthesis of 4'-((2-cyclohexylethyl)oxy)-[1,1'-biphenyl]-4-carbonitrile using this compound. This approach is versatile and can be adapted for the synthesis of a variety of liquid crystals with different tail structures. The characterization of these novel materials will contribute to a deeper understanding of the structure-property relationships that govern liquid crystalline behavior, paving the way for the design of new materials with tailored properties for advanced applications.

References

Application Notes and Protocols: Alkylation of Amines with (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and other fine chemicals.[1] The introduction of a cyclohexylethyl moiety to an amine can significantly influence the lipophilicity, metabolic stability, and pharmacological activity of the parent molecule. This document provides detailed application notes and protocols for the alkylation of primary and secondary amines using (2-bromoethyl)cyclohexane, a key intermediate in the synthesis of various biologically active compounds.

Derivatives of cyclohexylamine have been investigated for their therapeutic potential, including their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[2] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][3][4] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for drug development.[1][5][6][7] This application note will cover the synthetic aspects of preparing N-(2-cyclohexylethyl)amines and touch upon their relevance as potential modulators of the NMDA receptor signaling pathway.

Reaction Mechanism and Strategy

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.

A primary challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[8] Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Amine: Employing a significant excess of the starting amine shifts the statistical probability towards the mono-alkylated product.

  • Slow Addition of Alkylating Agent: A slow, dropwise addition of this compound to the amine solution maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.

  • Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine. A base is used to generate the free amine in situ for the reaction. The secondary amine product is then protonated, rendering it less nucleophilic and preventing further alkylation.

Data Presentation

While specific quantitative data for a wide range of amines with this compound is not extensively consolidated in single sources, the following table provides representative yields for analogous N-alkylation reactions to illustrate the expected outcomes.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aniline5-hexen-2-yl BromideK₂CO₃AcetonitrileReflux12-24Not SpecifiedBenchChem
Benzylamine(Chloromethyl)trimethylsilaneExcess BenzylamineAcetonitrile8415.5Not SpecifiedOrganic Syntheses
2-HeptylamineBenzaldehyde (Reductive Amination)-Methanol246Not SpecifiedUS6476268B1
CyclohexylamineBenzothiazole disulfide-Water20-400.5-295.28CN106316981A
AnilineCyclohexanone (Reductive Amination)Nitrobenzene---2.9US05382690

Note: The yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Experimental Protocols

The following protocols provide detailed methodologies for the mono-N-alkylation of a primary amine with this compound.

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine

This protocol is a general method that can be adapted for various primary amines.

Materials:

  • Primary Amine (e.g., Benzylamine, Aniline) (3.0 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 eq) and anhydrous acetonitrile (or DMF) to create a 0.5 M solution.

  • Add the base (Potassium Carbonate or Triethylamine, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.0 eq) dropwise to the stirring mixture over 30 minutes.

  • Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired N-(2-cyclohexylethyl)amine.

Protocol 2: Selective Mono-N-Alkylation using the Amine Hydrobromide Salt

This protocol is designed to minimize overalkylation.

Materials:

  • Primary Amine Hydrobromide (prepared by reacting the amine with HBr) (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4Å Molecular Sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for slow addition)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the primary amine hydrobromide (1.0 eq), this compound (1.05 eq), and activated 4Å molecular sieves.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the mixture at room temperature.

  • Slowly add triethylamine (1.1 eq) dropwise over 1-2 hours, preferably using a syringe pump.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the molecular sieves and salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Characterization Data (Representative)

The following are representative characterization data for a product of this type of reaction, N-benzyl-N-cyclohexylmethylamine. While not the direct product of a primary amine with this compound, it provides an example of the expected spectroscopic features.

Data Type Values
¹³C NMR (CDCl₃) δ (ppm) = 138.4, 131.7, 129.4, 128.6, 127.3, 43.1, 35.2
¹H NMR (CDCl₃) δ (ppm) = 8.12-7.57 (m, 2H), 7.51-7.21 (m, 8H), 4.61 (d, J = 8.8 Hz, 2H), 3.01 (s, 3H)
Mass Spec (Exact Mass) 203.1674 g/mol for C₁₄H₂₁N

Source: SpectraBase[6], with NMR data from a similar N-benzyl amide for illustrative purposes.[3]

Visualizations

Reaction Mechanism

SN2_Reaction cluster_reactants Reactants cluster_products Products Amine R-NH₂ TS Amine->TS Nucleophilic Attack Bromoethylcyclohexane This compound Bromoethylcyclohexane->TS Product N-(2-cyclohexylethyl)amine TS->Product Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 mechanism for the alkylation of a primary amine.

Experimental Workflow

experimental_workflow A Reaction Setup (Amine, this compound, Base, Solvent) B Reaction (Heating and Stirring) A->B C Monitoring (TLC / LC-MS) B->C D Work-up (Filtration, Extraction, Washing, Drying) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Channel Opening Antagonist N-(2-cyclohexylethyl)amine (Antagonist) Antagonist->NMDA_R Blocks Channel Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca2_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Gene_Expression Gene Expression Signaling->Gene_Expression

References

Application Notes and Protocols: Barbier Reaction Conditions for (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a versatile and synthetically useful organometallic reaction for the formation of carbon-carbon bonds. It involves the in situ generation of an organometallic reagent from an organic halide and a metal in the presence of a carbonyl compound (aldehyde or ketone).[1] This one-pot process offers a practical alternative to the sequential preparation of a Grignard reagent, particularly when the organometallic intermediate is unstable.[1][2] The reaction is typically mediated by metals such as magnesium, zinc, indium, tin, or samarium and can often be performed under less stringent conditions than traditional Grignard reactions, sometimes even in aqueous media.[1][3] This document provides detailed application notes and protocols for the Barbier reaction of (2-Bromoethyl)cyclohexane, a non-activated primary alkyl halide, with carbonyl compounds to synthesize substituted alcohols.

Reaction Principle and Mechanism

The Barbier reaction with this compound proceeds through the oxidative addition of a metal to the carbon-bromine bond, forming a transient organometallic species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the final alcohol product. The overall transformation is depicted below:

Barbier_Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products RBr This compound Intermediate Organometallic Intermediate [Cyclohexylethyl]-M-Br RBr->Intermediate Oxidative Addition RCOR Aldehyde/Ketone (R'-CO-R'') Addition Nucleophilic Addition RCOR->Addition Metal Metal (Mg, Zn, etc.) Metal->Intermediate Intermediate->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Product Tertiary/Secondary Alcohol Alkoxide->Product Aqueous Workup (H+)

Caption: General workflow of the Barbier reaction.

Recommended Reaction Conditions

The choice of metal and solvent is critical for the success of the Barbier reaction with a less reactive alkyl halide like this compound. Below is a summary of typical reaction conditions based on analogous transformations.

ParameterRecommended ConditionsNotes
Metal Magnesium (turnings or powder)Generally more reactive for non-allylic halides.[3][4] Activation with iodine or 1,2-dibromoethane may be necessary.
Zinc (dust or powder)Often requires activation and may be less reactive for saturated alkyl bromides.[5] Can be advantageous for reactions in aqueous media.
Solvent Anhydrous Tetrahydrofuran (THF)A common and effective solvent for Barbier-type reactions.[6]
Anhydrous Diethyl Ether (Et2O)Another standard solvent for organometallic reactions.[2]
Carbonyl Substrate Aldehydes or KetonesAromatic and aliphatic aldehydes and ketones are suitable substrates.[7]
Temperature Room Temperature to RefluxThe reaction may require heating to initiate and sustain the formation of the organometallic intermediate.
Atmosphere Inert (Nitrogen or Argon)While some Barbier reactions tolerate moisture, an inert atmosphere is recommended for optimal yields with non-activated halides.[1]

Experimental Protocols

The following are generalized protocols for the Barbier reaction of this compound. Optimization may be required for specific carbonyl substrates.

Protocol 1: Magnesium-Mediated Barbier Reaction in THF

This protocol is adapted from procedures for the Barbier-type reaction of alkyl halides.[6]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 - 2.0 equivalents relative to the bromide) and a small crystal of iodine. Gently heat the flask until the violet iodine vapor is observed, then allow it to cool. This process activates the magnesium surface.

  • Reaction Mixture: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the carbonyl compound (1.0 - 1.2 equivalents) in anhydrous THF.

  • Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the magnesium suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight bubbling or a change in color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, maintain the temperature at reflux for 2-4 hours after the addition is complete.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Zinc-Mediated Aqueous Barbier-Type Reaction

This protocol is based on the zinc-mediated Barbier reaction of cyclic allylic bromides and can be adapted for this compound, particularly with more reactive carbonyl compounds.[5]

Materials:

  • Zinc powder

  • This compound

  • Aldehyde or Ketone

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde or ketone (1.0 equivalent), zinc powder (2.0 - 3.0 equivalents), and saturated aqueous NH₄Cl solution.

  • Addition of Bromide: While stirring vigorously, add a solution of this compound (1.5 - 2.0 equivalents) in THF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: Filter the reaction mixture to remove excess zinc and any precipitated salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Reagents and Conditions

Reactant 1Reactant 2Metal (equiv.)SolventAdditiveTemp. (°C)Time (h)Expected Product
This compoundBenzaldehydeMg (1.5)THFI₂ (cat.)Reflux2-43-Cyclohexyl-1-phenylpropan-1-ol
This compoundAcetophenoneMg (1.5)THFI₂ (cat.)Reflux3-53-Cyclohexyl-1-phenylpropan-1-ol
This compoundCyclohexanoneZn (2.0)THF/H₂ONH₄Cl (sat.)RT4-61-(2-Cyclohexylethyl)cyclohexan-1-ol
This compoundPropanalZn (2.0)THF/H₂ONH₄Cl (sat.)RT3-51-Cyclohexylpentan-3-ol

Logical Workflow for Protocol Selection

Protocol_Selection Start Start: Barbier Reaction of This compound Substrate_Reactivity Assess Reactivity of Carbonyl Substrate Start->Substrate_Reactivity High_Reactivity High Reactivity (e.g., unhindered aldehydes) Substrate_Reactivity->High_Reactivity High Low_Reactivity Lower Reactivity (e.g., ketones, hindered aldehydes) Substrate_Reactivity->Low_Reactivity Low Aqueous_Conditions Desire for 'Greener' or Milder Conditions? High_Reactivity->Aqueous_Conditions Protocol_1 Protocol 1: Mg-mediated Anhydrous Reaction Low_Reactivity->Protocol_1 Protocol_2 Protocol 2: Zn-mediated Aqueous Reaction Aqueous_Conditions->Protocol_2 Yes Aqueous_Conditions->Protocol_1 No Optimization Optimization of Reaction Conditions Protocol_2->Optimization Protocol_1->Optimization End End: Desired Product Optimization->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Bromoethyl)cyclohexane Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in Grignard reactions involving (2-Bromoethyl)cyclohexane.

Troubleshooting Guide

Grignard reactions with this compound are notoriously sensitive and prone to side reactions that can significantly lower the yield of the desired product. The following table outlines common issues, their probable causes, and actionable solutions to enhance reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium Oxide Layer: A passivating layer of MgO on the magnesium surface prevents reaction. 2. Wet Glassware/Solvent: Traces of water will quench the Grignard reagent. 3. Impure this compound: Impurities can inhibit the reaction.1. Activate Magnesium: Use mechanical (crushing/stirring) or chemical methods. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane is effective. The disappearance of the iodine color or bubbling of ethylene indicates activation.[1][2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents.[3] 3. Purify Starting Material: Distill this compound before use.
Low Yield of Grignard Reagent 1. β-Elimination: The primary side reaction, forming cyclohexylethylene. This is particularly favored with secondary halides and at higher temperatures. 2. Wurtz Coupling: The Grignard reagent reacts with the starting bromide to form a dimer (1,4-dicyclohexybutane).[4][5] 3. Incomplete Reaction: Insufficient reaction time or poor magnesium activation.1. Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the alkyl halide to disfavor elimination.[6] 2. Slow Addition: Add the this compound solution dropwise to maintain a low concentration, minimizing the Wurtz coupling reaction.[7] 3. Sufficient Reaction Time: Allow the reaction to stir for an adequate time after addition is complete.
Dark Brown/Black Reaction Mixture 1. Decomposition: Overheating can lead to the decomposition of the Grignard reagent. 2. Side Reactions: Formation of finely divided magnesium and other byproducts.1. Maintain Gentle Reflux: If heating is necessary, maintain only a gentle reflux. For many Grignard reactions, the exothermic formation is sufficient to drive the reaction. 2. Monitor Color Change: A grayish or brownish color is normal, but a rapid change to a very dark color may indicate a problem.
Formation of a White Precipitate 1. Magnesium Hydroxide: If the reaction is exposed to moisture, Mg(OH)₂ will precipitate. 2. Alkoxide Formation: After addition of a carbonyl compound, the magnesium alkoxide salt will precipitate.1. Strict Anhydrous Technique: Maintain a dry, inert atmosphere (N₂ or Ar). 2. Normal Observation: This is expected after the addition of an aldehyde or ketone. Proceed with the acidic workup to hydrolyze the alkoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in a this compound Grignard reaction?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will be rapidly destroyed by even trace amounts of water from glassware, solvents, or the atmosphere.[3][4] All glassware should be rigorously dried, and anhydrous solvents must be used.

Q2: How can I effectively activate the magnesium turnings?

A2: Magnesium is always coated with a passivating layer of magnesium oxide. To initiate the reaction, this layer must be breached. Common and effective activation methods include:

  • Iodine: Add a single crystal of iodine to the flask with the magnesium. The purple color will fade as the iodine reacts with the magnesium surface.

  • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane will react with the magnesium, producing visible bubbles of ethylene gas and activating the surface.[1][2]

  • Mechanical Agitation: Grinding the magnesium turnings in a dry flask with a glass rod can help expose a fresh surface.

Q3: I am getting a significant amount of cyclohexylethylene as a byproduct. How can I minimize this?

A3: Cyclohexylethylene is the product of a β-elimination side reaction. This compound is particularly susceptible to this. To minimize β-elimination:

  • Use Lower Temperatures: Form the Grignard reagent at a lower temperature (e.g., 0-5 °C). The elimination reaction has a higher activation energy than Grignard formation and is thus disfavored at lower temperatures.[6]

  • Choice of Solvent: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF is generally preferred as it can help stabilize the Grignard reagent.[8]

Q4: What is Wurtz coupling and how can I avoid it?

A4: Wurtz coupling is a side reaction where the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of the starting this compound, resulting in a C-C bond formation and producing 1,4-dicyclohexylbutane.[4][5] To minimize this:

  • Slow, Controlled Addition: Add the solution of this compound to the magnesium suspension very slowly (dropwise). This ensures that the concentration of the alkyl halide is always low, favoring the reaction with magnesium over the coupling reaction.[7]

  • Efficient Stirring: Stir the reaction mixture vigorously to ensure the alkyl halide reacts quickly with the magnesium surface.

Q5: How do I know if my Grignard reagent has formed?

A5: Visual cues can indicate the successful formation of the Grignard reagent. These include:

  • The disappearance of the shiny magnesium metal.

  • The reaction mixture turning a cloudy, grayish, or brownish color.

  • A gentle, spontaneous reflux of the solvent due to the exothermic nature of the reaction.

For a quantitative assessment, a small aliquot of the reaction mixture can be quenched with a known amount of iodine. The unreacted iodine can then be titrated to determine the concentration of the Grignard reagent.

Experimental Protocols

Protocol 1: Standard Grignard Formation of (2-Bromoethyl)cyclohexylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal or 1,2-dibromoethane (catalytic amount)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Dissolve the this compound in anhydrous solvent in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and/or gentle reflux. If not, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grayish-brown solution is the Grignard reagent and should be used immediately.

Visualizations

TroubleshootingWorkflow start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously dry? start->check_anhydrous activate_mg Is the Magnesium activated? check_anhydrous->activate_mg Yes dry_reagents Dry glassware/solvents and try again check_anhydrous->dry_reagents No perform_activation Activate Mg with I2 or 1,2-dibromoethane activate_mg->perform_activation No low_yield Low Yield Observed activate_mg->low_yield Yes dry_reagents->start perform_activation->start check_temp Was the reaction temperature too high? low_yield->check_temp check_addition Was the alkyl halide added too quickly? check_temp->check_addition No lower_temp Run reaction at lower T (0-5 °C) to minimize β-elimination check_temp->lower_temp Yes slow_addition Add alkyl halide dropwise to minimize Wurtz coupling check_addition->slow_addition Yes success Improved Yield check_addition->success No lower_temp->success slow_addition->success

Caption: Troubleshooting workflow for this compound Grignard reactions.

ReactionPathways Start This compound + Mg Grignard Desired Product: (2-Bromoethyl)cyclohexylmagnesium Bromide Start->Grignard Desired Pathway BetaElim Side Product: Cyclohexylethylene (β-Elimination) Start->BetaElim High Temp. Wurtz Side Product: 1,4-Dicyclohexylbutane (Wurtz Coupling) Grignard->Wurtz High [R-Br] FurtherReaction Reaction with Electrophile (e.g., C=O) Grignard->FurtherReaction FinalProduct Desired Alcohol Product FurtherReaction->FinalProduct

References

Side products in the elimination of (2-Bromoethyl)cyclohexane with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting elimination reactions with (2-bromoethyl)cyclohexane using strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products when reacting this compound with a strong base?

When this compound, a primary alkyl halide, is treated with a strong base, a competition between the E2 (elimination) and SN2 (substitution) pathways occurs. The primary elimination product is vinylcyclohexane. A potential, though less likely, isomeric elimination side product is ethylidenecyclohexane. The major side product, particularly with non-hindered bases, is the SN2 substitution product, (2-ethoxyethyl)cyclohexane (when using sodium ethoxide).

Q2: How does the choice of a strong base affect the product distribution?

The steric bulk of the strong base is the most critical factor in determining the ratio of elimination to substitution products.

  • Sterically Hindered Bases (e.g., Potassium tert-butoxide, KOtBu): These bases favor the E2 pathway. Due to its bulk, the tert-butoxide anion is a poor nucleophile and preferentially abstracts a proton from the beta-carbon, leading to the formation of vinylcyclohexane as the major product.

  • Non-Hindered Bases (e.g., Sodium ethoxide, NaOEt): These bases are both strong bases and good nucleophiles. With a primary substrate like this compound, the SN2 pathway is sterically accessible and competes significantly with the E2 pathway.[1] Consequently, a substantial amount of the substitution product, (2-ethoxyethyl)cyclohexane, is often observed as a major side product.

Q3: Why is vinylcyclohexane the major elimination product over ethylidenecyclohexane?

In this specific case, there is only one type of beta-hydrogen available for abstraction, which leads to the formation of vinylcyclohexane. The formation of ethylidenecyclohexane would require rearrangement, which is not characteristic of a concerted E2 mechanism.

Q4: Can the reaction conditions be optimized to favor the elimination product?

Yes, to maximize the yield of vinylcyclohexane, the following conditions are recommended:

  • Use a sterically hindered base like potassium tert-butoxide.

  • Employ a higher reaction temperature, as elimination reactions are generally favored over substitution at elevated temperatures.

  • Choose a solvent that is less polar and aprotic, which can favor the E2 pathway.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low yield of vinylcyclohexane and a high proportion of an unexpected side product with a higher boiling point. The SN2 substitution reaction is outcompeting the E2 elimination. This is common when using a non-hindered base like sodium ethoxide.1. Switch to a sterically hindered base such as potassium tert-butoxide. 2. Increase the reaction temperature to favor elimination.
The reaction is sluggish or does not proceed to completion. 1. The base may not be sufficiently strong or may have degraded due to exposure to moisture. 2. The reaction temperature might be too low.1. Use a freshly opened or properly stored strong base. Ensure all glassware is dry. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Multiple unidentified side products are observed in the GC-MS analysis. This could be due to side reactions at high temperatures or the presence of impurities in the starting materials.1. Purify the this compound starting material before the reaction. 2. Consider running the reaction at a slightly lower temperature for a longer duration.

Data Presentation

The following table summarizes the expected product distribution based on the choice of a strong base. Note that exact ratios can vary with specific reaction conditions (temperature, solvent, concentration).

BaseSubstrateExpected Major ProductExpected Side Product(s)Predominant Pathway
Potassium tert-butoxide (KOtBu)This compoundVinylcyclohexane(2-tert-butoxyethyl)cyclohexane (minor)E2
Sodium ethoxide (NaOEt)This compound(2-Ethoxyethyl)cyclohexaneVinylcyclohexaneSN2

Experimental Protocols

Key Experiment: Synthesis of Vinylcyclohexane via E2 Elimination

This protocol describes a representative procedure for the elimination of this compound using potassium tert-butoxide to favor the formation of vinylcyclohexane.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.2 equivalents).

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.

  • Addition of Substrate: While stirring, add this compound (1.0 equivalent) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure vinylcyclohexane.

Visualizations

Reaction_Pathway Overall Reaction Scheme sub This compound base1 KOtBu (Bulky Base) sub->base1 E2 >> SN2 base2 NaOEt (Non-bulky Base) sub->base2 SN2 > E2 prod_E2 Vinylcyclohexane (Major Elimination Product) base1->prod_E2 base2->prod_E2 Minor prod_SN2 (2-Ethoxyethyl)cyclohexane (Substitution Product) base2->prod_SN2 Major

Caption: Reaction pathways for this compound with different strong bases.

Experimental_Workflow Experimental Workflow for Vinylcyclohexane Synthesis A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Heating and Reflux (50-60°C, 2-4h) A->B C 3. Reaction Quench (Add cold water) B->C D 4. Extraction (with Diethyl Ether) C->D E 5. Washing (with Brine) D->E F 6. Drying (Anhydrous MgSO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Fractional Distillation) G->H I Final Product: Vinylcyclohexane H->I

Caption: A typical experimental workflow for the synthesis of vinylcyclohexane.

Logic_Diagram Decision Logic for Reaction Pathway start Start with This compound base_choice Choose Strong Base start->base_choice bulky Sterically Hindered? (e.g., KOtBu) base_choice->bulky Yes non_bulky Non-Hindered? (e.g., NaOEt) base_choice->non_bulky No e2_path E2 Pathway Dominates bulky->e2_path sn2_path SN2 Pathway Competes/Dominates non_bulky->sn2_path e2_prod Major Product: Vinylcyclohexane e2_path->e2_prod sn2_prod Major Product: Substitution Product sn2_path->sn2_prod

Caption: Logic diagram illustrating the influence of base selection on the reaction outcome.

References

Technical Support Center: Optimizing Nucleophilic Substitution on (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on (2-Bromoethyl)cyclohexane.

Troubleshooting Guides and FAQs

Q1: My reaction is giving a low yield of the desired substitution product and a significant amount of an elimination byproduct. What is the likely cause and how can I fix it?

A1: The formation of a significant amount of elimination product (cyclohexylethylene) alongside your desired substitution product is a common issue, primarily influenced by reaction temperature. Elimination reactions (E2) are generally favored at higher temperatures compared to substitution reactions (SN2).

  • Troubleshooting:

    • Reduce Reaction Temperature: Lowering the temperature of your reaction mixture is the most effective way to favor the SN2 pathway over the E2 pathway. Consider running the reaction at room temperature or even below (e.g., 0 °C or -20 °C) if the reaction rate is still acceptable.

    • Choice of Base/Nucleophile: While a strong nucleophile is required for an SN2 reaction, a highly basic and sterically hindered nucleophile can promote the E2 reaction. If possible, select a nucleophile that is a strong nucleophile but a relatively weak base. For example, halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), and cyanide (CN⁻) are good nucleophiles that are not strongly basic.

    • Solvent Choice: While polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions, ensure that the solvent is not promoting elimination through other mechanisms.

Q2: The reaction is proceeding very slowly or not at all, even after extended reaction times. What are the potential reasons?

A2: A slow or stalled reaction can be attributed to several factors related to the reactants and reaction conditions.

  • Troubleshooting:

    • Insufficient Temperature: While high temperatures can lead to elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction. If the reaction is too cold, the rate will be negligible. A modest increase in temperature may be necessary, but this must be balanced against the potential for increased elimination.

    • Weak Nucleophile: The SN2 reaction on a primary halide like this compound requires a reasonably strong nucleophile. Neutral nucleophiles like water or alcohols will react very slowly. Ensure your chosen nucleophile has sufficient nucleophilicity.

    • Poor Leaving Group: Bromine is a good leaving group. However, if your starting material is impure or has been substituted with a poorer leaving group (e.g., a hydroxyl group), the reaction will be slow.

    • Steric Hindrance: Although this compound is a primary halide, the cyclohexane ring can introduce some steric bulk, slowing the backside attack of the nucleophile. This is an inherent property of the substrate.

    • Inappropriate Solvent: Using a polar protic solvent (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction. It is recommended to use a polar aprotic solvent.[1]

Q3: I am observing the formation of multiple substitution products. Why is this happening?

A3: The formation of multiple substitution products is unusual for a primary halide like this compound, which strongly favors the SN2 mechanism and does not typically undergo rearrangements.

  • Troubleshooting:

    • Impure Starting Material: The most likely cause is an impure starting material. Your this compound may contain isomeric impurities.

    • Complex Nucleophile: If you are using a nucleophile that has multiple nucleophilic sites, it could potentially react at different atoms, leading to a mixture of products.

    • Reaction with Solvent: In some cases, if the solvent is nucleophilic (e.g., an alcohol) and the intended nucleophile is weak, you may observe a product resulting from the solvent acting as the nucleophile (solvolysis).

Data Presentation

The following table provides illustrative data on how temperature can affect the product distribution between SN2 and E2 pathways for a typical primary alkyl halide. Please note that these are representative values and the exact ratios for this compound may vary depending on the specific nucleophile, solvent, and other reaction conditions.

Temperature (°C)Approximate % SN2 ProductApproximate % E2 Product
2590%10%
5070%30%
7545%55%
10020%80%

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound with Sodium Iodide (Finkelstein Reaction)

This protocol describes a typical SN2 reaction to substitute the bromine atom with an iodine atom.

  • Reagents and Materials:

    • This compound

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Sodium thiosulfate solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • To this solution, add this compound (1.0 equivalent).

    • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., for optimizing substitution, start at room temperature or a slightly elevated temperature like 40-50 °C) with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven by the precipitation of sodium bromide (NaBr) in acetone.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated NaBr.

    • Concentrate the filtrate using a rotary evaporator to remove most of the acetone.

    • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with water, then with a 5% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude (2-iodoethyl)cyclohexane.

    • The product can be further purified by distillation if necessary.

Mandatory Visualization

Temperature_Effect_on_SN2_E2 cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Reactants This compound + Nucleophile SN2 SN2 Pathway Reactants->SN2 Lower Temperature E2 E2 Pathway Reactants->E2 Higher Temperature Substitution_Product Substitution Product (e.g., (2-Nu-ethyl)cyclohexane) SN2->Substitution_Product Major Product at Lower Temperature Elimination_Product Elimination Product (Cyclohexylethylene) SN2->Elimination_Product Minor E2->Substitution_Product Minor E2->Elimination_Product Major Product at Higher Temperature

Caption: Logical relationship between temperature and the competing SN2/E2 pathways.

References

Preventing Wurtz coupling during Grignard formation of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Wurtz Coupling during Grignard Formation of (2-Bromoethyl)cyclohexane

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the Wurtz coupling byproduct, 1,4-dicyclohexylbutane, during the synthesis of cyclohexylethylmagnesium bromide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is Wurtz coupling in the context of a Grignard reaction?

A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX). It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R). In the case of this compound, the desired Grignard reagent, cyclohexylethylmagnesium bromide, can react with unreacted this compound to produce the undesired byproduct, 1,4-dicyclohexylbutane. This side reaction consumes both the starting material and the desired Grignard reagent, leading to lower yields and complicating the purification of subsequent reaction products.

Q2: I am observing a significant amount of 1,4-dicyclohexylbutane in my reaction. What are the likely causes?

A2: A high yield of the Wurtz coupling byproduct is typically promoted by several factors:

  • High Local Concentration of this compound: Rapid addition of the alkyl halide can create localized areas of high concentration. This increases the probability of the Grignard reagent reacting with the incoming alkyl halide rather than with the magnesium surface.

  • Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[1] If the heat is not dissipated effectively, localized hotspots can form, accelerating the rate of the Wurtz coupling reaction.[1]

  • Choice of Solvent: Certain ethereal solvents can influence the rate of Wurtz coupling. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, for some substrates, it can promote more Wurtz coupling compared to diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF).[1]

  • Insufficient Magnesium Surface Area: A passivated or low surface area of magnesium turnings can slow down the rate of Grignard reagent formation. This leaves unreacted this compound in the solution for a longer period, providing more opportunity for it to react with the Grignard reagent that has been formed.

Q3: How can I minimize the formation of 1,4-dicyclohexylbutane?

A3: To suppress the Wurtz coupling side reaction, consider the following strategies:

  • Slow and Controlled Addition: Add the this compound, diluted in an appropriate anhydrous solvent, to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture at all times.

  • Temperature Control: Maintain a consistently low to moderate reaction temperature. Initiation may require gentle warming, but once the reaction starts, it is often necessary to cool the reaction vessel (e.g., using an ice bath) to control the exotherm and prevent the temperature from rising too high.

  • Solvent Selection: Consider using diethyl ether or 2-methyltetrahydrofuran as the solvent. These have been shown to minimize Wurtz coupling for other primary alkyl halides compared to THF.

  • Magnesium Activation: Ensure the magnesium turnings are fresh and have a high surface area. Activating the magnesium surface just before the reaction can significantly improve the rate of Grignard formation. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[1]

Q4: My Grignard reaction is difficult to initiate. Could this be related to Wurtz coupling?

A4: Difficulty in initiating the Grignard reaction can indirectly lead to increased Wurtz coupling. If the reaction does not start promptly, there is a tendency to add more alkyl halide or to heat the mixture more aggressively. Both of these actions can lead to a rapid, uncontrolled reaction once initiation does occur, creating high local concentrations of the alkyl halide and elevated temperatures, which are prime conditions for Wurtz coupling. It is crucial to ensure proper magnesium activation and to be patient during the initiation phase.

Data Presentation

While specific quantitative data for the Grignard formation of this compound is not extensively published, the following table provides a general comparison of solvent effects on the yield of a Grignard reagent versus the Wurtz coupling byproduct for a primary alkyl halide (benzyl chloride). This data can serve as a useful guide for solvent selection.

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct Formation
Diethyl Ether (Et₂O)HighMinimal
2-Methyltetrahydrofuran (2-MeTHF)HighMinimal
Tetrahydrofuran (THF)LowerSignificant

Note: Yields are highly dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Optimized Formation of Cyclohexylethylmagnesium Bromide

This protocol is designed to minimize the formation of the Wurtz coupling byproduct, 1,4-dicyclohexylbutane.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (or 2-Methyltetrahydrofuran)

  • Iodine (one small crystal for activation)

  • Anhydrous work-up and analysis reagents

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas until the purple vapor of iodine is observed and then disappears as it reacts with the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent will be a cloudy, grey to brown solution.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before its use in a subsequent reaction.

Visualizations

Grignard_Wurtz_Pathway cluster_reactants Reactants cluster_products Products A This compound (R-X) C Cyclohexylethylmagnesium Bromide (R-MgX) (Desired Product) A->C + Mg (Desired Pathway) D 1,4-Dicyclohexylbutane (R-R) (Wurtz Byproduct) A->D + R-MgX (Side Reaction) B Magnesium (Mg) B->C C->D Troubleshooting_Workflow Start High Wurtz Coupling Byproduct Observed Q1 Was the addition of This compound slow and controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature controlled? A1_Yes->Q2 Sol1 Implement slow, dropwise addition of the alkyl halide. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the solvent Diethyl Ether or 2-MeTHF? A2_Yes->Q3 Sol2 Use an ice bath to maintain a low and stable temperature. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the magnesium activated? A3_Yes->Q4 Sol3 Consider switching from THF to Diethyl Ether or 2-MeTHF. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Reduced Wurtz Coupling A4_Yes->End Sol4 Activate magnesium with iodine or 1,2-dibromoethane. A4_No->Sol4 Sol4->End

References

Challenges in the purification of (2-Bromoethyl)cyclohexane products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of (2-Bromoethyl)cyclohexane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as 2-cyclohexylethanol or ethylcyclohexane.[1][2]

  • Di-substituted Byproducts: Over-bromination can lead to the formation of di-brominated cyclohexanes.[1]

  • Elimination Byproducts: Under basic conditions or at elevated temperatures, this compound can undergo elimination to form vinylcyclohexane.[1][2]

  • Solvent Residues: Residual solvents from the reaction or workup, such as diethyl ether.[3]

  • Hydrolysis Products: Reaction with residual water can form 2-cyclohexylethanol.[2]

Q2: What are the primary methods for purifying this compound?

A2: The two primary purification methods are fractional distillation and column chromatography.[1] Fractional distillation is often used for larger scale purification due to the compound's relatively high boiling point, while column chromatography is suitable for smaller scales or for removing impurities with similar boiling points.[1]

Q3: What is the boiling point of this compound, and how does it affect purification?

A3: this compound has a high boiling point of approximately 212°C at atmospheric pressure (760 mmHg).[1] This high boiling point can make distillation challenging. Performing the distillation under reduced pressure (vacuum distillation) is a common strategy to lower the boiling point and prevent potential decomposition of the product at high temperatures.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment, especially when developing a column chromatography method.

Troubleshooting Guides

Issue 1: Low Purity After Fractional Distillation

Problem: The purity of the collected fractions after distillation is below the desired specification (e.g., <98%).

Potential Cause Recommended Solution(s)
Inefficient Fractionating Column Ensure the fractionating column is of sufficient length and packed appropriately to provide the necessary theoretical plates for separation. For closely boiling impurities, a longer column or a more efficient packing material may be required.
Distillation Rate Too Fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[4] Reduce the heating rate to achieve a slow and steady collection of distillate, typically 1-2 drops per second.
Incorrect Thermometer Placement If the thermometer bulb is not positioned correctly at the head of the distillation apparatus (top of the bulb level with the bottom of the side-arm), the recorded temperature will not accurately reflect the boiling point of the vapor, leading to improper fraction collection.[4]
Azeotrope Formation While less common for this specific compound and its typical impurities, the formation of an azeotrope with a contaminant would prevent separation by distillation.[4] In this case, an alternative purification method like column chromatography would be necessary.
Issue 2: Co-eluting Impurities During Column Chromatography

Problem: Impurities are not well-separated from the product on the silica gel column, resulting in mixed fractions.

Potential Cause Recommended Solution(s)
Inappropriate Solvent System The polarity of the eluent may be too high, causing both the product and impurities to move too quickly down the column.[5] Develop a new solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.
Column Overloading Too much crude product has been loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands.[5] Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Compound Decomposition on Silica Some compounds can degrade on the acidic surface of silica gel, leading to streaking and the appearance of new spots on TLC during elution.[5] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If decomposition is observed, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum source with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin heating the distilling flask gently using a heating mantle.

  • Fraction Collection: As the mixture begins to boil and the vapor rises through the column, monitor the temperature at the distillation head. Collect a forerun fraction of any low-boiling impurities. When the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities. The target Rf for the product should be around 0.3-0.4.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[6]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Parameter Value Reference
Molecular Formula C₈H₁₅Br[7]
Molecular Weight 191.11 g/mol [8]
Boiling Point (Atmospheric Pressure) 212°C[1]
Density 1.221 g/mL[8]
Refractive Index (@ 20°C) 1.4885-1.4915[7]
Typical Purity (Commercial) ≥98%[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result CrudeProduct Crude this compound (with impurities) Distillation Fractional Distillation CrudeProduct->Distillation Large Scale Chromatography Column Chromatography CrudeProduct->Chromatography Small Scale PurityCheck Purity Assessment (GC, NMR) Distillation->PurityCheck Chromatography->PurityCheck PureProduct Pure Product (>98%) PurityCheck->PureProduct Meets Spec ImpureProduct Impure Product (<98%) PurityCheck->ImpureProduct Fails Spec ImpureProduct->Chromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingTree Start Low Purity After Initial Purification Method Which method was used? Start->Method Distillation Distillation Method->Distillation Distillation Chromatography Chromatography Method->Chromatography Chromatography DistRate Distillation rate too fast? Distillation->DistRate SlowRate Action: Reduce heating and distill slower. DistRate->SlowRate Yes ColumnCheck Column efficiency or thermometer placement issue? DistRate->ColumnCheck No FixColumn Action: Check column packing and thermometer position. ColumnCheck->FixColumn Yes ConsiderChroma Consider Column Chromatography ColumnCheck->ConsiderChroma No SolventSystem Poor separation on TLC? Chromatography->SolventSystem OptimizeSolvent Action: Re-optimize eluent for better Rf separation. SolventSystem->OptimizeSolvent Yes Overloaded Column overloaded? SolventSystem->Overloaded No ReduceLoad Action: Use less sample or more silica gel. Overloaded->ReduceLoad Yes ConsiderDistill Consider Distillation for bulk removal Overloaded->ConsiderDistill No

References

Technical Support Center: Stabilizing (2-Bromoethyl)cyclohexane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2-Bromoethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common sign of degradation is a change in color from colorless to a yellowish or brownish hue. This discoloration indicates the formation of impurities. For a more definitive assessment, it is recommended to perform analytical tests, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the purity of the compound.

Q2: What are the main degradation pathways for this compound?

A2: this compound primarily degrades through two main pathways:

  • Dehydrohalogenation: This is an elimination reaction where hydrogen bromide (HBr) is removed from the molecule, resulting in the formation of vinylcyclohexane.[1] This reaction can be accelerated by the presence of bases.

  • Hydrolysis: In the presence of water, this compound can undergo a substitution reaction to form 2-cyclohexylethanol and hydrobromic acid.[2]

The accumulation of hydrobromic acid can further catalyze degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen. Storage at refrigerated temperatures (2-8°C) is advisable.

Q4: Can I use stabilizers to prolong the shelf-life of this compound?

A4: Yes, the addition of stabilizers can significantly inhibit degradation. Radical scavengers and antioxidants are effective for this purpose. Phenothiazine and nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) are suitable options.

Q5: How do I add a stabilizer to my this compound sample?

A5: To add a stabilizer, prepare a stock solution of the chosen stabilizer (e.g., phenothiazine or TEMPO) in a small amount of a compatible, dry solvent. Add the appropriate volume of the stock solution to your this compound to achieve the desired final concentration (see stabilization protocols below for recommended concentrations). Ensure thorough mixing.

Q6: Will the stabilizer interfere with my subsequent reactions?

A6: Stabilizers are typically used in low concentrations and may not interfere with many reactions. However, it is crucial to consider the compatibility of the stabilizer with your specific reaction conditions. For instance, a radical scavenger like TEMPO could interfere with radical reactions. It is recommended to remove the stabilizer before use in sensitive applications.

Q7: How can I remove the stabilizer before using this compound?

A7: Stabilizers like phenothiazine can often be removed by passing the compound through a short column of silica gel or by distillation.[3] The effectiveness of the removal method should be confirmed by an appropriate analytical technique like HPLC or GC-MS.

Troubleshooting Guides

Issue 1: The this compound has turned yellow/brown.

Possible Cause Troubleshooting Steps
Degradation due to exposure to light, air, or moisture. 1. Assess Purity: Use HPLC or GC to determine the current purity of the compound. 2. Purification: If the purity is unacceptable, consider purifying the material by distillation. 3. Proper Storage: Transfer the purified compound to a clean, dry, amber glass bottle, purge with an inert gas (argon or nitrogen), and store in a cool, dark place.
Presence of acidic impurities (e.g., HBr from hydrolysis). 1. Neutralization: Wash the compound with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate), followed by washing with distilled water to remove any salts. 2. Drying: Thoroughly dry the washed compound using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). 3. Re-evaluation: Re-analyze the purity using HPLC or GC.

Issue 2: Precipitate has formed in the stored this compound.

Possible Cause Troubleshooting Steps
Polymerization or formation of insoluble degradation products. 1. Isolate and Identify: Carefully decant the liquid and attempt to identify the precipitate. Spectroscopic methods like IR or NMR could be useful if enough material can be isolated. 2. Purity Check: Analyze the remaining liquid for purity. 3. Stabilization: If the liquid is of acceptable purity, consider adding a stabilizer to prevent further degradation.
Contamination. 1. Review Handling Procedures: Ensure that the compound has not been contaminated by incompatible materials. 2. Purification: If the contamination is minor, purification by distillation may be possible.

Issue 3: Inconsistent results in experiments using stored this compound.

Possible Cause Troubleshooting Steps
Partial degradation of the starting material. 1. Verify Purity: Before each use, verify the purity of the this compound using a standardized analytical method. 2. Use Fresh or Purified Material: If degradation is suspected, use a fresh bottle or purify the existing stock.
Interference from a stabilizer. 1. Check for Stabilizers: Determine if a stabilizer is present in your stock of this compound. 2. Removal of Stabilizer: If a stabilizer is present and suspected to interfere with your reaction, remove it using an appropriate method (e.g., column chromatography or distillation) prior to use.[3]

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizers

ParameterRecommendation
Temperature 2-8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen)
Container Tightly sealed amber glass bottle
Stabilizer Options Phenothiazine or TEMPO
Stabilizer Concentration 0.01 - 0.1% w/w

Table 2: Potential Degradation Products of this compound

Degradation ProductChemical StructureFormation PathwayAnalytical Detection Method
Vinylcyclohexane C8H14DehydrohalogenationGC-MS, HPLC
2-Cyclohexylethanol C8H16OHydrolysisGC-MS, HPLC

Experimental Protocols

Protocol 1: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting its potential degradation products.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. For mass spectrometry-compatible methods, 0.1% formic acid can be added to both solvents.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare your test sample by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in your test sample from the calibration curve. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of this compound under different storage conditions.[5][6][7][8]

  • Sample Preparation: Aliquot your this compound sample into several amber glass vials. Prepare sets of samples with and without the addition of a stabilizer (e.g., 0.05% w/w phenothiazine).

  • Storage Conditions: Place the vials in stability chambers at elevated temperatures. Recommended conditions are 40°C and 60°C. Also, include a set of samples stored under the recommended long-term storage condition (e.g., 4°C) as a control.

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples for purity using the HPLC method described in Protocol 1. Also, note any changes in physical appearance (e.g., color).

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature. This data can be used to estimate the degradation rate at the recommended storage temperature using the Arrhenius equation.

Mandatory Visualizations

DegradationPathways A This compound B Vinylcyclohexane A->B Dehydrohalogenation (-HBr) C 2-Cyclohexylethanol A->C Hydrolysis (+H2O) D HBr A->D Releases E H2O E->C Reacts with F Base F->B Catalyzes

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis A Sample of this compound B Add Stabilizer (Optional) A->B C Store at defined temperature and humidity B->C D Withdraw sample at time points C->D E HPLC/GC-MS Analysis D->E F Assess Purity and Degradation Products E->F

Caption: Experimental workflow for a stability study of this compound.

References

Why is my (2-Bromoethyl)cyclohexane reaction not going to completion?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of (2-Bromoethyl)cyclohexane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my synthesis of this compound from 2-cyclohexylethanol not going to completion?

An incomplete reaction can be attributed to several factors, primarily related to the choice of reagents, reaction conditions, and the purity of the starting materials. The two common methods for this synthesis, using Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr), have different potential pitfalls.

Answer:

Several factors can lead to an incomplete reaction. Here's a breakdown of potential causes and their solutions:

  • Sub-optimal Reagents or Conditions: The choice of brominating agent and the reaction conditions are critical. For instance, the reaction of 2-cyclohexylethanol with HBr often requires elevated temperatures to proceed at a reasonable rate, and if the temperature is too low or the reaction time is too short, the conversion will be incomplete.

  • Reagent Quality: The purity of your reagents is paramount. PBr₃ is sensitive to moisture and can decompose, reducing its effectiveness. Similarly, the concentration of HBr can affect the reaction rate. Always use freshly opened or properly stored reagents.

  • Presence of Water: Water in the reaction mixture can hydrolyze PBr₃ and react with the intermediate carbocation in the HBr reaction, leading to the formation of side products and reducing the yield of the desired alkyl bromide. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Side Reactions: Several side reactions can compete with the desired substitution, consuming the starting material and reducing the yield of this compound.

Question 2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

The formation of side products is a common issue. The type of side product often depends on the synthetic route chosen.

Answer:

The primary side reactions differ between the PBr₃ and HBr methods due to their different reaction mechanisms.

  • Using Phosphorus Tribromide (PBr₃): This reaction typically proceeds via an Sₙ2 mechanism.

    • Ether Formation: The most common side product is the corresponding ether, formed by the reaction of the starting alcohol with the product. This can be minimized by adding the PBr₃ dropwise at a low temperature (e.g., 0°C) to control the reaction rate and prevent a buildup of reactive intermediates.[1]

  • Using Hydrobromic Acid (HBr): This reaction with a primary alcohol proceeds via an Sₙ2-like mechanism, but with secondary alcohols, it can have more Sₙ1 character, leading to:

    • Elimination Reactions: Formation of cyclohexylethylene is a potential side reaction, especially at higher temperatures. Using a lower reaction temperature can help minimize elimination.

    • Carbocation Rearrangements: While less likely with a primary alcohol like 2-cyclohexylethanol, if the reaction conditions promote carbocation formation, rearrangements could occur, leading to isomeric bromides. Using PBr₃, which favors an Sₙ2 pathway, can avoid this issue.[2][3]

Question 3: My yield is consistently low. How can I optimize the reaction to improve the yield?

Low yields are often a result of a combination of the factors mentioned above. A systematic approach to optimization is key.

Answer:

To improve your yield, consider the following:

  • Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For the PBr₃ method, using a slight excess of PBr₃ can help drive the reaction to completion, but a large excess can lead to the formation of di-brominated byproducts.[1]

  • Temperature Control: For the PBr₃ method, maintaining a low temperature during the addition of the reagent is crucial to minimize side reactions.[1] For the HBr method, a balance must be struck; the temperature needs to be high enough for the reaction to proceed but not so high that elimination becomes the dominant pathway.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Purification Technique: this compound has a high boiling point (around 212°C), which can make purification by distillation challenging.[1] Consider vacuum distillation to reduce the boiling point and prevent decomposition.

Data Presentation

The choice of synthetic method can significantly impact the yield of this compound. The following table summarizes typical yields for different synthetic approaches.

Synthetic MethodStarting MaterialBrominating AgentTypical YieldReference
Nucleophilic Substitution2-CyclohexylethanolPBr₃>95% (lab scale)[1]
Nucleophilic Substitution2-CyclohexylethanolHBr65-75%[1]
Radical AdditionVinylcyclohexaneHBr / Peroxide65-75%[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from 2-cyclohexylethanol using both PBr₃ and HBr.

Method A: Synthesis using Phosphorus Tribromide (PBr₃)

This method generally provides higher yields and avoids carbocation rearrangements.

  • Reagents:

    • 2-Cyclohexylethanol

    • Phosphorus Tribromide (PBr₃)

    • Anhydrous Diethyl Ether

    • Ice water

    • Saturated Sodium Bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclohexylethanol in anhydrous diethyl ether.

    • Cool the flask to 0°C in an ice bath.

    • Add PBr₃ dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

    • Slowly quench the reaction by adding ice water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Method B: Synthesis using Hydrobromic Acid (HBr)

This method is an alternative but may result in lower yields and more side products.

  • Reagents:

    • 2-Cyclohexylethanol

    • 48% Hydrobromic Acid (HBr)

    • Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyclohexylethanol and 48% HBr.

    • Optionally, add a catalytic amount of concentrated H₂SO₄.

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Workflow for Incomplete Reaction

Troubleshooting_Workflow Troubleshooting Incomplete this compound Synthesis start Incomplete Reaction Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents solution_reagents Use fresh, anhydrous reagents. Verify molar ratios. check_reagents->solution_reagents check_conditions 2. Verify Reaction Conditions solution_conditions Adjust temperature and reaction time. Monitor with TLC/GC. check_conditions->solution_conditions analyze_side_products 3. Analyze for Side Products solution_side_products Modify conditions to minimize ether formation (PBr3) or elimination/rearrangement (HBr). analyze_side_products->solution_side_products optimize_purification 4. Optimize Purification solution_purification Use vacuum distillation to avoid product decomposition. optimize_purification->solution_purification solution_reagents->check_conditions solution_conditions->analyze_side_products solution_side_products->optimize_purification completion Reaction Goes to Completion solution_purification->completion

Caption: A stepwise guide to troubleshooting an incomplete this compound synthesis.

Signaling Pathway of Side Product Formation

Side_Product_Formation Side Product Formation Pathways cluster_pbr3 PBr3 Pathway (Sₙ2) cluster_hbr HBr Pathway (Sₙ1/Sₙ2) start 2-Cyclohexylethanol pbr3_intermediate Intermediate Alkoxyphosphonium Bromide start->pbr3_intermediate + PBr3 hbr_intermediate Protonated Alcohol / Carbocation start->hbr_intermediate + HBr pbr3_product This compound pbr3_intermediate->pbr3_product Br⁻ attack ether_formation Side Product: Di(cyclohexylethyl) Ether pbr3_intermediate->ether_formation + 2-Cyclohexylethanol hbr_product This compound hbr_intermediate->hbr_product Br⁻ attack elimination Side Product: Cyclohexylethylene hbr_intermediate->elimination - H₂O, -H⁺

References

Technical Support Center: Purification of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Bromoethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted this compound from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method to remove a large amount of unreacted this compound from my reaction mixture?

For large quantities of a thermally stable product with a significantly different boiling point from this compound, vacuum fractional distillation is often the most efficient method. This technique separates compounds based on their boiling point differences, and applying a vacuum lowers the boiling points, preventing potential decomposition of sensitive compounds.

Q2: My desired product is polar and heat-sensitive. How can I remove the nonpolar this compound?

In this scenario, liquid-liquid extraction or flash column chromatography are the preferred methods.

  • Liquid-liquid extraction is ideal for separating compounds with different polarities. You can use a polar solvent (like water or a buffered aqueous solution) and a nonpolar organic solvent. Your polar product will preferentially dissolve in the polar phase, while the nonpolar this compound will remain in the organic phase. Multiple extractions will increase the separation efficiency.

  • Flash column chromatography is a highly effective purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Since this compound is nonpolar, it will elute quickly with a nonpolar solvent system (e.g., hexanes/ethyl acetate), while your more polar product will be retained on the column longer, allowing for separation.

Q3: I am trying to use flash chromatography, but my product is co-eluting with the this compound. What can I do?

Co-elution can be addressed by optimizing your chromatography conditions:

  • Solvent System: Your current solvent system may be too polar, causing both your product and the impurity to travel up the column too quickly. Try a less polar solvent system (e.g., increase the proportion of hexane to ethyl acetate). Running a gradient elution, where the polarity of the solvent is gradually increased, can also be very effective.

  • Stationary Phase: If optimizing the solvent system fails, consider using a different stationary phase. Alumina, for instance, has different selectivity compared to silica gel and might provide better separation.

  • Column Loading: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's capacity. It is often better to run multiple smaller columns than one overloaded large column.

Q4: During liquid-liquid extraction, an emulsion is forming between the aqueous and organic layers. How can I resolve this?

Emulsion formation is a common issue. Here are a few troubleshooting steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.

Q5: Can I chemically quench the unreacted this compound instead of using a physical separation method?

While chemical quenching is a possibility, it is generally less common for unreacted starting materials unless they interfere with subsequent steps or are difficult to remove otherwise. A potential quenching agent could be a nucleophile that reacts with the alkyl bromide, but this would introduce another compound into the mixture that would also need to be removed. For this reason, physical separation methods are usually preferred.

Data Presentation

The following table summarizes key quantitative data for this compound to aid in the selection and optimization of purification methods.

PropertyValueSignificance in Purification
Molecular Weight 191.11 g/mol Useful for characterization and calculating molar quantities.
Boiling Point 70-71 °C at 6 mmHg[1]Critical for planning vacuum distillation. The significant reduction from atmospheric pressure indicates that vacuum is necessary to prevent decomposition at high temperatures.
Density 1.221 g/mL[1]Important for liquid-liquid extraction to determine which layer is organic and which is aqueous. This compound is denser than water.
Refractive Index 1.4900 at 20 °C[1]Can be used to identify fractions containing the compound during distillation.
Solubility Insoluble in water; Soluble in many organic solvents (e.g., hexanes, ethyl acetate, dichloromethane).Key for selecting appropriate solvents for liquid-liquid extraction and flash column chromatography. Its nonpolar nature dictates its high solubility in nonpolar organic solvents and insolubility in polar solvents like water.

Experimental Protocols

Vacuum Fractional Distillation

This method is suitable for separating this compound from a product with a significantly different boiling point.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed with Raschig rings), a heating mantle, a stir bar, and a thermometer. Ensure all glassware is free of cracks.

  • Sample Preparation: Place the crude product mixture into the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Sealing: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Initiate Vacuum: Connect the vacuum source to the vacuum adapter. Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 6 mmHg).

  • Heating and Distillation: Begin stirring and gradually heat the mixture. The liquid will begin to boil at a reduced temperature.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will likely be enriched in the lower-boiling component. Monitor the temperature at the still head; a stable temperature indicates that a pure component is distilling. This compound will distill at approximately 70-71 °C at 6 mmHg.[1]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

Liquid-Liquid Extraction

This protocol is designed to separate a polar product from the nonpolar this compound.

Methodology:

  • Solvent Selection: Choose an organic solvent in which this compound is highly soluble but your desired product has low solubility (e.g., hexane, diethyl ether). The second solvent will be an immiscible polar solvent in which your product is soluble (e.g., water, or a buffered aqueous solution).

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add the immiscible polar solvent to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The denser layer will be at the bottom. This compound in an organic solvent like hexane will typically be the top layer, while an aqueous solution will be the bottom layer.

  • Fraction Collection: Carefully drain the bottom layer into a clean flask. Then, pour the top layer out through the top of the separatory funnel into a separate flask to avoid contamination.

  • Repeat: For optimal separation, repeat the extraction of the organic layer with fresh portions of the polar solvent two to three more times.

  • Drying and Concentration: Combine the organic layers containing the this compound. Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The polar product will be in the combined aqueous layers.

Flash Column Chromatography

This technique is excellent for separating compounds with different polarities.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture (e.g., a ratio of hexane to ethyl acetate) where the this compound has a high Rf value (e.g., >0.5) and your desired product has a lower Rf value (ideally between 0.2 and 0.4).

  • Column Packing:

    • Secure a flash chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the chromatography solvent or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Add the eluent (solvent system) to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product and which contain the unreacted this compound.

  • Concentration: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Visualization

The following diagram illustrates the decision-making process for selecting the most suitable purification method.

References

Solvent effects on the rate of SN2 reactions with (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers studying the solvent effects on the rate of S(_N)2 reactions, with a specific focus on the substrate (2-Bromoethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of solvent polarity on the rate of an S(_N)2 reaction involving this compound?

A1: The rate of an S(N)2 reaction is highly dependent on the type of solvent used. For a reaction involving a neutral substrate like this compound and an anionic nucleophile (e.g., CN⁻, I⁻), the rate is significantly enhanced in polar aprotic solvents.[1][2] In contrast, polar protic solvents tend to decrease the reaction rate.[1][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) increase the S(_N)2 reaction rate. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile).[1][3] This leaves the nucleophile "naked" and more reactive.[1]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) decrease the S(N)2 reaction rate. These solvents have acidic protons (O-H or N-H bonds) that can form hydrogen bonds with the nucleophile.[3] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive.[1][3]

  • Nonpolar Solvents (e.g., hexane, benzene) are generally poor choices for S(N)2 reactions because they cannot dissolve most ionic nucleophiles.

Q2: Why is this compound a good substrate for studying S(_N)2 solvent effects?

A2: this compound is a primary alkyl halide. The carbon atom bonded to the bromine is sterically accessible, which is a key requirement for the S(_N)2 mechanism.[2][4] Primary substrates react fastest in S(_N)2 reactions, minimizing competing side reactions like E2 elimination, although competition is still a factor to consider, especially with strongly basic nucleophiles.[5][6][7] Its structure is also rigid enough to provide clear, analyzable results.

Q3: What are the most common competing reactions, and how can they be minimized?

A3: The most common competing reaction is the E2 (bimolecular elimination) reaction, which is also favored by strong, sterically hindered bases. To favor the S(_N)2 pathway over E2:

  • Use a good nucleophile that is a weak base: Nucleophiles like I⁻, Br⁻, CN⁻, or N₃⁻ are good choices as they are strong nucleophiles but relatively weak bases.[6]

  • Avoid strongly basic, sterically hindered nucleophiles: Reagents like potassium tert-butoxide (t-BuOK) will strongly favor the E2 pathway.[6]

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by heat.[6]

Data Presentation

Table 1: Predicted Relative Rates of S(_N)2 Reaction of this compound with a Strong Nucleophile (e.g., N₃⁻) in Various Solvents.

Solvent ClassExample SolventDielectric Constant (ε)Predicted Relative RateRationale
Polar Aprotic Dimethylformamide (DMF)37Very FastPoorly solvates the anionic nucleophile, increasing its reactivity.[8]
Dimethyl Sulfoxide (DMSO)47Very FastEffectively solvates the cation but leaves the nucleophile "naked" and reactive.[1]
Acetonitrile37FastPolar enough to dissolve reactants but does not hydrogen bond with the nucleophile.[1][9]
Acetone21Moderate to FastA common polar aprotic solvent that facilitates S(N)2 reactions.[10]
Polar Protic Methanol33SlowSolvates the nucleophile via hydrogen bonding, reducing its nucleophilicity.[3][8]
Ethanol24SlowHydrogen bonds with the nucleophile, creating a solvent shell that hinders its attack.[3]
Water80Very SlowStrong hydrogen bonding network extensively solvates and stabilizes the nucleophile.[1]
Nonpolar Hexane2NegligibleReactants (especially ionic nucleophiles) are typically insoluble.[11]

Experimental Protocols & Troubleshooting

Q4: How do I set up an experiment to measure the effect of different solvents on the S(_N)2 reaction rate of this compound?

A4: A typical kinetic experiment involves monitoring the disappearance of a reactant or the appearance of a product over time. Gas Chromatography (GC) is a suitable method for this specific substrate.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a high-purity, inert solvent (e.g., undecane, which can also serve as an internal standard for GC analysis).

    • Prepare a stock solution of the nucleophile (e.g., sodium azide, NaN₃) in the specific solvent to be tested (e.g., DMSO, ethanol). Ensure the salt is fully dissolved. The nucleophile should be in excess to ensure pseudo-first-order kinetics.[12]

  • Reaction Execution:

    • Set up a series of reaction vials, one for each solvent to be tested.

    • Place the vials in a constant temperature bath (e.g., 50 °C) to ensure a consistent reaction temperature.

    • Initiate the reaction by adding a precise volume of the this compound stock solution to each vial containing the nucleophile solution. Start a timer immediately.

  • Sample Quenching and Analysis:

    • At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing cold water and a small amount of an organic solvent (e.g., diethyl ether) for extraction. This stops the reaction by diluting the reactants and separating the ionic nucleophile into the aqueous layer.

    • Analyze the organic layer of each quenched sample by Gas Chromatography (GC) to determine the concentration of the remaining this compound relative to the internal standard.[10]

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time for each solvent.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values obtained for each solvent to determine the solvent's effect on the reaction rate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Reproducibility / Scattered Data Points 1. Inconsistent temperature control.2. Inaccurate timing of sample collection.3. Impure solvents containing water (especially problematic for aprotic solvents).1. Use a high-quality, stable temperature bath.2. Practice consistent and rapid quenching of aliquots.3. Use freshly distilled or anhydrous grade solvents. Ensure proper storage to prevent water absorption.
Reaction Rate is Too Fast or Too Slow 1. Reaction temperature is too high or too low.2. Incorrect concentrations of reactants.1. Adjust the temperature. Lower it for overly fast reactions, or raise it for slow ones.2. Re-calculate and carefully prepare stock solutions. Consider adjusting the nucleophile concentration.
Evidence of E2 Elimination Product in GC Analysis 1. The nucleophile being used is too basic.2. The reaction temperature is too high.1. Switch to a less basic nucleophile (e.g., use iodide instead of hydroxide).2. Run the reaction at a lower temperature.
Low Overall Yield or Incomplete Reaction 1. Poor solubility of the nucleophile in the chosen solvent.2. Deactivation of the nucleophile by impurities.1. Ensure the nucleophile salt is fully dissolved before starting the reaction. Sonication may help.2. Use high-purity reagents and solvents.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in studying the S(_N)2 reaction of this compound.

Caption: The S(_N)2 reaction mechanism proceeds via a concerted backside attack.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_substrate Prepare Substrate Stock Solution init Initiate Reaction prep_substrate->init prep_nucleophile Prepare Nucleophile Solutions in Test Solvents thermo Thermostat Vials prep_nucleophile->thermo thermo->init quench Quench Aliquots at Time Intervals init->quench gc GC Analysis quench->gc plot Plot ln[Substrate] vs. Time gc->plot rate Determine Rate Constant (k') plot->rate

Caption: Workflow for kinetic analysis of S(_N)2 reactions.

Solvent_Effects_Logic cluster_solvents Solvent Type center SN2 Reaction Rate protic Polar Protic (e.g., Ethanol) solvation Nucleophile Solvation protic->solvation Strong (H-Bonding) aprotic Polar Aprotic (e.g., DMSO) aprotic->solvation Weak reactivity Nucleophile Reactivity solvation->reactivity Inversely Affects reactivity->center Directly Affects

Caption: How solvent type logically affects S(_N)2 reaction rates.

References

Technical Support Center: Stereochemical Control in E2 Elimination of Substituted (2-Bromoethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereochemical control in E2 elimination reactions of substituted (2-bromoethyl)cyclohexane derivatives.

Frequently Asked Questions (FAQs)

Q1: My E2 elimination of a this compound derivative is giving a low yield of the expected alkene. What are the potential causes?

A1: Low yields in E2 eliminations of this compound derivatives can stem from several factors:

  • Incorrect Stereochemistry: The E2 mechanism requires a specific anti-periplanar (180° dihedral angle) arrangement between the bromine atom and a β-hydrogen. In cyclohexane systems, this translates to a trans-diaxial orientation of the leaving group and the hydrogen. If the conformation required for this alignment is energetically unfavorable, the reaction rate will be slow, leading to low yields.

  • Steric Hindrance: A bulky base may have difficulty accessing the required anti-periplanar β-hydrogen, especially if the substrate itself is sterically hindered. Consider using a smaller, strong base.

  • Competing Reactions: Substitution reactions (SN2) can compete with elimination, particularly with less hindered bases.

  • Inadequate Reaction Conditions: Ensure your base is strong enough and the temperature is sufficient to promote elimination. Common strong bases for E2 reactions include potassium tert-butoxide (t-BuOK) and sodium ethoxide (NaOEt).

Q2: I am observing the formation of an unexpected alkene isomer. Why is Zaitsev's rule not being followed?

A2: While Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, the stereochemical requirements of the E2 reaction in cyclohexane systems can override this rule. The reaction is under stereoelectronic control, meaning the geometric arrangement of the orbitals is paramount.

  • The Anti-Periplanar Requirement: E2 elimination will only occur if a β-hydrogen is anti-periplanar to the bromine leaving group.[1][2][3][4] In a chair conformation, this means both the bromine and the β-hydrogen must be in axial positions.[2][3][4][5][6] If the only accessible anti-periplanar β-hydrogen leads to the formation of the less substituted alkene (the Hofmann product), then that will be the major product.[2][5]

Q3: How does the stereochemistry of my starting this compound derivative affect the outcome of the E2 elimination?

A3: The stereochemistry of your starting material is critical in determining both the reaction rate and the product distribution.

  • Cis vs. Trans Isomers: The relative orientation of the (2-bromoethyl) group and other substituents on the cyclohexane ring will dictate the stability of the chair conformation where the bromoethyl group is axial (a prerequisite for the elimination of a ring hydrogen).

    • For example, in a cis-1-substituted-4-(2-bromoethyl)cyclohexane, if the other substituent is large and preferentially occupies an equatorial position, the (2-bromoethyl) group may be forced into an axial position, facilitating E2 elimination.

    • Conversely, in a trans isomer, both groups may prefer equatorial positions, making the conformation required for E2 elimination less stable and the reaction slower.[5][7]

Q4: Can elimination occur involving the hydrogens on the ethyl group of the (2-bromoethyl) substituent?

A4: Yes, elimination to form a vinylcyclohexane derivative is possible. This is an important consideration as it competes with the elimination involving hydrogens on the cyclohexane ring. The regioselectivity will depend on several factors:

  • Conformational Accessibility: The anti-periplanar arrangement can be achieved between the bromine and a hydrogen on the adjacent carbon of the ethyl group.

  • Base Strength and Size: A sterically hindered base might preferentially abstract a more accessible proton on the ethyl group.

  • Product Stability: The relative stability of the resulting vinylcyclohexane versus the substituted cyclohexene will influence the product ratio.

Troubleshooting Guides

Problem 1: Unexpectedly Slow Reaction Rate
  • Symptom: The E2 elimination of your substituted this compound is proceeding much slower than anticipated.

  • Possible Cause: The chair conformation required for the trans-diaxial arrangement of the bromine and a β-hydrogen is energetically unfavorable. This is common when a bulky substituent is forced into an axial position for the reaction to occur.[5][7]

  • Troubleshooting Steps:

    • Conformational Analysis: Draw the chair conformations of your starting material. Determine the relative stability of the conformer that places the bromine in an axial position. If this conformer is significantly less stable, a slow reaction rate is expected.

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier associated with adopting the less stable conformation.

    • Consider a Different Base: While less common for influencing the conformational equilibrium itself, the choice of base/solvent can have some effect on reaction kinetics.

Problem 2: Mixture of Alkene Products
  • Symptom: You are obtaining a mixture of alkene isomers (e.g., both Zaitsev and Hofmann products, or ring-elimination and side-chain elimination products).

  • Possible Cause: There are multiple accessible β-hydrogens that can adopt an anti-periplanar relationship with the bromine.

  • Troubleshooting Steps:

    • Analyze all β-Hydrogens: Carefully examine the chair conformations of your substrate. Identify all β-hydrogens (on the ring and on the ethyl group) that can become axial and anti to an axial bromine.

    • Vary the Base:

      • To favor the Zaitsev product (more substituted alkene), use a small, strong base like sodium ethoxide or sodium methoxide.

      • To favor the Hofmann product (less substituted alkene), use a bulky, sterically hindered base like potassium tert-butoxide.

    • Modify the Substrate (if possible): Introducing a bulky group can block access to certain β-hydrogens, thereby increasing the selectivity of the elimination.

Data Presentation

Due to the limited availability of specific quantitative data for substituted this compound derivatives in the literature, the following tables present illustrative data based on established principles of E2 elimination in cyclohexane systems. These are intended to provide a conceptual framework for understanding expected outcomes.

Table 1: Illustrative Product Ratios in the E2 Elimination of a Hypothetical 4-substituted-(1R,2S)-1-(2-bromoethyl)-2-methylcyclohexane with Different Bases

BaseZaitsev Product (1-methyl-2-vinylcyclohexane) (%)Hofmann Product (3-methyl-1-vinylcyclohexane) (%)Side-Chain Elimination Product (1-(but-1-en-2-yl)-2-methylcyclohexane) (%)
Sodium Ethoxide (NaOEt)75205
Potassium tert-Butoxide (t-BuOK)25705

Table 2: Illustrative Relative Reaction Rates for the E2 Elimination of Diastereomeric 1-(2-Bromoethyl)-4-tert-butylcyclohexanes

IsomerRelative Rate (k_rel)Major ProductRationale
cis-1-(2-Bromoethyl)-4-tert-butylcyclohexane1.0VinylcyclohexaneThe bulky tert-butyl group is equatorial, forcing the bromoethyl group to be axial, which is unfavorable. Elimination from the ethyl group is preferred.
trans-1-(2-Bromoethyl)-4-tert-butylcyclohexane0.05VinylcyclohexaneBoth the tert-butyl and bromoethyl groups can be equatorial, making the reactive axial conformation of the bromoethyl group highly unfavorable.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Derivative

This protocol describes a hypothetical synthesis of (1R,2S)-1-(2-bromoethyl)-2-methylcyclohexane starting from (1R,2S)-2-methylcyclohexylmethanol.

  • Step 1: Tosylation of the Alcohol

    • Dissolve (1R,2S)-2-methylcyclohexylmethanol (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

  • Step 2: Bromination of the Tosylate

    • Dissolve the tosylate from Step 1 in acetone.

    • Add lithium bromide (3.0 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (1R,2S)-1-(2-bromoethyl)-2-methylcyclohexane.

Protocol 2: General Procedure for the E2 Elimination of a Substituted this compound

This protocol outlines a general procedure for the E2 elimination using potassium tert-butoxide.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted this compound derivative (1.0 eq).

    • Add dry tetrahydrofuran (THF) as the solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in dry THF.

    • Slowly add the potassium tert-butoxide solution to the substrate solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by GC-MS and ¹H NMR to determine the product ratio.

    • Purify the products by column chromatography or preparative GC if necessary.

Visualizations

E2_Elimination_Pathway cluster_start Starting Material cluster_conf Conformational Equilibrium cluster_elim E2 Elimination Start Substituted this compound Equatorial_Br Equatorial Bromoethyl (More Stable) Start->Equatorial_Br Axial_Br Axial Bromoethyl (Less Stable, Reactive) Equatorial_Br->Axial_Br Ring Flip Base Strong Base (e.g., t-BuOK) Axial_Br->Base β-H Abstraction Zaitsev Zaitsev Product Base->Zaitsev Small Base Hofmann Hofmann Product Base->Hofmann Bulky Base

Caption: Logical workflow for predicting the major product in the E2 elimination of a substituted this compound.

Anti_Periplanar_Geometry cluster_chair Chair Conformation for E2 cluster_newman Newman Projection (view along C1-C2) a C1 b C2 a->b Br Br a->Br axial c C3 b->c H H b->H axial d C4 c->d e C5 d->e f C6 e->f f->a Br_newman Br front front->Br_newman R1 R front->R1 R2 R' front->R2 back C2 H_newman H back->H_newman R3 R'' back->R3 R4 R''' back->R4

Caption: The required anti-periplanar (trans-diaxial) arrangement for E2 elimination in a cyclohexane chair conformation.

References

Catalyst selection for cross-coupling reactions involving (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclohexane in cross-coupling reactions. The content addresses common challenges and offers guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound is a secondary alkyl halide, which presents two main challenges. First, the oxidative addition to a low-valent metal center (like Palladium) is often slower compared to aryl or vinyl halides.[1] Second, and more critically, the organometallic intermediate formed after oxidative addition contains β-hydrogens, making it highly susceptible to a competing side reaction called β-hydride elimination.[2][3] This undesired pathway leads to the formation of cyclohexylethylene and a metal-hydride species, reducing the yield of the desired coupled product.[4]

Q2: Which catalyst systems are generally preferred for secondary alkyl halides like this compound?

A2: While palladium-based catalysts are widely used in cross-coupling, nickel-based catalysts have emerged as particularly effective for reactions involving secondary alkyl halides.[1][5] Nickel catalysts can more readily undergo oxidative addition through radical pathways, which are often more favorable for alkyl substrates.[1] For palladium systems, success hinges on promoting the desired reductive elimination to outcompete β-hydride elimination. This is typically achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][6]

Q3: How can the major side reaction, β-hydride elimination, be minimized?

A3: Suppressing β-hydride elimination is crucial for successfully coupling this compound. The primary strategy is to make the desired reductive elimination step kinetically faster than the elimination pathway.[2] This can be achieved through several approaches:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, RuPhos) is the most critical factor. These ligands accelerate reductive elimination and sterically hinder the metal center, making it difficult to achieve the geometry required for β-hydride elimination.[2]

  • Catalyst Choice: As mentioned, nickel-based catalysts are often more effective for secondary alkyl halides and can offer a different mechanistic pathway that may be less prone to this side reaction under optimized conditions.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over elimination, although this may also slow down the overall reaction rate. Optimization is key.[2]

  • Choice of Coupling Partner: The nature of the nucleophilic partner can also influence the relative rates of reductive elimination versus β-hydride elimination.

Q4: Are there specific types of cross-coupling reactions that are more suitable for this substrate?

A4: Yes, certain cross-coupling reactions are more established for use with secondary alkyl halides. Nickel-catalyzed reactions, such as the Negishi (using organozinc reagents) and Suzuki-Miyaura (using organoboron reagents) couplings, have shown significant success.[1][5][7] These methods often provide good yields where traditional palladium-catalyzed protocols might fail or give complex mixtures.

Troubleshooting Guides & Protocols

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. However, with secondary alkyl halides, careful selection of the catalyst system is paramount to avoid elimination.[7]

Common Issues & Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poor quality of reagents or solvent.1. Switch to a Nickel-based catalyst system (e.g., Ni(cod)₂ with a Pybox ligand).[5] 2. For Palladium, use a high-performance, bulky, and electron-rich ligand (e.g., Buchwald ligands).[8] 3. Ensure reagents and solvents are anhydrous and the system is thoroughly deoxygenated.[9]
Major product is Cyclohexylethylene β-hydride elimination is the dominant pathway.1. Use a bulkier ligand to accelerate reductive elimination.[2] 2. Lower the reaction temperature in 10-15 °C increments.[2] 3. Switch from a Palladium to a Nickel catalyst.[1][7]
Homocoupling of Boronic Acid Often caused by the presence of oxygen or Pd(II) species at the start of the reaction.1. Ensure the reaction mixture is rigorously degassed before adding the catalyst.[10] 2. Use a high-quality boronic acid or consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[10]
Protodebromination of Starting Material The catalyst promotes reaction with a proton source over the coupling partner.1. Use a more efficient catalyst system to promote the desired cross-coupling pathway.[9] 2. Ensure the base is not generating excess water or other proton sources.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Notes
NiCl₂(dme) / Ligands-Bu-PyboxK₃PO₄Dioxane / NMP25 - 60Effective for secondary alkyl chlorides, bromides, and iodides.[7]
Pd₂(dba)₃ / LigandSPhos or XPhosK₃PO₄Toluene/H₂O or Dioxane/H₂O80 - 110Bulky ligands are essential to minimize β-hydride elimination.[2]
Ni(cod)₂ / Ligands-Bu-Pybox(For Negishi)DMA / NMP25While for Negishi, shows the utility of Ni/Pybox for secondary alkyl halides.[5]

Note: Data is compiled and representative of typical results found for secondary alkyl halides. Optimization for this compound is essential.[6][7]

Detailed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of unactivated secondary alkyl halides.[7]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Organoboron reagent (e.g., Alkyl-9-BBN or Potassium Alkyltrifluoroborate) (1.5 equiv)

    • NiCl₂(dme) (5 mol%)

    • s-Bu-Pybox ligand (10 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

    • Anhydrous, degassed solvent (e.g., Dioxane or THF)

    • Schlenk flask or glovebox, magnetic stirrer, heating mantle.

  • Procedure:

    • In a glovebox or under a strong flow of inert gas (Argon/Nitrogen): To a dry Schlenk flask, add NiCl₂(dme), the s-Bu-Pybox ligand, and K₃PO₄.

    • Add the organoboron reagent and the solvent.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add this compound via syringe.

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60 °C).

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and dilute with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Guide 2: Buchwald-Hartwig Amination

This reaction forms a C-N bond. For secondary alkyl halides, catalyst selection is critical to ensure the desired amination occurs over elimination.[11]

Common Issues & Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Aryl Amine 1. Slow oxidative addition or reductive elimination. 2. β-hydride elimination is competitive.1. Use a palladium precatalyst with a highly active, bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos).[12] 2. Screen different non-nucleophilic strong bases (e.g., NaOtBu, LHMDS, K₃PO₄).[13]
No Reaction Inactive catalyst or unsuitable conditions.1. Use a pre-formed Pd(0) catalyst or ensure in situ reduction of the Pd(II) precursor is effective.[12] 2. Screen different solvents; toluene and dioxane are common.[14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point adapted from established methods.[11][15]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%) or a suitable precatalyst

    • Biarylphosphine Ligand (e.g., RuPhos, 4-6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous, degassed toluene

    • Schlenk tube or glovebox.

  • Procedure:

    • In a glovebox: To an oven-dried Schlenk tube, add the palladium precursor, the ligand, and NaOtBu.

    • Add the amine if it is a solid.

    • Seal the tube, remove it from the glovebox, and add the degassed toluene via syringe, followed by the this compound and the amine (if liquid).

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_start cluster_reaction cluster_conditions cluster_analysis start Define Desired Bond (C-C, C-N, C-O, etc.) reaction Choose Coupling Type (Suzuki, Negishi, Buchwald-Hartwig, etc.) start->reaction catalyst Select Metal Catalyst reaction->catalyst ligand Select Ligand catalyst->ligand base Select Base ligand->base conditions Optimize Temperature & Solvent base->conditions analysis Analyze Outcome: Yield & Side Products conditions->analysis troubleshoot Troubleshoot (See Guide) analysis->troubleshoot Low Yield or Side Products G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R-X PdII_R R-Pd(II)-X L_n (R = cyclohexylethyl) OA->PdII_R TM Transmetalation (with Nu-M) PdII_R->TM BHE β-Hydride Elimination PdII_R->BHE Competing Undesired Pathway PdII_R_Nu R-Pd(II)-Nu L_n TM->PdII_R_Nu RE Reductive Elimination PdII_R_Nu->RE RE->Pd0 Regeneration Product Desired Product (R-Nu) RE->Product SideProduct Side Product (Cyclohexylethylene) BHE->SideProduct PdH H-Pd(II)-X L_n BHE->PdH G Start Problem: Low Yield / No Reaction Cause1 Check for β-Hydride Elimination Product Start->Cause1 Cause2 Check Starting Materials Start->Cause2 Cause3 Evaluate Catalyst System Start->Cause3 Solution1a Use Bulkier Ligand Cause1->Solution1a Elimination is Major Product Solution1b Lower Temperature Cause1->Solution1b Elimination is Major Product Solution1c Switch to Ni Catalyst Cause1->Solution1c Elimination is Major Product Solution2a Ensure Anhydrous & Degassed Conditions Cause2->Solution2a No Reaction/ Decomposition Solution2b Verify Reagent Purity Cause2->Solution2b No Reaction/ Decomposition Solution3a Increase Catalyst/Ligand Loading Cause3->Solution3a Slow Conversion Solution3b Screen Different Ligands/Bases Cause3->Solution3b Slow Conversion

References

Technical Support Center: Scaling Up Synthesis Reactions Involving (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up synthesis reactions involving (2-Bromoethyl)cyclohexane.

I. Synthesis of this compound: A Scale-Up Comparison

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound, each with its own set of advantages and challenges for scaling up:

  • Bromination of 2-Cyclohexylethanol with Phosphorus Tribromide (PBr₃): This method offers high yields on a laboratory scale and typically proceeds via an SN2 mechanism.

  • Radical Bromination of Ethylcyclohexane: Utilizing agents like N-Bromosuccinimide (NBS), this route is common for industrial production due to its selectivity for the β-position of the ethyl chain.[1]

  • Hydrobromic Acid (HBr) Addition to Vinylcyclohexane: This anti-Markovnikov addition in the presence of peroxides is another viable industrial method.

Q2: What are the critical safety concerns when handling this compound at scale?

A2: this compound is an irritant, causing skin and serious eye irritation.[2] When handling large quantities, it is imperative to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3][4] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[3][4] Storage should be in a tightly closed container in a well-ventilated place, away from strong oxidizing agents and bases.[1][3]

Data Presentation: Comparison of Synthesis Routes for Scale-Up
ParameterPBr₃ RouteNBS Radical BrominationHBr Addition Route
Starting Material 2-CyclohexylethanolEthylcyclohexaneVinylcyclohexane
Typical Scale Laboratory to PilotIndustrialIndustrial
Reported Yield >95% (Lab)70-80% (Industrial)[1]Moderate to High
Purity ≥98% (GC-MS)High, with <5% di-brominated byproducts[1]Good, dependent on peroxide initiator
Key Reagents PBr₃, Diethyl EtherNBS, Benzoyl Peroxide, CCl₄HBr, Peroxides
Relative Cost ModerateHigh (NBS is expensive)Low to Moderate
Key Byproducts Phosphoric AcidSuccinimide, Di-brominated derivatives[1]Dimerized products
Scale-Up Challenges Exothermic reaction, handling of corrosive PBr₃Cost of NBS, removal of succinimideHandling of corrosive HBr, peroxide safety

II. Troubleshooting Guide for Synthesis and Scale-Up

This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or industrial scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in PBr₃ Reaction 1. Incomplete reaction. 2. Side reaction (ether formation). 3. Loss during workup.1. Increase reaction time or moderately increase temperature. 2. Maintain low temperature (0-5°C) during PBr₃ addition. 3. Ensure proper phase separation during extraction.
Formation of Di-brominated Byproducts 1. Excess brominating agent (NBS or Br₂). 2. High reaction temperature.1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Maintain moderate temperatures (≤60°C) and ensure efficient heat removal.
Difficult Purification at Scale 1. High boiling point of the product. 2. Presence of close-boiling impurities.1. Consider vacuum distillation to lower the boiling point. 2. Optimize reaction conditions to minimize byproduct formation. For high purity, consider fractional distillation.
Poor Heat Dissipation in Large Reactors Decreased surface-area-to-volume ratio at larger scales leads to inefficient heat removal.[1]1. Ensure the reactor has an adequate cooling jacket and use a suitable heat transfer fluid. 2. Control the rate of addition of exothermic reagents. 3. For highly exothermic reactions, consider a continuous flow reactor setup.
Inefficient Mixing Inadequate agitation in large vessels can lead to localized hot spots and increased byproduct formation.1. Use appropriately designed impellers for the reactor size and viscosity of the reaction mixture. 2. Ensure baffles are in place to promote turbulent mixing.

III. Subsequent Reactions: Grignard Reagent Formation and Friedel-Crafts Alkylation

A. Grignard Reagent Formation

This compound is a suitable precursor for the formation of the corresponding Grignard reagent, (2-Cyclohexylethyl)magnesium bromide. This powerful nucleophile can be used to form new carbon-carbon bonds.

Q1: Why is my Grignard reaction with this compound not initiating?

A1: Failure to initiate is a common issue in Grignard synthesis.[5] The primary causes are often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of trace amounts of water in the glassware or solvent.[5][6]

Q2: What are common side reactions when preparing (2-Cyclohexylethyl)magnesium bromide?

A2: A significant side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (1,4-dicyclohexybutane).[5] This is more prevalent with primary alkyl halides like this compound, especially at higher concentrations and temperatures.[5]

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer). 2. Wet glassware or solvent. 3. Low reactivity of the alkyl bromide.1. Activate magnesium by crushing a few turnings in the flask or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7][8] 2. Flame-dry all glassware and use anhydrous solvents.[5] 3. Gentle warming can help, but be cautious of runaway reactions.[6]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.1. Minimize Wurtz coupling by slow, controlled addition of the this compound to maintain a low concentration.[5] 2. Allow sufficient reaction time after the addition is complete. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Darkening of the Reaction Mixture Formation of finely divided magnesium or decomposition products, possibly due to overheating.A grayish or brownish color is typical. A very dark or black color may indicate significant side reactions. Ensure efficient stirring and temperature control.
B. Friedel-Crafts Alkylation

This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce the 2-cyclohexylethyl group onto an aromatic ring.

Q1: What are the major limitations of using this compound in Friedel-Crafts alkylation?

A1: Friedel-Crafts alkylations have several limitations. The alkyl group being added is activating, which can lead to polyalkylation, where more than one alkyl group is added to the aromatic ring.[9] Also, carbocation rearrangements can occur, although with a primary bromide, this is less likely unless a strong Lewis acid promotes a hydride shift.[9]

Q2: Why is my Friedel-Crafts alkylation reaction producing a low yield?

A2: Low yields can result from a deactivated aromatic ring (containing electron-withdrawing groups), an inactive Lewis acid catalyst (due to moisture), or using an insufficient amount of catalyst.[10]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated aromatic substrate. 2. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.1. Ensure the aromatic ring does not have strongly deactivating groups. 2. Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry.
Polyalkylation (Multiple Additions) The product is more reactive than the starting material.1. Use a large excess of the aromatic compound to favor mono-alkylation. 2. Consider Friedel-Crafts acylation followed by reduction to avoid this issue.[11]
Formation of Dark, Tarry Material Polymerization or decomposition of the starting materials or products, often due to high temperatures or overly aggressive catalysts.1. Lower the reaction temperature. 2. Choose a milder Lewis acid catalyst.

IV. Experimental Protocols (Pilot Scale)

Protocol 1: Synthesis of this compound via PBr₃ (50 L Reactor)
  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean and thoroughly dry. Purge the reactor with nitrogen gas.

  • Charging Reagents:

    • Charge the reactor with 2-cyclohexylethanol (10.0 kg, 78.0 mol) and anhydrous diethyl ether (20 L).

    • Begin cooling the reactor jacket to 0-5°C with continuous stirring.

  • PBr₃ Addition:

    • Slowly add phosphorus tribromide (7.05 kg, 26.0 mol) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction:

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reactor to 0°C and slowly quench the reaction by adding 15 L of ice water.

    • Transfer the mixture to a suitable extraction vessel. Separate the organic layer.

    • Wash the organic layer sequentially with water (10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by distillation.

    • Purify the crude product by vacuum distillation.

Protocol 2: Formation of (2-Cyclohexylethyl)magnesium bromide (50 L Reactor)
  • Reactor Preparation: Flame-dry the 50 L reactor and associated glassware. Assemble under a nitrogen atmosphere.

  • Charging Reagents:

    • Charge the reactor with magnesium turnings (1.2 kg, 49.4 mol) and anhydrous tetrahydrofuran (THF, 15 L).

    • Add a small crystal of iodine to activate the magnesium.

  • Initiation:

    • Add approximately 500 mL of a solution of this compound (7.6 kg, 40.0 mol) in anhydrous THF (10 L).

    • If the reaction does not start (indicated by a color change and gentle reflux), warm the mixture gently.

  • Grignard Formation:

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This may take 2-4 hours.

  • Completion:

    • After the addition is complete, continue stirring at reflux for an additional hour to ensure complete reaction.

    • The resulting greyish solution of the Grignard reagent is ready for the next step.

V. Visualizations

Experimental Workflow for Synthesis and Grignard Formation

experimental_workflow cluster_synthesis Synthesis of this compound cluster_grignard Grignard Reagent Formation start_synthesis Charge Reactor with 2-Cyclohexylethanol & Ether add_pbr3 Slowly Add PBr3 (Maintain T < 10°C) start_synthesis->add_pbr3 react_synthesis Stir at Room Temp (2 hours) add_pbr3->react_synthesis quench Quench with Ice Water react_synthesis->quench workup Aqueous Workup (Wash & Dry) quench->workup purify Vacuum Distillation workup->purify product1 This compound purify->product1 start_grignard Charge Reactor with Mg Turnings & Anhydrous THF product1->start_grignard Use as starting material activate_mg Activate Mg (Iodine crystal) start_grignard->activate_mg initiate Initiate with small amount of this compound activate_mg->initiate add_reagent Slowly Add Remainder (Maintain Reflux) initiate->add_reagent react_grignard Stir at Reflux (1 hour) add_reagent->react_grignard product2 (2-Cyclohexylethyl)magnesium bromide react_grignard->product2

Caption: Workflow for the synthesis of this compound and its subsequent conversion to a Grignard reagent.

Troubleshooting Decision Tree for Grignard Reaction Initiation

grignard_troubleshooting start Grignard Reaction Fails to Initiate q1 Is all glassware flame-dried and solvent rigorously anhydrous? start->q1 a1_no Action: Dry all components and use fresh anhydrous solvent. q1->a1_no No q2 Is the magnesium activated? q1->q2 Yes a2_no Action: Add iodine crystal or 1,2-dibromoethane. Mechanically crush turnings. q2->a2_no No q3 Has a small amount of alkyl halide been added and gentle warming applied? q2->q3 Yes success Reaction Initiated q3->success Yes fail Persistent Failure: Re-evaluate reagent purity and magnesium quality. q3->fail No a3_no Action: Add ~10% of alkyl halide and warm gently with a heat gun. Observe for signs of reaction.

Caption: A decision tree for troubleshooting common issues with Grignard reaction initiation.

References

Validation & Comparative

A Researcher's Guide to Product Structure Confirmation: Navigating the SN2/E2 Crossroads of (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my experience has repeatedly shown that the true challenge in synthesis isn't just running a reaction, but definitively proving the outcome. (2-Bromoethyl)cyclohexane is a classic case study in this regard. It's a versatile, reactive primary alkyl halide, but its structure presents a fascinating challenge: a competition between substitution (SN2) and elimination (E2) pathways that can be steered by subtle changes in reaction conditions.[1] This guide provides an in-depth, technically-grounded comparison of the analytical techniques required to unambiguously confirm the product structure, moving beyond mere data collection to a state of analytical certainty.

The Mechanistic Crossroads: Substitution vs. Elimination

This compound features a primary carbon attached to an excellent leaving group (Br⁻), making it highly susceptible to nucleophilic attack.[1] However, it also possesses β-hydrogens (protons on the carbon adjacent to the C-Br carbon), which can be abstracted by a base to induce elimination. The reaction environment dictates which of these competing pathways will dominate.[2][3]

  • The SN2 Pathway (Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a "backside attack."[4] This pathway is favored by strong nucleophiles that are relatively weak bases, and polar aprotic solvents that solvate the cation but leave the nucleophile "naked" and highly reactive.[4]

  • The E2 Pathway (Elimination): This is also a concerted reaction where a base removes a β-hydrogen, simultaneously forming a double bond and ejecting the leaving group.[5] This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group.[6][7] It is strongly favored by the use of strong, sterically hindered bases which find it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on the sterically shielded carbon.[8][9]

To illustrate this fundamental choice, we will design two distinct reactions, each engineered to favor one pathway, and then detail the analytical workflow to confirm their respective products.

  • Reaction A (Targeting SN2): this compound with Sodium Azide (NaN₃) in DMF.

  • Reaction B (Targeting E2): this compound with Potassium tert-butoxide (t-BuOK).

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Potential Products start This compound sn2_node SN2 Pathway (Substitution) start->sn2_node  Good Nucleophile (e.g., N₃⁻) Weak Base e2_node E2 Pathway (Elimination) start->e2_node  Strong, Bulky Base (e.g., t-BuOK)   product_sn2 (2-Azidoethyl)cyclohexane sn2_node->product_sn2 product_e2 Vinylcyclohexane e2_node->product_e2

Caption: Competing SN2 and E2 reaction pathways for this compound.

The Analytical Gauntlet: A Multi-Technique Approach

Confirming the structure of your product requires a suite of analytical techniques. Relying on a single method is insufficient; true validation comes from the convergence of evidence from multiple, independent sources. Below, we compare the expected analytical signatures for our target SN2 and E2 products.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides a rapid and powerful method for identifying the key functional groups present in the product, and just as importantly, those that have disappeared from the starting material.

FeatureThis compound (Start)(2-Azidoethyl)cyclohexane (SN2 Product)Vinylcyclohexane (E2 Product)Causality & Insight
Key Diagnostic Peak C-Br stretch (~690-515 cm⁻¹)[10][11]N₃ asymmetric stretch (~2100 cm⁻¹) C=C stretch (~1640 cm⁻¹) [11]The presence of a sharp, strong absorbance around 2100 cm⁻¹ is definitive proof of the azide group. A peak around 1640 cm⁻¹ is a clear indicator of an alkene.
Secondary Peak C-H wag (-CH₂X) (~1300-1150 cm⁻¹)[10]Disappearance of C-Br stretch=C-H stretch (~3080 cm⁻¹) [11]The disappearance of the C-Br stretch confirms the reaction has occurred. The appearance of a vinylic C-H stretch further corroborates the formation of the E2 product.
¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton, allowing us to map the molecule's carbon skeleton. The chemical shifts and splitting patterns are highly diagnostic.

Feature(2-Azidoethyl)cyclohexane (SN2 Product)Vinylcyclohexane (E2 Product)Causality & Insight
Diagnostic Protons -CH₂-N₃ (~3.3 ppm, triplet) Vinylic Protons (=CH₂, ~4.9-5.8 ppm, multiplet) The protons attached to the carbon bearing the azide are deshielded by the electronegative nitrogen atoms, shifting them downfield to ~3.3 ppm. Vinylic protons in the alkene product appear much further downfield, typically in the 4.5-6.5 ppm range, which is a clear and unambiguous signal.[12]
Other Key Signals -CH₂- attached to cyclohexane (~1.5-1.7 ppm)Allylic Proton (-CH-, ~2.0 ppm)The chemical shift of the protons adjacent to the key functional group provides secondary confirmation of the structure.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass Spectrometry (MS) provides the molecular weight of the product and offers clues to its structure through analysis of its fragmentation patterns.

Feature(2-Azidoethyl)cyclohexane (SN2 Product)Vinylcyclohexane (E2 Product)Causality & Insight
Molecular Ion (M⁺) m/z = 153 (C₈H₁₅N₃)m/z = 110 (C₈H₁₄)The molecular ion peak is the most direct evidence of a successful reaction. The significant mass difference between the two possible products (43 mass units) makes MS a powerful differentiation tool.
Key Fragmentation Loss of N₂ (m/z = 125)Loss of ethylene (m/z = 82)The fragmentation pattern provides structural confirmation. The SN2 product will readily lose a molecule of nitrogen gas, a very stable fragment. Cycloalkenes often undergo a retro-Diels-Alder fragmentation or loss of small stable molecules.[13][14]

Experimental Protocols: From Reaction to Confirmation

Scientific integrity demands that protocols be described with sufficient detail for replication. The following are self-validating workflows for the synthesis and characterization of the target products.

Protocol 3.1: Synthesis of (2-Azidoethyl)cyclohexane (SN2 Pathway)
  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium azide (1.5 g, 23 mmol, 1.5 eq). Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Add this compound (2.0 mL, 15.3 mmol, 1.0 eq) to the stirred suspension. Heat the reaction mixture to 65 °C and monitor by Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if necessary.[4]

Protocol 3.2: Synthesis of Vinylcyclohexane (E2 Pathway)
  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add potassium tert-butoxide (2.6 g, 23 mmol, 1.5 eq). Add 30 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of this compound (2.0 mL, 15.3 mmol, 1.0 eq) in 10 mL of anhydrous THF. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Cautiously quench the reaction by the slow addition of 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully (the product is volatile) to yield the crude product.[15]

Protocol 3.3: Product Characterization Workflow

The following workflow ensures a systematic and comprehensive analysis of the purified product from either synthesis.

G cluster_workflow Analytical Workflow start Purified Product ir_spec Acquire IR Spectrum start->ir_spec nmr_spec Prepare NMR Sample (CDCl₃) start->nmr_spec ms_spec Prepare MS Sample (Dilute in suitable solvent) start->ms_spec data_analysis Correlate Data (IR, NMR, MS) ir_spec->data_analysis Check for N₃ or C=C stretch run_nmr Acquire ¹H NMR Spectrum nmr_spec->run_nmr run_nmr->data_analysis Check for vinylic or -CH₂N₃ protons run_ms Acquire Mass Spectrum ms_spec->run_ms run_ms->data_analysis Check for correct M⁺ peak conclusion Confirm Structure data_analysis->conclusion

Caption: Systematic workflow for the analytical confirmation of the reaction product.

Conclusion

The reaction of this compound serves as an excellent model for understanding the delicate balance between substitution and elimination pathways. While reaction conditions can be tuned to favor one product, absolute certainty of the outcome can only be achieved through a rigorous, multi-faceted analytical approach. The convergence of data from IR, NMR, and Mass Spectrometry provides an unassailable confirmation of the product's structure. This guide demonstrates that the choice of a strong, non-hindered nucleophile like sodium azide leads predictably to the SN2 product, (2-azidoethyl)cyclohexane, while a strong, bulky base like potassium tert-butoxide favors the E2 product, vinylcyclohexane. The distinct spectroscopic and spectrometric signatures of these products provide a clear and definitive method for structural elucidation, a critical skill for any research scientist in the field of drug development and organic synthesis.

References

2D NMR Techniques for the Structural Elucidation of (2-Bromoethyl)cyclohexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of substituted cyclohexanes is a critical task in organic chemistry and drug development. The conformational flexibility and often complex proton environments of these molecules necessitate the use of advanced analytical techniques. This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural characterization of (2-Bromoethyl)cyclohexane and its derivatives. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical methods to assist researchers in selecting the most appropriate tools for their structural analysis challenges.

Structural Elucidation using 2D NMR: An Overview

This compound presents a typical challenge for structural analysis, with a flexible cyclohexane ring and an ethyl side chain containing a bromine atom. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, significant signal overlap in the ¹H spectrum, particularly in the aliphatic region, often prevents a complete assignment. 2D NMR techniques overcome this limitation by correlating nuclear spins through bonds or space, allowing for the confident assignment of all proton and carbon signals and providing insights into the molecule's three-dimensional structure.

The primary 2D NMR experiments for the structural elucidation of small organic molecules like this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the molecule's conformation and stereochemistry.

Quantitative Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data from spectral databases and predictions from related compounds. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1'CH~1.30 - 1.80m~38.0
2', 6'CH₂~0.90 - 1.80m~33.0
3', 5'CH₂~0.90 - 1.80m~26.5
4'CH₂~0.90 - 1.80m~26.0
1CH₂~1.85m~39.5
2CH₂~3.40t~34.0

m = multiplet, t = triplet

Table 2: Expected 2D NMR Correlations for this compound

ExperimentObserved CorrelationsInterpretation
COSY H-1' ↔ H-2'/H-6', H-1' ↔ H-1Through-bond coupling within the cyclohexane ring and to the ethyl side chain.
H-1 ↔ H-2Coupling between the two methylene groups of the ethyl side chain.
HSQC H-1' ↔ C-1'Direct one-bond correlations for all protonated carbons.
H-2'/H-6' ↔ C-2'/C-6'
H-3'/H-5' ↔ C-3'/C-5'
H-4' ↔ C-4'
H-1 ↔ C-1
H-2 ↔ C-2
HMBC H-1' ↔ C-1, C-2'/C-6', C-3'/C-5'Key correlations for connecting the ethyl side chain to the cyclohexane ring.
H-1 ↔ C-1', C-2, C-2'/C-6'
H-2 ↔ C-1, C-1'
NOESY/ROESY Correlations between axial and equatorial protons on the cyclohexane ring.Provides information on the chair conformation of the cyclohexane ring.
Correlations between protons on the ethyl side chain and the cyclohexane ring.Reveals the preferred orientation of the ethyl side chain relative to the ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR spectra of this compound derivatives on a modern NMR spectrometer. Instrument-specific parameters may require optimization.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample into a clean, dry 5 mm NMR tube.

General Spectrometer Parameters:

  • Temperature: 298 K

  • ¹H Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Widths: Calibrate the 90° pulse widths for both ¹H and ¹³C.

COSY (Correlation Spectroscopy):

  • Pulse Sequence: gCOSY (gradient-selected COSY)

  • Spectral Width (¹H): 10-12 ppm in both dimensions.

  • Number of Scans (NS): 2-4

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1-2 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: gHSQC (gradient-selected HSQC)

  • Spectral Width (¹H): 10-12 ppm

  • Spectral Width (¹³C): 0-60 ppm (adjust based on 1D ¹³C spectrum)

  • Number of Scans (NS): 2-8

  • Number of Increments (F1): 128-256

  • Relaxation Delay (d1): 1-2 s

  • ¹J(C,H) Coupling Constant: ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Sequence: gHMBC (gradient-selected HMBC)

  • Spectral Width (¹H): 10-12 ppm

  • Spectral Width (¹³C): 0-60 ppm (adjust based on 1D ¹³C spectrum)

  • Number of Scans (NS): 8-32 (HMBC is less sensitive than HSQC)

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5-2.5 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 4-8 Hz

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Sequence: gNOESY

  • Spectral Width (¹H): 10-12 ppm in both dimensions.

  • Number of Scans (NS): 8-16

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1-2 s

  • Mixing Time (d8): 0.5-1.5 s (this parameter is crucial and may need to be optimized)

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation using 2D NMR and the relationships between the different experiments.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination 1H_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems 1H_NMR->Proton_Spin_Systems 13C_NMR 13C NMR & DEPT CH_Framework Establish C-H Framework 13C_NMR->CH_Framework COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Framework HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments NOESY NOESY/ROESY Stereochemistry Determine Stereochemistry/ Conformation NOESY->Stereochemistry Proton_Spin_Systems->COSY CH_Framework->HSQC CH_Framework->HMBC Connect_Fragments->Stereochemistry Stereochemistry->NOESY Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Figure 1. Experimental workflow for structure elucidation using 2D NMR.

logical_relationships cluster_molecule Molecular Structure Information cluster_techniques 2D NMR Techniques Connectivity Atom Connectivity Conformation 3D Conformation COSY COSY COSY->Connectivity H-H (2-3 bonds) HSQC HSQC HSQC->Connectivity C-H (1 bond) HMBC HMBC HMBC->Connectivity C-H (2-3 bonds) NOESY NOESY/ROESY NOESY->Conformation H-H (through space)

Figure 2. Logical relationships between 2D NMR techniques and structural information.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques can provide complementary or preliminary information.

Table 3: Comparison of Analytical Techniques for the Analysis of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Complete 3D structure, including connectivity and stereochemistry.Unambiguous structure determination.Requires a relatively pure sample and can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separating mixtures.Does not provide detailed stereochemical information. Isomeric compounds may have similar fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C-Br, C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for determining the molecular weight of this compound and for identifying it in a mixture. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which will be visible in the molecular ion peak and any bromine-containing fragment ions. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of the alkyl and bromo functionalities in the molecule. Characteristic absorptions for C-H stretching of the cyclohexane and ethyl groups will be observed around 2850-2950 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹. While useful for confirming the presence of these groups, FTIR alone cannot determine the connectivity or stereochemistry of the molecule.

Conclusion

For the complete and unambiguous structural elucidation of this compound derivatives, a combination of 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY/ROESY, is indispensable. These methods provide a comprehensive picture of the molecule's connectivity and three-dimensional structure, which is often not achievable with other analytical techniques alone. While GC-MS and FTIR are valuable for providing complementary information regarding molecular weight and functional groups, they lack the detailed structural insights offered by 2D NMR. By following the experimental protocols and data interpretation strategies outlined in this guide, researchers can confidently determine the structures of complex cyclohexane derivatives, a crucial step in advancing chemical and pharmaceutical research.

Reactivity Face-Off: (2-Bromoethyl)cyclohexane vs. (2-Chloroethyl)cyclohexane - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the success of a reaction. Alkyl halides are fundamental building blocks, and their reactivity dictates the efficiency and outcome of numerous synthetic routes. This guide provides a detailed, data-driven comparison of the reactivity of (2-Bromoethyl)cyclohexane and (2-Chloroethyl)cyclohexane, two primary alkyl halides that serve as precursors for the introduction of the cyclohexylethyl moiety. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

Executive Summary: The Bromide Advantage

Experimental evidence and fundamental principles of organic chemistry unequivocally demonstrate that This compound is more reactive than (2-chloroethyl)cyclohexane across a spectrum of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).

The key factors influencing this reactivity difference are:

  • Polarizability and Size: The bromide ion is larger and its electron cloud is more polarizable than the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition states of both substitution and elimination reactions.

  • Basicity: Bromide is a weaker base than chloride. In the context of leaving groups, weaker bases are more stable upon departure, making them better leaving groups.

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.

Quantitative Reactivity Comparison

Reaction TypeReagent/ConditionsThis compound (Relative Rate)(2-Chloroethyl)cyclohexane (Relative Rate)
SN2 Sodium Iodide in Acetone~2001
E2 Sodium Ethoxide in EthanolSignificantly FasterSlower
SN1/E1 Solvolysis in EthanolFasterSlower

Note: The relative rates are estimations based on the well-established reactivity trends of primary alkyl bromides versus primary alkyl chlorides. The SN2 data is extrapolated from the relative rates of reaction of bromoethane and chloroethane with a nucleophile.

Reaction Mechanisms and Stereochemistry

The choice of reaction conditions (nucleophile/base, solvent, temperature) will dictate whether substitution or elimination is the major pathway.

Nucleophilic Substitution (SN2)

In the presence of a good, unhindered nucleophile in a polar aprotic solvent, both this compound and (2-chloroethyl)cyclohexane will undergo an SN2 reaction. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

Caption: SN2 reaction mechanism.

Elimination (E2)

With a strong, sterically hindered base, the E2 mechanism will be favored, leading to the formation of vinylcyclohexane. For the E2 reaction to occur, the hydrogen on the β-carbon and the leaving group on the α-carbon must be in an anti-periplanar conformation. In the cyclohexane ring system, this translates to a trans-diaxial arrangement of the hydrogen and the leaving group.

Caption: E2 reaction mechanism.

Experimental Protocols

The following are generalized experimental protocols for comparing the reactivity of this compound and (2-chloroethyl)cyclohexane.

SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

This experiment provides a qualitative and semi-quantitative comparison of the SN2 reactivity. The formation of a precipitate (NaBr or NaCl) indicates that a reaction has occurred. Sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not.

Materials:

  • This compound

  • (2-Chloroethyl)cyclohexane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 5 drops of this compound to the first test tube and 5 drops of (2-chloroethyl)cyclohexane to the second test tube.

  • Stopper the test tubes, shake well, and start a timer.

  • Observe the test tubes for the formation of a precipitate. Record the time it takes for the precipitate to appear.

  • If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a water bath at 50°C and continue to observe for any changes.

Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing this compound compared to the formation of sodium chloride in the test tube with (2-chloroethyl)cyclohexane.

E2 Elimination with Potassium Ethoxide in Ethanol

This experiment compares the rates of E2 elimination to form vinylcyclohexane.

Materials:

  • This compound

  • (2-Chloroethyl)cyclohexane

  • 1 M solution of potassium ethoxide in ethanol

  • Ethanol

  • Round-bottom flasks equipped with reflux condensers

  • Heating mantles

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up two identical reaction apparatuses, each with a round-bottom flask and a reflux condenser.

  • In the first flask, place 10 mL of the 1 M potassium ethoxide solution and 1 mL of this compound.

  • In the second flask, place 10 mL of the 1 M potassium ethoxide solution and 1 mL of (2-chloroethyl)cyclohexane.

  • Heat both reaction mixtures to reflux.

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by gas chromatography to determine the percentage conversion of the starting material to vinylcyclohexane.

  • Plot the percentage conversion versus time for both reactions to compare their rates.

Expected Outcome: The reaction with this compound will show a significantly faster rate of conversion to vinylcyclohexane compared to the reaction with (2-chloroethyl)cyclohexane.

Logical Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_sn2 SN2 Reactivity Test cluster_e2 E2 Reactivity Test cluster_analysis Data Analysis & Conclusion reagents Prepare Reagents (NaI in Acetone, KOEt in EtOH) setup_sn2 Setup SN2 Reactions (Bromo vs. Chloro) reagents->setup_sn2 setup_e2 Setup E2 Reactions (Bromo vs. Chloro) reagents->setup_e2 glassware Prepare & Dry Glassware glassware->setup_sn2 glassware->setup_e2 observe_sn2 Observe Precipitate Formation (Room Temp & 50°C) setup_sn2->observe_sn2 record_sn2 Record Time to Precipitate observe_sn2->record_sn2 compare_rates Compare Reaction Rates record_sn2->compare_rates reflux_e2 Reflux and Sample (Time Intervals) setup_e2->reflux_e2 analyze_e2 GC Analysis of Aliquots reflux_e2->analyze_e2 analyze_e2->compare_rates conclusion Draw Conclusion on Reactivity compare_rates->conclusion

Caption: Workflow for comparing reactivity.

Conclusion

For synthetic applications requiring the introduction of the cyclohexylethyl group, this compound is the superior choice over (2-chloroethyl)cyclohexane due to its significantly higher reactivity. The weaker C-Br bond and the excellent leaving group ability of the bromide ion contribute to faster reaction rates in both nucleophilic substitution and elimination reactions. This enhanced reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, all of which are critical considerations in research and development. While (2-chloroethyl)cyclohexane is a viable, and often more economical, alternative, its lower reactivity may necessitate more forcing conditions, which could lead to undesired side reactions. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and the tolerance of other functional groups to harsher conditions.

A Comparative Guide to Alternative Reagents for Introducing a Cyclohexylethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of lipophilic moieties like the cyclohexylethyl group is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of various reagents and methodologies for achieving this transformation, supported by experimental data and detailed protocols.

Overview of Methodologies

The introduction of a cyclohexylethyl group can be accomplished through several synthetic strategies, primarily involving the formation of a carbon-carbon or carbon-nitrogen bond. The most common approaches include nucleophilic substitution using Grignard reagents, palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Negishi), and reductive amination. Each method offers a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Comparison of Key Performance Indicators

The following table summarizes the key quantitative data for the primary methods of introducing a cyclohexylethyl group. The data presented is a representative compilation from various literature sources and should be considered as a general guideline.

MethodReagentCoupling PartnerCatalyst/Reducing AgentTemp. (°C)Time (h)Yield (%)
Grignard Reaction 2-Cyclohexylethylmagnesium bromideAldehyde/Ketone-0 - RT1 - 470 - 95
Reductive Amination CyclohexylacetaldehydePrimary/Secondary AmineNaBH(OAc)₃RT2 - 1280 - 98
Suzuki Coupling 2-(Cyclohexyl)ethylboronic acid pinacol esterAryl/Vinyl HalidePd(dppf)Cl₂80 - 10012 - 2475 - 90
Stille Coupling (2-Cyclohexylethyl)tributylstannaneAryl/Vinyl HalidePd(PPh₃)₄80 - 11016 - 3670 - 85
Negishi Coupling 2-Cyclohexylethylzinc bromideAryl/Vinyl HalidePd(OAc)₂/SPhosRT - 654 - 1685 - 95

In-Depth Analysis of Alternative Reagents

Grignard Reaction: The Classical Approach

The use of 2-cyclohexylethylmagnesium bromide, a Grignard reagent, is a well-established method for forming carbon-carbon bonds.[1][2][3][4][5] It readily reacts with a variety of electrophiles, most notably aldehydes and ketones, to yield secondary and tertiary alcohols, respectively.

Advantages:

  • High reactivity and yields with carbonyl compounds.[2]

  • Relatively low cost of starting materials (2-cyclohexylethyl bromide and magnesium).

Disadvantages:

  • Highly basic nature makes it incompatible with protic functional groups (alcohols, amines, carboxylic acids).[2]

  • Requires strictly anhydrous reaction conditions.

Grignard_Reaction cluster_prep Reagent Preparation cluster_reaction Reaction CE_Br 2-Cyclohexylethyl bromide Grignard 2-Cyclohexylethyl- magnesium bromide CE_Br->Grignard THF Mg Mg Mg->Grignard Grignard_reac Grignard Reagent Electrophile Electrophile (e.g., Aldehyde) Intermediate Alkoxide Intermediate Electrophile->Intermediate Product Product (e.g., Secondary Alcohol) Intermediate->Product H₃O⁺ workup

Grignard Reaction Workflow
Reductive Amination: A Versatile Tool for Amine Synthesis

Reductive amination provides a direct and highly efficient route to secondary and tertiary amines by reacting cyclohexylacetaldehyde with a primary or secondary amine in the presence of a mild reducing agent.[6][7][8][9][10] This method is particularly valuable in drug discovery for the synthesis of amine-containing scaffolds.

Advantages:

  • Excellent functional group tolerance.[9]

  • High yields and selectivity.[6]

  • Can be performed as a one-pot procedure.[9]

Disadvantages:

  • Requires the synthesis of the corresponding aldehyde, which may involve an extra step.

  • Potential for over-alkylation if not carefully controlled.

Reductive_Amination cluster_reaction One-Pot Reaction Aldehyde Cyclohexylacetaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Product Cyclohexylethylamine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Reductive Amination Pathway
Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. The Suzuki, Stille, and Negishi reactions are powerful alternatives for introducing the cyclohexylethyl group, especially onto aromatic and vinylic systems.

The Suzuki reaction couples an organoboron compound, such as 2-(cyclohexyl)ethylboronic acid pinacol ester, with an organic halide.[11][12][13][14][15]

Advantages:

  • Organoboron reagents are generally stable, non-toxic, and commercially available or readily prepared.[12]

  • Mild reaction conditions and broad functional group tolerance.[15]

Disadvantages:

  • Requires a base, which can be incompatible with base-sensitive substrates.

  • Boronic acids can undergo protodeboronation as a side reaction.

The Stille reaction utilizes an organotin reagent, like (2-cyclohexylethyl)tributylstannane, to couple with an organic halide.[16][17][18][19][20]

Advantages:

  • Organostannanes are stable to air and moisture.[18]

  • Tolerates a wide variety of functional groups.[20]

Disadvantages:

  • The high toxicity of organotin compounds is a major drawback.[16]

  • Removal of tin byproducts can be challenging.

The Negishi coupling involves the reaction of an organozinc reagent, such as 2-cyclohexylethylzinc bromide, with an organic halide.[21][22][23][24][25]

Advantages:

  • Organozinc reagents are highly reactive, often leading to higher yields and faster reactions than Suzuki or Stille couplings.[21]

  • Excellent functional group tolerance.[23]

Disadvantages:

  • Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[22]

  • They are typically prepared in situ from the corresponding halide.

Cross_Coupling_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling S_Pd0 Pd(0)L₂ S_OA Oxidative Addition S_Pd0->S_OA S_PdII R¹-Pd(II)L₂-X S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_PdII_R2 R¹-Pd(II)L₂-R² S_TM->S_PdII_R2 S_RE Reductive Elimination S_PdII_R2->S_RE S_RE->S_Pd0 Catalyst Regeneration S_Product R¹-R² S_RE->S_Product S_RX R¹-X S_RX->S_OA S_Boron R²-B(OR)₂ S_Boron->S_TM St_Pd0 Pd(0)L₂ St_OA Oxidative Addition St_Pd0->St_OA St_PdII R¹-Pd(II)L₂-X St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM St_PdII_R2 R¹-Pd(II)L₂-R² St_TM->St_PdII_R2 St_RE Reductive Elimination St_PdII_R2->St_RE St_RE->St_Pd0 Catalyst Regeneration St_Product R¹-R² St_RE->St_Product St_RX R¹-X St_RX->St_OA St_Tin R²-SnBu₃ St_Tin->St_TM N_Pd0 Pd(0)L₂ N_OA Oxidative Addition N_Pd0->N_OA N_PdII R¹-Pd(II)L₂-X N_OA->N_PdII N_TM Transmetalation N_PdII->N_TM N_PdII_R2 R¹-Pd(II)L₂-R² N_TM->N_PdII_R2 N_RE Reductive Elimination N_PdII_R2->N_RE N_RE->N_Pd0 Catalyst Regeneration N_Product R¹-R² N_RE->N_Product N_RX R¹-X N_RX->N_OA N_Zinc R²-ZnX N_Zinc->N_TM

Catalytic Cycles for Cross-Coupling Reactions

Experimental Protocols

Protocol 1: Grignard Reaction with an Aldehyde
  • Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 2-cyclohexylethyl bromide in anhydrous tetrahydrofuran (THF). Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-cyclohexylethyl bromide (1.0 eq) in anhydrous THF dropwise at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination
  • To a round-bottom flask, add the amine (1.0 eq) and cyclohexylacetaldehyde (1.2 eq) in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki Coupling
  • To a Schlenk flask, add the aryl halide (1.0 eq), 2-(cyclohexyl)ethylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Stille Coupling
  • To a Schlenk flask, add the aryl halide (1.0 eq), (2-cyclohexylethyl)tributylstannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

  • Stir vigorously for 1 hour, then filter through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Negishi Coupling
  • Preparation of the Organozinc Reagent: To a flame-dried Schlenk flask containing zinc dust (1.5 eq), add a few crystals of iodine and heat gently under vacuum until the iodine sublimes. After cooling, add anhydrous THF and 1,2-dibromoethane (0.1 eq) and sonicate for 15 minutes. Add a solution of 2-cyclohexylethyl bromide (1.2 eq) in anhydrous THF and stir at room temperature for 2 hours.

  • Coupling Reaction: In a separate Schlenk flask, dissolve the aryl halide (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and SPhos (0.04 eq) in anhydrous THF.

  • Add the freshly prepared organozinc solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Purity Analysis of Synthesized (2-Bromoethyl)cyclohexane: A Comparative Guide to GC-MS Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkyl halides such as (2-Bromoethyl)cyclohexane is a fundamental process in organic chemistry, often serving as a crucial step in the development of more complex molecules and pharmaceutical intermediates. Ensuring the purity of such synthesized compounds is paramount to the success of subsequent reactions and the overall quality of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for confirming the purity of synthesized this compound against alternative analytical techniques and synthetic routes.

Comparison of Synthesis Methods and Purity Assessment

The purity of this compound is intrinsically linked to its synthetic origin. Different synthetic pathways can introduce distinct sets of impurities. Here, we compare the common synthesis from 2-cyclohexylethanol with alternative routes and outline the corresponding purity assessment strategies.

Synthesis MethodKey ReagentsCommon ImpuritiesPrimary Purity Analysis MethodAlternative Analysis
Bromination of 2-Cyclohexylethanol Phosphorus tribromide (PBr₃)Unreacted 2-cyclohexylethanol, minor elimination byproducts, residual solvent.GC-MS¹H NMR, HPLC
Appel Reaction Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)Triphenylphosphine oxide, unreacted 2-cyclohexylethanol, residual solvent.GC-MS, ¹H NMRHPLC
Hunsdiecker Reaction Silver salt of 3-cyclohexylpropanoic acid, BromineUnreacted silver salt, byproducts from radical reactions.GC-MSElemental Analysis

Experimental Protocols

Synthesis of this compound from 2-Cyclohexylethanol

A common and effective method for synthesizing this compound is the reaction of 2-cyclohexylethanol with phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, which minimizes the formation of rearrangement byproducts.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-cyclohexylethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is the premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information on purity and qualitative identification of impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Expected GC-MS Results

The following table summarizes the expected retention times and key mass spectral fragments for the target compound and a primary potential impurity.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound ~10.5190/192 (M+), 111, 83, 55
2-Cyclohexylethanol ~9.2128 (M+), 110, 97, 81, 67, 55

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the synthesis and analysis processes.

Synthesis_Workflow cluster_synthesis Synthesis start 2-Cyclohexylethanol reaction React with PBr₃ in Et₂O start->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

GCMS_Workflow cluster_analysis GC-MS Analysis sample Synthesized Sample injection Inject into GC sample->injection separation Separation on Column injection->separation detection MS Detection separation->detection analysis Data Analysis detection->analysis

Caption: GC-MS analysis workflow for purity confirmation.

Conclusion

GC-MS analysis is an indispensable tool for confirming the purity of synthesized this compound. Its ability to separate and identify volatile impurities provides a high degree of confidence in the quality of the final product. When coupled with a well-controlled synthesis protocol, such as the bromination of 2-cyclohexylethanol with PBr₃, researchers can reliably produce high-purity this compound for downstream applications in drug discovery and development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists aiming to achieve and verify the purity of this important synthetic intermediate.

Zaitsev vs. Hofmann Elimination: A Comparative Guide for Substituted (2-Bromoethyl)cyclohexane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of elimination reactions in substituted cyclohexane systems is a critical consideration in synthetic organic chemistry, with profound implications for drug design and development where precise molecular architecture is paramount. The competition between the Zaitsev and Hofmann elimination pathways, governed by factors such as base stericity and substrate conformation, dictates the formation of either the more substituted (thermodynamically favored) or the less substituted (kinetically favored) alkene. This guide provides an in-depth comparison of these two pathways in the context of (2-bromoethyl)cyclohexane systems, supported by established chemical principles and illustrative experimental data from analogous systems.

Core Principles: The E2 Elimination in Cyclohexanes

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the leaving group. In cyclohexane rings, the stereoelectronic requirement for the E2 mechanism is a strict anti-periplanar arrangement of the β-hydrogen and the leaving group.[1][2] This translates to a trans-diaxial orientation of these two groups in the chair conformation of the cyclohexane ring.[1][2] This conformational requirement is a dominant factor in determining the regiochemical outcome of the elimination.

The Competing Pathways: Zaitsev vs. Hofmann

In the dehydrobromination of this compound, two primary products can be formed:

  • Zaitsev Product (Ethylidenecyclohexane): This is the more substituted and generally more thermodynamically stable alkene. Its formation involves the removal of a β-hydrogen from the carbon atom within the cyclohexane ring.

  • Hofmann Product (Vinylcyclohexane): This is the less substituted and typically less stable alkene. Its formation results from the removal of a β-hydrogen from the ethyl side chain.

The selection between these two pathways is heavily influenced by the steric bulk of the base employed.

Impact of Base Selection on Product Distribution

The steric hindrance of the base is a key determinant in the Zaitsev-to-Hofmann product ratio.

  • Non-Bulky Bases (e.g., Sodium Ethoxide): Smaller bases can more readily access the more sterically hindered β-hydrogen on the cyclohexane ring, leading to a predominance of the thermodynamically more stable Zaitsev product.[3][4]

  • Bulky Bases (e.g., Potassium tert-Butoxide): Large, sterically hindered bases experience difficulty in accessing the internal β-hydrogen. Consequently, they preferentially abstract the more accessible β-hydrogen from the less hindered terminal carbon of the ethyl group, resulting in the Hofmann product as the major isomer.[5][6]

Illustrative Experimental Data

Substrate AnalogBaseZaitsev Product (%)Hofmann Product (%)Reference System
1-Bromo-1-methylcyclohexaneSodium Ethoxide~80%~20%[General Principle]
1-Bromo-1-methylcyclohexanePotassium tert-Butoxide~20%~80%[General Principle]
2-BromopentanePotassium Ethoxide75%25%[7]
2-BromopentanePotassium tert-Butoxide28%72%[General Principle]

Note: The data presented are for illustrative purposes based on well-established principles of elimination reactions in similar acyclic and cyclic systems.

Experimental Protocols

The following are generalized experimental protocols for the Zaitsev and Hofmann elimination of this compound, based on standard procedures for similar reactions.[8]

Zaitsev Elimination Protocol (using Sodium Ethoxide)

Objective: To synthesize ethylidenecyclohexane as the major product.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • This compound is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation or column chromatography to isolate ethylidenecyclohexane.

  • Product identity and purity are confirmed by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Hofmann Elimination Protocol (using Potassium tert-Butoxide)

Objective: To synthesize vinylcyclohexane as the major product.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • This compound is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed in vacuo to yield the crude product.

  • Purification of the product mixture by fractional distillation or column chromatography affords vinylcyclohexane as the major product.

  • The structure and purity of the product are confirmed by appropriate spectroscopic techniques.

Visualizing the Reaction Pathways

The logical flow of the factors influencing the Zaitsev vs. Hofmann elimination can be visualized as follows:

Elimination_Pathway Substrate This compound Base Base Selection Substrate->Base NonBulky Non-Bulky Base (e.g., NaOEt) Base->NonBulky Sterically Unhindered Bulky Bulky Base (e.g., K-OtBu) Base->Bulky Sterically Hindered Zaitsev Zaitsev Product (Ethylidenecyclohexane) Hofmann Hofmann Product (Vinylcyclohexane) NonBulky->Zaitsev Major Product Bulky->Hofmann Major Product Experimental_Workflow Start Reaction Setup (Substrate + Base + Solvent) Reaction Heating/Reflux Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis

References

A Comparative Guide to SN2 Reaction Rates: The Case of (2-Bromoethyl)cyclohexane vs. Other Primary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the bimolecular nucleophilic substitution (SN2) reaction, focusing on a critical aspect for researchers and synthetic chemists: the influence of substrate structure on reaction kinetics. We will objectively compare the SN2 reactivity of (2-Bromoethyl)cyclohexane with a series of other primary alkyl bromides, supported by established mechanistic principles and outlining a robust experimental framework for empirical validation.

The Fundamentals of the SN2 Reaction Mechanism

The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1][2][3] The term "SN2" signifies a S ubstitution, N ucleophilic, B imolecular reaction, indicating that the rate-determining step involves both the substrate and the nucleophile.[1][4][5]

Key characteristics of the SN2 mechanism include:

  • Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the alkyl halide (substrate) and the nucleophile (Rate = k[RX][Nu⁻]).[1][6][7]

  • Stereochemistry: The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[8][9] This trajectory is necessary for the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Carbon-Leaving Group sigma antibonding orbital (LUMO).[8][10] This leads to a predictable inversion of stereochemistry at the reaction center, known as a Walden inversion.[1][3]

  • Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken.[2][9][11]

Below is a diagram illustrating the general mechanism of an SN2 reaction.

Caption: General SN2 reaction mechanism showing backside attack and the pentacoordinate transition state.

Factors Influencing SN2 Reaction Rates

The efficiency and rate of an SN2 reaction are governed by several interconnected factors.[12][13][14][15]

  • Substrate Structure: This is arguably the most critical factor. The SN2 mechanism is highly sensitive to steric hindrance at the reaction center.[16][17][18] As bulky groups are added to the carbon atom bearing the leaving group (the α-carbon) or the adjacent carbon (the β-carbon), they physically obstruct the nucleophile's path for backside attack.[18][19] This increases the energy of the crowded transition state, raising the activation energy (ΔG‡) and dramatically slowing the reaction rate.[17][18] Consequently, the general order of reactivity for alkyl halides is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[16][17][20] Tertiary substrates do not undergo SN2 reactions due to prohibitive steric hindrance.[10][19]

  • Nucleophile Strength: A strong nucleophile, typically an anion with high electron density (e.g., I⁻, HS⁻, CN⁻, OH⁻), accelerates the SN2 reaction because it is more effective at attacking the electrophilic carbon.[13][14][15]

  • Leaving Group Ability: A good leaving group is essential. The best leaving groups are those that are stable as anions.[12][13][21] This is because they can effectively accommodate the negative charge they take on after the C-X bond breaks. For halogens, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with them being weaker bases.[12]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions.[12][14] They can solvate the cation of the nucleophilic salt but do not form a strong "cage" around the anionic nucleophile, leaving it more reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, which slows the reaction rate.[15][17]

Rate Comparison: this compound vs. Other Primary Alkyl Bromides

All compounds in this comparison are primary (1°) alkyl bromides. Therefore, the differences in their SN2 reaction rates are primarily attributable to variations in steric hindrance caused by their alkyl frameworks.

Analysis of Substrate Structures:
  • n-Propyl bromide & n-Butyl bromide: These are simple, unbranched primary alkyl halides. They represent the baseline for sterically unhindered primary substrates and are expected to react relatively quickly.

  • Isobutyl bromide (1-bromo-2-methylpropane): This substrate introduces branching at the β-carbon. The presence of two methyl groups on the carbon adjacent to the reaction center creates moderate steric hindrance, which is known to slow the SN2 reaction compared to a straight-chain analogue.[16]

  • This compound: Similar to isobutyl bromide, this molecule has significant bulk on the β-carbon. The large cyclohexyl ring effectively shields the reaction center from the nucleophile's approach, creating substantial steric hindrance.

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane): This is a classic example of a sterically hindered primary alkyl halide. The three methyl groups on the β-carbon (a quaternary center) create such severe steric crowding that SN2 reactions are extremely slow, often to the point of being non-reactive under standard conditions.[17][22]

Predicted Reactivity and Supporting Data

Based on the principles of steric hindrance, the predicted order of increasing SN2 reaction rate is:

Neopentyl bromide < this compound ≈ Isobutyl bromide < n-Propyl bromide ≈ n-Butyl bromide

SubstrateStructureClassificationKey Steric FeaturePredicted Relative SN2 Rate
n-Butyl Bromide CH₃CH₂CH₂CH₂-BrPrimary (1°)Unbranched chainFast
n-Propyl Bromide CH₃CH₂CH₂-BrPrimary (1°)Unbranched chainFast
Isobutyl Bromide (CH₃)₂CHCH₂-BrPrimary (1°)β-branching (2 methyls)Slow
This compound C₆H₁₁CH₂CH₂-BrPrimary (1°)β-substituent (cyclohexyl)Slow
Neopentyl Bromide (CH₃)₃CCH₂-BrPrimary (1°)β-branching (3 methyls)Very Slow / Unreactive

Experimental Protocol: A Competition Experiment to Determine Relative Rates

To empirically validate the predicted reactivity order, a competition experiment provides a robust and elegant method. This protocol involves reacting a limited amount of a nucleophile with an equimolar mixture of two different alkyl halides and analyzing the product distribution or the consumption of starting materials.[24]

Workflow: Finkelstein Reaction Competition

This protocol uses the classic Finkelstein reaction, where sodium iodide in acetone acts as the nucleophile and solvent system. The reaction is driven forward by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[25]

Caption: Experimental workflow for a competitive SN2 rate determination using GC analysis.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.1 M solution of Sodium Iodide (NaI) in dry acetone. Prepare separate 0.1 M stock solutions in acetone for each alkyl bromide to be tested (e.g., n-butyl bromide and this compound).

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer, combine equal volumes (e.g., 5.0 mL) of the two alkyl bromide stock solutions. This creates a mixture containing equimolar amounts of the two competing substrates.

  • Initiation and Reaction: Add a limiting amount of the NaI/acetone solution (e.g., 5.0 mL, which is a 2:1 substrate-to-nucleophile ratio) to the flask. Start a timer immediately. Allow the reaction to proceed at a constant, controlled temperature (e.g., 25°C). The less soluble NaBr will precipitate as a white solid.

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a mixture of water and a suitable organic solvent like diethyl ether. The water will dissolve the remaining NaI and the precipitated NaBr, while the ether will extract the unreacted alkyl halides and the alkyl iodide products.

  • Analysis: Analyze the organic layer of each quenched aliquot using Gas Chromatography (GC). The GC will separate the different alkyl halides based on their boiling points, and the detector will provide the relative amounts of each.

  • Data Interpretation: By comparing the peak areas of the unreacted starting materials at each time point, you can determine which substrate is being consumed faster. The alkyl bromide that is present in a lower amount at the end of the reaction is the more reactive one. For a more quantitative analysis, rate constants can be calculated if the reaction is monitored continuously.[26][27]

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is a polar aprotic solvent that favors the SN2 mechanism.[12][14] Crucially, NaI is soluble in acetone, while NaBr and NaCl are not, providing a visual indicator of reaction and driving the equilibrium toward the products (Le Châtelier's principle).[25]

  • Iodide as Nucleophile: Iodide (I⁻) is an excellent nucleophile for SN2 reactions.[7] It is also a very good leaving group, which allows the reaction to be reversible if not for the precipitation of the sodium halide salt.

  • Competition Method: This approach minimizes experimental variability. Since both substrates are in the same flask under identical conditions (temperature, concentration, stirring), any observed difference in reactivity is directly attributable to their inherent structural differences.[24]

Conclusion

The rate of an SN2 reaction is exquisitely sensitive to the steric environment of the substrate. While this compound is a primary alkyl bromide, the presence of a bulky cyclohexyl group on the β-carbon significantly hinders the requisite backside attack by a nucleophile. This structural feature reduces its reactivity to a level comparable to other β-branched substrates like isobutyl bromide. Its reaction rate is markedly slower than that of sterically unhindered, straight-chain primary alkyl bromides such as n-propyl bromide and n-butyl bromide. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired reactivity profiles.

References

(2-Bromoethyl)cyclohexane in Vitamin D Analog Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel vitamin D analogs is a cornerstone of drug discovery programs targeting a wide range of therapeutic areas, from osteoporosis and psoriasis to cancer and autoimmune diseases. The modification of the C17 side chain of the vitamin D scaffold is a key strategy for modulating the biological activity of these analogs, influencing their binding affinity for the vitamin D receptor (VDR), metabolic stability, and tissue selectivity. This guide provides a comparative analysis of the potential efficacy of (2-Bromoethyl)cyclohexane as a reagent for introducing a cyclohexylethyl side chain in vitamin D analogs, weighed against established synthetic methodologies.

Hypothetical Use of this compound: An Alkylation Approach

While no direct literature precedent exists for the use of this compound in the synthesis of vitamin D analogs, a plausible synthetic route would involve the alkylation of a suitable CD-ring precursor. The most common and versatile CD-ring starting material is Grundmann's ketone (or its protected derivatives). The proposed reaction would proceed via the formation of an enolate from Grundmann's ketone, followed by nucleophilic attack on this compound.

Experimental Workflow: Hypothetical Alkylation

cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Further Steps Grundmann's Ketone Grundmann's Ketone Enolate Intermediate Enolate Intermediate Grundmann's Ketone->Enolate Intermediate Base (e.g., LDA) THF, -78 °C Base (e.g., LDA) Base (e.g., LDA) Alkylated CD-Ring Alkylated CD-Ring Enolate Intermediate->Alkylated CD-Ring This compound 2-Bromoethyl)cyclohexane 2-Bromoethyl)cyclohexane A-Ring Coupling Coupling with A-ring synthon Alkylated CD-Ring->A-Ring Coupling Deprotection Deprotection A-Ring Coupling->Deprotection Final Analog Final Analog Deprotection->Final Analog

Caption: Hypothetical workflow for synthesizing a vitamin D analog using this compound.

Established Methods for Side-Chain Synthesis: A Comparison

The construction of the vitamin D side chain is a well-explored area of synthetic organic chemistry. Several robust and versatile methods are routinely employed, each with its own set of advantages and disadvantages. Here, we compare the hypothetical alkylation with this compound to three prominent established methods: Wittig-Horner Olefination, Grignard Addition, and Organocuprate Addition.

Table 1: Comparison of Synthetic Methodologies for Vitamin D Side-Chain Construction

FeatureHypothetical Alkylation with this compoundWittig-Horner OlefinationGrignard AdditionOrganocuprate (Gilman) Addition
Key Precursor Grundmann's Ketone (or derivative)CD-ring aldehyde or ketoneCD-ring aldehyde or ketoneCD-ring α,β-unsaturated ketone
Reagent This compoundPhosphonium ylide or phosphonate esterOrganomagnesium halide (R-MgX)Lithium diorganocuprate (R₂CuLi)
Bond Formed C-C single bondC=C double bond (subsequently reduced)C-C single bondC-C single bond (conjugate addition)
Typical Yields Estimated 40-60% (based on steroidal ketone alkylations)60-85%70-95%80-95%
Stereocontrol Can be challenging at C20Can be controlled (E/Z selectivity)Can be controlled with chiral auxiliariesGenerally high stereoselectivity
Functional Group Tolerance Moderate; sensitive to strong basesGoodLimited; incompatible with acidic protons and some carbonylsGood; tolerates a wider range of functional groups than Grignards
Versatility Limited to the specific alkyl halideHighly versatile for a wide range of side chainsVersatile for introducing various alkyl and aryl groupsExcellent for introducing alkyl, vinyl, and aryl groups

Experimental Protocols for Established Methods

Wittig-Horner Olefination

The Wittig-Horner reaction is a widely used method for constructing the vitamin D triene system and for elaborating the side chain. It involves the reaction of a phosphine oxide-stabilized carbanion with a ketone or aldehyde.

Protocol:

  • Phosphonate Preparation: The appropriate phosphonate ester is synthesized by reacting the corresponding alkyl halide with triethyl phosphite.

  • Ylide Generation: The phosphonate ester is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C to 0 °C) to generate the ylide.

  • Olefination: The CD-ring ketone (e.g., a derivative of Grundmann's ketone) is added to the ylide solution, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Reduction (if necessary): The resulting double bond in the side chain can be selectively reduced, for example, by catalytic hydrogenation, to afford the saturated side chain.

Grignard Addition

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds by reacting with carbonyl compounds.

Protocol:

  • Grignard Reagent Preparation: The Grignard reagent is prepared by reacting the corresponding alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition to Carbonyl: The CD-ring aldehyde or ketone, dissolved in an anhydrous ether solvent, is added dropwise to the Grignard reagent at low temperature (typically 0 °C).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified by chromatography.

Vitamin D Signaling Pathway

The biological effects of vitamin D analogs are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

VDR_Signaling_Pathway cluster_0 Cellular Uptake and Binding cluster_1 Nuclear Translocation and Heterodimerization cluster_2 Gene Transcription Vitamin_D_Analog Vitamin D Analog VDR Vitamin D Receptor (VDR) Vitamin_D_Analog->VDR Binds in cytoplasm VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Translocates to nucleus VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to DNA RXR Retinoid X Receptor (RXR) RXR->VDR_RXR Forms heterodimer Coactivators Coactivators VDRE->Coactivators Recruits Transcription Transcription of Target Genes Coactivators->Transcription Biological_Effects Biological Effects (e.g., Cell Differentiation, Calcium Homeostasis) Transcription->Biological_Effects

Caption: The genomic signaling pathway of vitamin D analogs via the Vitamin D Receptor.

Conclusion: Efficacy of this compound

Based on the principles of ketone alkylation, the use of this compound for the synthesis of vitamin D analogs is theoretically feasible. However, it presents several potential challenges that may limit its efficacy compared to established methods.

  • Yield: The alkylation of sterically hindered ketones like Grundmann's ketone can be low-yielding due to competing elimination reactions and the potential for O-alkylation. The expected yields of 40-60% are significantly lower than those typically achieved with Wittig-Horner or organometallic addition reactions.

  • Stereocontrol: Controlling the stereochemistry at C20 during the alkylation of the enolate would be challenging and likely result in a mixture of diastereomers, requiring difficult separation.

  • Reaction Conditions: The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures is required to favor C-alkylation, which may be less practical for large-scale synthesis compared to the milder conditions of some other methods.

Spectroscopic Comparison: (2-Bromoethyl)cyclohexane and its Substitution Product, 2-Cyclohexylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the starting material, (2-Bromoethyl)cyclohexane, and its corresponding substitution product, 2-Cyclohexylethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide offers a clear, data-driven analysis of the transformation, utilizing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and 2-Cyclohexylethanol, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data
Functional Group This compound 2-Cyclohexylethanol Interpretation
O-H StretchAbsent~3350 cm⁻¹ (broad)Appearance of a broad O-H stretch is a clear indicator of the alcohol functional group in the product.
C-H Stretch (sp³)~2850-2930 cm⁻¹~2850-2930 cm⁻¹Present in both starting material and product, characteristic of the cyclohexane and ethyl moieties.
C-Br Stretch~650 cm⁻¹AbsentDisappearance of the C-Br stretch confirms the substitution of the bromine atom.
C-O StretchAbsent~1050 cm⁻¹Appearance of the C-O stretch is another key indicator of the formation of the alcohol.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
Proton Environment This compound (in CDCl₃) 2-Cyclohexylethanol (in CDCl₃) Interpretation
-CH₂-Br~3.4 ppm (t)AbsentThe downfield triplet corresponding to the protons adjacent to the bromine disappears.
-CH₂-OHAbsent~3.7 ppm (t)A new downfield triplet appears, corresponding to the protons adjacent to the newly formed hydroxyl group.
Cyclohexyl Protons~0.9-1.8 ppm (m)~0.9-1.8 ppm (m)The complex multiplet for the cyclohexane ring protons remains in a similar region for both compounds.
-CH₂- adjacent to ring~1.8 ppm (q)~1.5 ppm (q)A slight upfield shift is observed for the methylene protons adjacent to the cyclohexane ring after substitution.
-OHAbsent~1.5-2.5 ppm (s, broad)A broad singlet, which is exchangeable with D₂O, appears for the hydroxyl proton.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
Carbon Environment This compound (in CDCl₃) 2-Cyclohexylethanol (in CDCl₃) Interpretation
-CH₂-Br~34 ppmAbsentThe signal for the carbon bonded to bromine is no longer present.
-CH₂-OHAbsent~61 ppmA new signal appears in the downfield region, characteristic of a carbon bonded to an oxygen atom.
Cyclohexyl Carbons~26-38 ppm~26-40 ppmThe signals for the cyclohexane ring carbons are present in both spectra with minor shifts.
-CH₂- adjacent to ring~40 ppm~38 ppmA slight upfield shift is observed for the methylene carbon adjacent to the cyclohexane ring.
Table 4: Mass Spectrometry (MS) Data
Ion This compound 2-Cyclohexylethanol Interpretation
Molecular Ion [M]⁺m/z 190/192 (1:1 ratio)m/z 128The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is observed in the starting material but is absent in the product. The molecular ion of the product corresponds to the molecular weight of 2-cyclohexylethanol.
[M-H₂O]⁺Absentm/z 110A common fragmentation for alcohols, the loss of a water molecule, is observed in the product's mass spectrum.
[C₆H₁₁]⁺m/z 83m/z 83The cyclohexyl cation fragment is a major peak in both spectra.
[C₆H₁₀]⁺m/z 82m/z 82Fragmentation of the cyclohexane ring is observed in both compounds.

Experimental Protocol: Synthesis of 2-Cyclohexylethanol

This protocol outlines the synthesis of 2-Cyclohexylethanol from this compound via a nucleophilic substitution reaction (SN2).

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 20 mL of water.

  • To this solution, add 20 mL of ethanol.

  • Add 9.55 g (0.05 mol) of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours with stirring.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Shake the funnel and allow the layers to separate.

  • Remove the aqueous layer and wash the organic layer with 2 x 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The resulting liquid is crude 2-cyclohexylethanol. Further purification can be achieved by distillation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and the synthesized product.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison SM This compound (Starting Material) Reaction Nucleophilic Substitution (e.g., with NaOH) SM->Reaction Reactant IR_SM IR Analysis (SM) SM->IR_SM Characterization NMR_SM NMR Analysis (SM) SM->NMR_SM Characterization MS_SM MS Analysis (SM) SM->MS_SM Characterization Product 2-Cyclohexylethanol (Product) Reaction->Product Yields IR_P IR Analysis (Product) Product->IR_P Characterization NMR_P NMR Analysis (Product) Product->NMR_P Characterization MS_P MS Analysis (Product) Product->MS_P Characterization Comparison Spectroscopic Data Comparison IR_SM->Comparison NMR_SM->Comparison MS_SM->Comparison IR_P->Comparison NMR_P->Comparison MS_P->Comparison Report Comparison Guide Comparison->Report Summarized in

Caption: Workflow of Spectroscopic Analysis.

Is (2-Iodoethyl)cyclohexane a Superior Substrate for Nucleophilic Substitution? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate substrate for nucleophilic substitution reactions is paramount to achieving desired yields and reaction kinetics. (2-Iodoethyl)cyclohexane is a primary alkyl halide frequently considered for introducing a cyclohexylethyl moiety. This guide provides an objective comparison of its performance against common alternatives, supported by established experimental data, to determine its suitability as a substrate for nucleophilic substitution reactions.

Analysis of (2-Iodoethyl)cyclohexane as a Substrate

To evaluate (2-iodoethyl)cyclohexane, we must consider the key factors that govern the kinetics of nucleophilic substitution reactions, primarily the S(_N)2 pathway favored by primary halides.

  • Substrate Class: The electrophilic carbon in (2-iodoethyl)cyclohexane is primary (1°), as it is bonded to only one other carbon atom in the ethyl chain. Primary substrates strongly favor the S(_N)2 mechanism due to minimal steric hindrance at the reaction center.[1][2] They are highly unlikely to undergo S(_N)1 reactions because the resulting primary carbocation would be extremely unstable.

  • Leaving Group: The iodide ion (I⁻) is an excellent leaving group. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, and the resulting iodide anion is a very weak base, making it stable in solution.[3][4] This significantly accelerates the rate of both S(_N)1 and S(_N)2 reactions.

  • Steric Hindrance: While the electrophilic α-carbon is unhindered, the adjacent β-carbon is part of a bulky cyclohexane ring. This β-branching introduces significant steric hindrance that can impede the backside attack of the nucleophile, which is essential for the S(N)2 mechanism.[5] This effect is similar to that seen in neopentyl halides, which are notoriously slow to react via S(N)2 despite being primary halides.[6]

Comparative Analysis: Performance Benchmarks

The efficacy of (2-iodoethyl)cyclohexane as a substrate is best understood when compared to other alkyl halides, isolating the effects of the leaving group and steric hindrance.

Comparison 1: The Effect of the Leaving Group

The choice of halogen has a profound impact on reaction rates. For a given alkyl group (in this case, 2-cyclohexylethyl), the rate of substitution decreases dramatically as the leaving group becomes more basic and the C-X bond strength increases.

SubstrateLeaving GroupRelative S(_N)2 Rate (vs. Iodo)C–X Bond Energy (kJ/mol)
(2-Iodo ethyl)cyclohexaneI⁻1 ~228
(2-Bromo ethyl)cyclohexaneBr⁻~0.05~285
(2-Chloro ethyl)cyclohexaneCl⁻~0.001~340

Table 1: Estimated relative S(_N)2 reaction rates based on leaving group ability. The reactivity of alkyl iodides is significantly higher than that of bromides and chlorides. Data is extrapolated from typical values for primary alkyl halides.[4][7]

As the data indicates, the iodide derivative is orders of magnitude more reactive than its bromo and chloro counterparts, making it the superior choice when a fast reaction is desired.

Comparison 2: The Effect of Steric Hindrance (β-Branching)

The bulky β-cyclohexyl group is the most significant drawback of (2-iodoethyl)cyclohexane. Its steric profile can be compared to other primary alkyl iodides with varying degrees of substitution on the β-carbon.

SubstrateStructureβ-Carbon SubstitutionRelative S(_N)2 Rate (vs. Ethyl Iodide)
Ethyl IodideCH₃–CH₂ –IMethyl (1°)1
Propyl IodideCH₃CH₂–CH₂ –IEthyl (1°)~0.8
Isobutyl Iodide(CH₃)₂CH–CH₂ –IIsopropyl (2°)~0.03
(2-Iodoethyl)cyclohexane C₆H₁₁–CH₂ –ICyclohexyl (2°)~0.02
Neopentyl Iodide(CH₃)₃C–CH₂ –Itert-Butyl (3°)~0.00001

Table 2: Comparison of relative S(_N)2 reaction rates for primary alkyl iodides with varying β-substitution. The reaction shown is R-I + Nu⁻ → R-Nu + I⁻. Rates are normalized to Ethyl Iodide and are based on established experimental data for analogous systems.[5][6][8][9]

The data clearly demonstrates that branching at the β-carbon dramatically slows the S(_N)2 reaction rate. (2-Iodoethyl)cyclohexane, with its secondary β-carbon, is expected to react approximately 50 times slower than ethyl iodide. While more reactive than a neopentyl substrate, its performance is significantly hindered compared to simple, unbranched primary iodides.

Key Reaction Pathways and Evaluation Logic

The decision to use a substrate like (2-iodoethyl)cyclohexane depends on a logical evaluation of its structure and the desired reaction outcome. The following diagrams illustrate the evaluation process, the S(_N)2 mechanism, and potential competing pathways.

Substrate_Evaluation sub Substrate: (2-Iodoethyl)cyclohexane class Substrate Class? sub->class lg Leaving Group? sub->lg sterics Steric Hindrance? sub->sterics primary Primary (1°) Favors SN2 class->primary iodide Iodide (I⁻) Excellent LG Fast Rate lg->iodide beta β-Cyclohexyl Group Significant Hindrance Slows SN2 sterics->beta conclusion Conclusion: Good LG, but sterically hindered. Moderate SN2 reactivity. primary->conclusion iodide->conclusion beta->conclusion

Caption: Logical workflow for evaluating substrate suitability.

Caption: The concerted S(_N)2 mechanism showing backside attack.

Competing_Pathways start (2-Iodoethyl)cyclohexane + Base/Nucleophile cond1 Strong, Small Nucleophile (e.g., CN⁻, N₃⁻) start->cond1 Favors cond2 Strong, Bulky Base (e.g., t-BuO⁻) start->cond2 Favors sn2 SN2 Product (Substitution) e2 E2 Product (Elimination) cond1->sn2 cond2->e2

Caption: Competing S(_N)2 and E2 pathways for primary halides.

Experimental Protocol: Measuring Relative S(_N)2 Reaction Rates

This procedure details a method for comparing the reaction rates of different primary alkyl halides under S(_N)2 conditions. The reaction is the Finkelstein reaction, where sodium iodide in acetone is used to displace a bromide or chloride, causing the precipitation of NaBr or NaCl.

Objective: To determine the relative reactivity of ethyl bromide, isobutyl bromide, and (2-bromoethyl)cyclohexane.

Materials:

  • 15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone

  • Ethyl bromide

  • Isobutyl bromide

  • This compound

  • Dry test tubes (3) and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Preparation: Label three clean, dry test tubes: #1 (Ethyl), #2 (Isobutyl), and #3 (Cyclohexyl).

  • Reagent Addition: To each test tube, add exactly 2 mL of the 15% NaI in acetone solution.

  • Initiation of Reaction:

    • Start the stopwatch. Simultaneously, add 5 drops of ethyl bromide to test tube #1, 5 drops of isobutyl bromide to test tube #2, and 5 drops of this compound to test tube #3.

    • Stopper and shake each tube briefly to ensure mixing.

  • Observation:

    • Observe the tubes against a dark background. Look for the formation of a cloudy precipitate (NaBr).

    • Record the time at which a precipitate first becomes visible for each tube.

    • Continue observing for at least 15-20 minutes.

  • Data Analysis:

    • The reaction rate is inversely proportional to the time taken for the precipitate to appear. A faster appearance indicates a more reactive substrate.

    • Arrange the substrates in order of reactivity from fastest to slowest. This order will directly reflect the impact of β-carbon steric hindrance.

Expected Outcome: Ethyl bromide will react the fastest, forming a precipitate almost instantly. This compound and isobutyl bromide will react much more slowly, demonstrating the significant rate reduction caused by steric hindrance.

Conclusion

(2-Iodoethyl)cyclohexane is a moderately effective substrate for nucleophilic substitution, with distinct advantages and disadvantages.

Advantages:

  • Primary Substrate: Its primary nature directs reactions towards the predictable S(_N)2 pathway, avoiding the carbocation rearrangements and racemization common in S(_N)1 reactions.

  • Excellent Leaving Group: The iodide leaving group ensures a significantly faster reaction rate compared to the analogous chloro or bromo derivatives.

Disadvantages:

  • Steric Hindrance: The bulky β-cyclohexyl group substantially reduces the S(_N)2 reaction rate compared to unbranched primary halides. This can lead to long reaction times or require harsher conditions.

  • Potential for E2 Elimination: Like all primary halides, it is susceptible to the competing E2 elimination pathway, especially when strong, sterically hindered bases are used.

Verdict: (2-Iodoethyl)cyclohexane is a "better" substrate than other (2-haloethyl)cyclohexanes due to the superior leaving group. However, it is a "worse" substrate than simpler primary iodides like ethyl iodide or propyl iodide due to steric hindrance. Its utility is therefore context-dependent. It is a suitable choice when the cyclohexylethyl moiety is required and when a moderately fast reaction is acceptable. For optimal results, it should be paired with strong, non-bulky nucleophiles in a polar aprotic solvent to maximize the S(_N)2 rate and minimize the competing E2 elimination.

References

Characterization of impurities in commercial (2-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to characterizing impurities in commercial (2-Bromoethyl)cyclohexane for researchers, scientists, and drug development professionals. This guide outlines potential impurities, details analytical methodologies for their identification and quantification, and provides a workflow for a systematic approach.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. The purity of this reagent is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of contaminants in the final active pharmaceutical ingredient (API). This guide provides a comparative overview of potential impurities in commercial this compound and details the experimental protocols for their characterization.

Potential Impurities in Commercial this compound

The nature and concentration of impurities in commercial this compound can vary depending on the synthetic route and purification methods employed by the manufacturer. Two common synthetic pathways are the bromination of (2-hydroxyethyl)cyclohexane and the continuous bromination of ethylcyclohexane.[1][2] Based on these methods, a range of potential impurities can be anticipated.

Table 1: Potential Impurities and their Origin

Impurity NameChemical StructurePotential Origin
(2-Hydroxyethyl)cyclohexaneC₆H₁₁(CH₂)₂OHUnreacted starting material from the reaction of (2-hydroxyethyl)cyclohexane with a brominating agent.[1]
VinylcyclohexaneC₆H₁₁CH=CH₂Elimination byproduct (dehydrobromination) of this compound, often formed during synthesis or distillation.
Cyclohexylethanol isomersC₈H₁₆OIsomeric starting materials or byproducts.
DibromoethaneBrCH₂CH₂BrReagent-related impurity.
EthylcyclohexaneC₆H₁₁CH₂CH₃Unreacted starting material from the continuous bromination process.[2]
Polybrominated cyclohexanesC₈H₁₄Br₂, C₈H₁₃Br₃, etc.Over-bromination of ethylcyclohexane.
Residual Solvents (e.g., Diethyl ether, Acetonitrile)VariesSolvents used during synthesis and purification.[1][3]

Analytical Methodologies for Impurity Characterization

A multi-technique approach is essential for the comprehensive characterization of impurities. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: Rtx-DHA-100, 100 m, 0.25 mm ID, 0.50 µm or similar non-polar capillary column.

  • Injection: 1 µL of a 1% solution of this compound in cyclohexane, split injection (100:1).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 40°C (hold for 5 min), ramp to 200°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 30-400 m/z.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile impurities and for quantifying known impurities with high precision. A reverse-phase method is typically employed.[3]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or a similar C18 column.

  • Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, use 0.1% formic acid in both solvents.[3]

  • Gradient Program: 30% Acetonitrile to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Data Analysis: Peak areas are used for quantification against a calibration curve of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the main component and any impurities present at detectable levels. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~20 mg of the commercial this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Relaxation Delay: 2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2 s

  • Data Analysis: Chemical shifts and coupling constants are compared to reference spectra of this compound and potential impurities.[4][5][6][7] The presence of characteristic signals for functional groups not present in the main compound (e.g., -OH for the starting material, vinyl protons for the elimination byproduct) indicates the presence of impurities. Quantification can be achieved by integrating the signals of the impurities relative to a known signal of the main compound or an internal standard.

Workflow for Impurity Characterization

A systematic workflow ensures a thorough investigation of impurities in commercial this compound.

Impurity_Characterization_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Screening cluster_2 Data Analysis and Identification cluster_3 Reporting and Comparison Sample Commercial this compound Prep Prepare solutions for GC-MS, HPLC, and NMR Sample->Prep GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS HPLC HPLC Analysis (Non-volatile Impurities) Prep->HPLC NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Identify Identify Potential Impurities (Library Search, Spectral Interpretation) GCMS->Identify HPLC->Identify NMR->Identify Quantify Quantify Identified Impurities (Internal/External Standards) Identify->Quantify Report Generate Impurity Profile Report Quantify->Report Compare Compare with other batches/suppliers Report->Compare

References

The Anti-Periplanar Imperative: A Comparative Guide to E2 Reactions in (2-Bromoethyl)cyclohexane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical requirement for an anti-periplanar arrangement of a β-hydrogen and a leaving group is a cornerstone of the E2 elimination mechanism. In cyclic systems such as (2-bromoethyl)cyclohexane, this requirement dictates not only the regioselectivity of the reaction but also significantly influences the reaction rate. This guide provides a comparative analysis of the E2 elimination in conformationally distinct this compound systems, supported by experimental data from analogous compounds to illustrate the governing principles.

Conformational Analysis and its Impact on Reactivity

The chair conformation of the cyclohexane ring is the most stable arrangement. Substituents can occupy either axial or equatorial positions. For an E2 reaction to proceed, both the leaving group (in this case, bromine) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in axial positions.[1][2] This trans-diaxial arrangement allows for the necessary anti-periplanar alignment of the C-H and C-Br bonds, facilitating the concerted removal of HBr and the formation of a π-bond.[3]

The conformational preference of the (2-bromoethyl) group can influence the accessibility of this trans-diaxial arrangement. The chair conformation that places the bulky substituent in the equatorial position is generally more stable.[4] If the reactive conformation (with the leaving group axial) is energetically unfavorable, the equilibrium concentration of this conformer will be low, leading to a slower reaction rate.[3][4]

Comparative Analysis of Reaction Rates and Products

SubstrateRelative Rate of E2 EliminationMajor Alkene Product(s)Minor Alkene Product(s)Reference
cis-4-tert-Butylcyclohexyl Bromide~5004-tert-ButylcyclohexeneNone[5]
trans-4-tert-Butylcyclohexyl Bromide14-tert-ButylcyclohexeneNone[5]
Neomenthyl Chloride~2003-Menthene (Zaitsev)2-Menthene (Hofmann)[6][7]
Menthyl Chloride12-Menthene (Hofmann)None[6][7]

Key Observations:

  • cis-4-tert-Butylcyclohexyl Bromide: The bulky tert-butyl group locks the conformation with the bromine atom in the axial position, which is ideal for E2 elimination. This leads to a significantly faster reaction rate.[5]

  • trans-4-tert-Butylcyclohexyl Bromide: The bromine atom is held in the equatorial position by the tert-butyl group. For the E2 reaction to occur, the ring must flip to a much less stable conformation where the bromine is axial. This high energy barrier results in a much slower reaction rate.[5]

  • Neomenthyl Chloride: In its more stable conformation, the chlorine atom is in the axial position, allowing for rapid E2 elimination. Both a Zaitsev (more substituted) and a Hofmann (less substituted) product are possible, with the Zaitsev product being major.[6][7]

  • Menthyl Chloride: The chlorine atom is in the equatorial position in the most stable conformation. Ring flipping to the reactive axial conformation is required, leading to a slower reaction. Only the Hofmann product can be formed due to the stereochemical constraints.[6][7]

Based on these analogs, we can predict that a this compound isomer where the bromoethyl group can readily adopt a conformation with the bromine atom in an axial position will undergo a faster E2 elimination.

Experimental Protocols

The following is a general procedure for the E2 elimination of a substituted bromocyclohexane using sodium ethoxide in ethanol, which can be adapted for this compound.

Materials:

  • Substituted bromocyclohexane (e.g., this compound)

  • Sodium ethoxide solution in ethanol (commercially available or prepared by dissolving sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add the substituted bromocyclohexane.

  • Heat the reaction mixture to reflux with stirring for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

  • Characterize the product(s) by spectroscopic methods (e.g., NMR, IR, and GC-MS) to determine the product distribution.

Visualizing the Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant Cyclohexyl Bromide Derivative TS [Anti-periplanar alignment of H and Br] Reactant->TS Base abstracts β-H Base Base (EtO⁻) Alkene Alkene TS->Alkene C=C bond forms Byproduct1 H-Base⁺ TS->Byproduct1 Byproduct2 Br⁻ TS->Byproduct2 C-Br bond breaks

Caption: Generalized workflow for an E2 elimination reaction.

Conformational_Equilibrium cluster_conformations Conformational Isomers Equatorial Equatorial Conformer (More Stable) Axial Axial Conformer (Less Stable, Reactive) Equatorial->Axial Ring Flip No Reaction No Reaction Equatorial->No Reaction Slow/No Reaction E2 Products E2 Products Axial->E2 Products Fast Reaction

Caption: Conformational equilibrium and its effect on E2 reactivity.

Zaitsev_vs_Hofmann cluster_products Potential Products Reactant Substituted Cyclohexyl Bromide Zaitsev Zaitsev Product (More Substituted) Reactant->Zaitsev Thermodynamically Favored Hofmann Hofmann Product (Less Substituted) Reactant->Hofmann Sterically Favored/Stereochemically Constrained

Caption: Regioselectivity in E2 elimination: Zaitsev vs. Hofmann products.

References

Safety Operating Guide

Proper Disposal of (2-Bromoethyl)cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (2-Bromoethyl)cyclohexane is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this hazardous chemical.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal preparation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, properly labeled container for hazardous waste disposal.[1][2] Do not allow the chemical to enter drains or waterways.[3]

Step-by-Step Disposal Procedure

The standard and required method for the disposal of this compound is through a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) office.[1][4] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

  • Waste Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams.[4] Mixing these waste types increases disposal costs and complexity.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

    • The container must be in good condition and free from external contamination.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and volume of the waste.

    • Attach a hazardous waste tag provided by your EHS office, filling out all required information (e.g., generator's name, department, date).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arranging for Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.

    • Follow all institutional procedures for waste manifest and pickup.

Disposal Parameters Summary

ParameterGuideline / InformationSource
Waste Classification Hazardous Waste. Must be managed as a halogenated organic waste.[1][4]
Disposal Method Incineration at a licensed hazardous waste facility.[4]
Container Type Chemically resistant, leak-proof container with a secure lid.General Lab Safety
Waste Segregation Must be segregated from non-halogenated organic waste.[4]
Drain Disposal Strictly prohibited.[3]
Neutralization No standard, validated protocol for laboratory-scale neutralization is available. Treatment should be left to permitted hazardous waste facilities.N/A

Experimental Protocols for Deactivation

There are no widely published and validated experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory level for disposal purposes. The reactivity of alkyl halides suggests potential for nucleophilic substitution to form less hazardous compounds (e.g., alcohols), but these reactions may be incomplete, produce hazardous byproducts, and are not recommended as a standard disposal procedure without thorough validation and approval from your institution's EHS office. The standard and safest practice is to dispose of the unaltered chemical waste through a licensed professional service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage & Documentation cluster_3 Final Disposal A Generate this compound Waste B Is waste container for halogenated organics available? A->B C Obtain a properly labeled, compatible waste container B->C No D Transfer waste to the designated halogenated organic waste container B->D Yes C->D E Securely cap and inspect the container D->E F Complete the hazardous waste tag with all required information E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Is the container full or ready for pickup? G->H H->G No I Contact EHS or licensed waste contractor for pickup H->I Yes J Follow institutional procedures for waste manifest and transfer I->J K End: Waste properly disposed J->K

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.